trans-2,5-Dimethylpiperazine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3708. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2R,5S)-2,5-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWYRLQHIXVAP-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878851 | |
| Record name | trans-2,5-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-34-1, 1119702-25-8 | |
| Record name | 2,5-Dimethylpiperazine, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,5-Dimethylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2,5-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2,5-Dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPIPERAZINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1QQJ26FS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of trans-2,5-Dimethylpiperazine
Introduction
trans-2,5-Dimethylpiperazine is a C-alkyl substituted piperazine that serves as a crucial building block in the synthesis of various biologically active compounds, including opioid receptor ligands.[1][2] This diamine, with its distinct stereochemistry, offers a rigid scaffold that is highly valued in medicinal chemistry and drug development for creating molecules with specific three-dimensional orientations.[3][4] Its structural features and basicity are pivotal to its reactivity and utility in forming a wide array of derivatives.[3] This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
The defining feature of this compound is its piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In this isomer, the two methyl groups at the 2 and 5 positions are in a trans configuration, meaning they are on opposite sides of the ring.[5] This arrangement forces the piperazine ring into a stable chair conformation where the methyl groups occupy equatorial positions to minimize steric hindrance.[6][7]
Key Identifiers:
| Identifier | Value |
| CAS Number | 2815-34-1 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| InChI Key | NSMWYRLQHIXVAP-OLQVQODUSA-N |
| SMILES String | C[C@H]1CNCN1 |
The stereochemistry of this compound is critical to its function in creating targeted therapeutics, as the fixed spatial arrangement of the methyl groups can significantly influence binding interactions with biological targets.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in synthetic chemistry. It typically appears as a white to dark yellow crystalline powder or crystals.[1]
Table of Physicochemical Data:
| Property | Value | Source |
| Melting Point | 115-118 °C | [1][2] |
| Boiling Point | 162-165 °C | [2] |
| Density | 0.824 g/cm³ | [1] |
| Solubility in Water | 50 g/100 mL (at 20 °C) | [1][2] |
| pKa | 9.66 (at 25 °C) | [1][2] |
| Flash Point | 58.3 °C | [1] |
| Vapor Pressure | 1.83 mmHg (at 25 °C) | [1] |
The compound's high solubility in water and its pKa value indicate that it is a moderately strong base, a characteristic that is central to its chemical reactivity.[1][2][3]
Synthesis and Stereochemistry
The synthesis of 2,5-dimethylpiperazine often results in a mixture of cis and trans isomers. A common method involves the catalytic hydrogenation of 2-aminopropanol-1 in the presence of a Raney nickel catalyst at elevated temperature and pressure.[8] This reaction theoretically involves the cyclization of two moles of 2-aminopropanol-1 to produce one mole of 2,5-dimethylpiperazine.[8]
Separation of the trans isomer from the cis isomer can be achieved through recrystallization from a suitable solvent, such as acetone, yielding the desired this compound.[8] The stereochemical purity is crucial for its application in pharmaceuticals, where a specific isomer is often required for optimal biological activity.
Diagram of Synthesis and Stereoisomers:
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 2815-34-1 [m.chemicalbook.com]
- 3. CAS 2815-34-1: this compound | CymitQuimica [cymitquimica.com]
- 4. tuodaindus.com [tuodaindus.com]
- 5. This compound [stenutz.eu]
- 6. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
trans-2,5-Dimethylpiperazine CAS number 2815-34-1
This compound (CAS 2815-34-1) is more than a simple heterocyclic compound; it is a powerful tool in the arsenal of synthetic and medicinal chemists. Its well-defined stereochemistry, robust physicochemical properties, and versatile reactivity make it an invaluable scaffold for the rational design of novel therapeutics. A thorough understanding of its synthesis, handling requirements, and chemical behavior is paramount for leveraging its full potential in research and development, ultimately contributing to the advancement of drug discovery. [19]
References
- Landolsi, T., Abid, Y. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- LookChem. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.
- IUCrData. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Britton, E. C., & Lange, N. A. (1958). U.S. Patent No. 2,861,994. Washington, DC: U.S.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
- Thermo Fisher Scientific. (2025). Safety Data Sheet (Chinese).
- Pharmarecipereview.com. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- MDPI Books. (2025). Designing Next-Generation Drug-Like Molecules for Medicinal Applications.
- ResearchGate. (2018). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines.
Sources
- 1. CAS 2815-34-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound CAS#: 2815-34-1 [m.chemicalbook.com]
- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tuodaindus.com [tuodaindus.com]
- 9. This compound | 2815-34-1 [chemicalbook.com]
- 10. This compound | 2815-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | 2815-34-1 | TCI AMERICA [tcichemicals.com]
- 13. This compound, 5G | Labscoop [labscoop.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to the Molecular Structure of trans-2,5-Dimethylpiperazine
Abstract: This technical guide provides an in-depth analysis of the molecular structure of trans-2,5-dimethylpiperazine, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will explore its fundamental stereochemistry, delve into its conformational preferences, and detail the experimental and computational methodologies used for its structural elucidation. The relationship between its rigid, chiral structure and its utility as a synthetic building block is also discussed, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their unique physicochemical properties.[1] The six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions, provides a versatile template that can be modified to fine-tune biological activity and pharmacokinetic profiles.[1] Among these derivatives, this compound (CAS 2815-34-1) is a particularly valuable building block.[2][3] Its rigid conformational structure and chirality, arising from the trans orientation of the two methyl groups, offer a well-defined three-dimensional architecture. This guide will dissect the molecular structure of this compound, providing a comprehensive understanding from its basic configuration to the advanced techniques used to characterize it.
Part 1: Fundamental Stereochemistry and Chirality
The defining feature of this compound is the spatial arrangement of the two methyl groups attached to the piperazine ring. The prefix "trans" indicates that the methyl groups are located on opposite sides of the ring's approximate plane. This arrangement has a profound consequence: it renders the molecule chiral.
Unlike its achiral meso counterpart, cis-2,5-dimethylpiperazine, the trans isomer lacks an internal plane of symmetry. As a result, it exists as a pair of non-superimposable mirror images, known as enantiomers: (2R,5R)-2,5-dimethylpiperazine and (2S,5S)-2,5-dimethylpiperazine. This chirality is a critical attribute in drug development, where the biological activity of enantiomers can differ significantly. The molecule is a C-alkyl substituted piperazine used in the synthesis of opioid receptor ligands and other bioactive compounds.[2][3]
Caption: Stereoisomers of 2,5-Dimethylpiperazine.
Part 2: Conformational Analysis
The piperazine ring is not planar and, similar to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring carbons can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
For this compound, the key to its structural stability lies in the energetic preference for placing the bulky methyl groups in the equatorial positions. When a methyl group is in an axial position, it experiences steric hindrance from the other axial atoms on the same side of the ring (1,3-diaxial interactions). By adopting a diequatorial conformation, the molecule minimizes these unfavorable steric clashes, resulting in the most stable and predominant form of the molecule in solution and in the solid state.
Multiple X-ray crystallography studies have confirmed that the this compound cation adopts an almost ideal chair conformation with both methyl groups in equatorial orientations.[4][5][6][7][8] This diequatorial arrangement is the thermodynamically favored state.
Caption: Energetic preference for the diequatorial chair conformation.
Part 3: Experimental and Computational Structural Elucidation
A combination of analytical techniques is employed to definitively determine and analyze the molecular structure of this compound.
Single-Crystal X-ray Crystallography
Expertise & Trustworthiness: Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[9][10][11] The technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's most stable conformation within the crystal lattice. For this compound, this method consistently confirms the chair conformation with diequatorial methyl groups.[4][5][6]
Data Presentation: Crystallographic Parameters
The following table summarizes typical bond lengths and angles for the this compound cation, as determined from crystallographic data. These values are consistent across various reported salt structures.[4][5][6]
| Parameter | Average Value | Source(s) |
| C-N Bond Length | 1.490 - 1.503 Å | [4][6] |
| C-C Bond Length | 1.513 - 1.534 Å | [4][6] |
| C-N-C Bond Angle | 112.4 - 113.5° | [4][6] |
| C-C-N Bond Angle | 108.7 - 109.2° | [4][6] |
| Average Torsion Angle | ~58.9° | [4] |
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
The protocol for determining a small molecule crystal structure is a self-validating system, where the quality of the final refined structure (e.g., R-factor) provides a direct measure of the experiment's success.
-
Crystallization: The first, and often most challenging, step is to grow a single crystal of high quality, typically >0.1 mm in all dimensions, free from significant defects.[12][13] For this compound, this is often achieved by slow evaporation of a solution containing the compound and a suitable acid to form a salt.[5][6]
-
Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[13]
-
Structure Solution: The diffraction data (intensities and positions of reflections) are processed. The phase problem, a central challenge in crystallography, is solved using direct methods for small molecules to generate an initial electron density map.[13]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares techniques to achieve the best possible fit between the calculated and observed diffraction patterns, yielding the final, precise molecular structure.[4]
Caption: Workflow for small molecule X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Trustworthiness: While X-ray crystallography provides a solid-state structure, NMR spectroscopy reveals the structure and conformational dynamics of molecules in solution.[14][15] For this compound, ¹H and ¹³C NMR are crucial for confirming the connectivity and the time-averaged conformation in a deuterated solvent.[16][17] The symmetry of the diequatorial trans isomer leads to a simplified spectrum, which is a key diagnostic feature.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.[16][18] The solution must be homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument then performs three key steps:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[16]
-
Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H).[16]
-
Shimming: The magnetic field homogeneity is optimized across the sample to ensure sharp, well-resolved peaks.[16]
-
-
Data Acquisition: A standard ¹H pulse sequence is run. Multiple scans are acquired and averaged to improve the signal-to-noise ratio.
-
Spectral Interpretation:
-
Chemical Shift: Due to the molecule's symmetry, only three unique signals are expected: one for the methyl protons, one for the methine protons (at C2 and C5), and one for the methylene protons (at C3 and C6).
-
Integration: The relative areas of the peaks will correspond to the ratio of protons (e.g., 6H for methyls, 2H for methines, 4H for methylenes).
-
Coupling (Splitting): The splitting patterns (multiplicity) of the signals confirm the connectivity. The magnitude of the coupling constants between protons on the piperazine ring can provide evidence for the chair conformation. Large trans-diaxial coupling constants are characteristic of a rigid chair conformation.
-
Part 4: Structural Relevance in Drug Development
The well-defined and rigid structure of this compound makes it an exceptionally useful scaffold in medicinal chemistry.[19][20]
-
Structural Rigidity: The locked diequatorial chair conformation reduces the molecule's conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.
-
Chiral Scaffolding: As a chiral building block, it allows for the stereospecific synthesis of complex molecules. This is critical for developing selective drugs that interact with chiral biological environments like enzyme active sites or receptors.
-
Diamine Functionality: The two secondary amine groups provide reactive handles for further chemical modification. They can be functionalized to introduce other pharmacophoric features or to act as linkers, connecting different parts of a drug molecule in a specific spatial orientation.
Conclusion
The molecular structure of this compound is defined by its trans stereochemistry, which imparts chirality and dictates a strong preference for a rigid, diequatorial chair conformation. This structure has been unequivocally confirmed by powerful analytical techniques, primarily single-crystal X-ray crystallography and NMR spectroscopy. The inherent rigidity and defined three-dimensional architecture of this molecule are precisely the features that make it a valuable and versatile building block for researchers in drug discovery and materials science, enabling the rational design of new functional molecules.
References
- (IUCr) The crystal structure and molecular conformation of this compound dihydrochloride. (n.d.).
- Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Landolsi, K., & Abid, S. (2024, October 24). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. IUCrData, 9(11).
- Landolsi, K., & Abid, S. (2022). Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 268–272.
- Landolsi, K., & Abid, S. (2024, October 24). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. IUCrData, 9(11).
- Chem-Impex. (n.d.). This compound.
- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- Creative BioMart. (n.d.). X-ray Crystallography.
- Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. (2024, March 7). Mendeley.
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 977-987.
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry.
- Wodtke, R., Kuchar, M., Drobot, B., Knieß, T., Nováková, P., Kučera, R., ... & Mamat, C. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(11), 2533.
- Wodtke, R., Kuchar, M., Drobot, B., Knieß, T., Nováková, P., Kučera, R., ... & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588–2599.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography.
- Excillum. (n.d.). Small molecule crystallography.
- Wikipedia. (n.d.). X-ray crystallography.
- Landolsi, K., & Abid, S. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. IUCrData, 9(11).
- Stenutz, R. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- NIST. (n.d.). Piperazine, 2,5-dimethyl-.
- PubChem. (n.d.). 2,5-Dimethylpiperazine.
- NIST. (n.d.). cis-2,5-dimethylpiperazine.
- NIST. (n.d.). Piperazine, 2,5-dimethyl-.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
- NIST. (n.d.). Piperazine, 2,5-dimethyl-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 2815-34-1 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 10. rigaku.com [rigaku.com]
- 11. excillum.com [excillum.com]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 19. chemimpex.com [chemimpex.com]
- 20. CAS 2815-34-1: this compound | CymitQuimica [cymitquimica.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Stereoisomers of 2,5-Dimethylpiperazine for Researchers and Drug Development Professionals
Abstract
The 2,5-dimethylpiperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmacologically active agents. The presence of two stereogenic centers at the C2 and C5 positions gives rise to a set of stereoisomers—a meso cis-diastereomer and a pair of trans-enantiomers—each possessing unique three-dimensional architecture. This structural nuance is not trivial; it profoundly dictates the molecule's interaction with chiral biological targets, leading to significant variations in pharmacological activity, efficacy, and toxicity profiles. This guide provides a comprehensive technical overview of the synthesis, separation, resolution, and characterization of the 2,5-dimethylpiperazine stereoisomers. We delve into the causality behind experimental choices, present self-validating protocols, and ground key concepts in authoritative literature to empower researchers in the synthesis and application of these critical chiral building blocks.
Introduction: Understanding the Stereochemical Landscape
2,5-Dimethylpiperazine (C₆H₁₄N₂) is a saturated heterocyclic compound featuring two methyl-substituted chiral centers at positions 2 and 5.[1][2][3] This substitution pattern results in three distinct stereoisomers:
-
cis-2,5-Dimethylpiperazine: In this isomer, the two methyl groups are on the same side of the piperazine ring. Due to a plane of symmetry that bisects the C3-N4 and C6-N1 bonds, this molecule is achiral, despite containing two stereocenters. It is classified as a meso compound.
-
trans-2,5-Dimethylpiperazine: This diastereomer exists as a pair of non-superimposable mirror images, or enantiomers, where the methyl groups are on opposite sides of the ring. These are designated as:
-
(2R,5R)-2,5-dimethylpiperazine
-
(2S,5S)-2,5-dimethylpiperazine
-
The distinct spatial arrangement of these isomers is the fundamental reason for their differential behavior in chiral environments, such as biological systems. The selective synthesis or isolation of a single, desired stereoisomer is often a critical objective in drug development to optimize therapeutic effects and minimize off-target activity or toxicity.[4][5]
Caption: Stereoisomers of 2,5-dimethylpiperazine.
Synthesis of the Isomeric Mixture
The most direct industrial synthesis produces a mixture of cis and trans isomers, which then serves as the starting material for subsequent separation and resolution. A prevalent method is the reductive cyclization of 2-aminopropanol-1.[6][7]
Causality of the Method: This process involves the catalytic dimerization of 2-aminopropanol-1. Under heat and hydrogen pressure, the Raney nickel catalyst facilitates both dehydrogenation (alcohol to carbonyl) and hydrogenation (imine formation and reduction) steps, ultimately leading to the formation of the stable six-membered piperazine ring. The reaction conditions do not typically favor one diastereomer, resulting in a mixture.
Experimental Protocol: Synthesis via Reductive Cyclization
-
Reactor Preparation: Charge a high-pressure autoclave with 2-aminopropanol-1 and a slurry of activated Raney nickel catalyst (typically 2-5% by weight of the substrate) in an appropriate solvent like water or a lower alcohol.
-
Pressurization & Heating: Seal the reactor, purge with hydrogen gas, and then pressurize to between 750 and 2,000 psi.[6]
-
Reaction: Heat the mixture to a temperature between 140°C and 220°C while agitating.[6] The reaction is typically run for 4-8 hours.
-
Work-up: After cooling and venting, filter the reaction mixture to remove the catalyst.
-
Isolation: Distill the filtrate to remove water and any unreacted starting material. The crude product, a mixture of cis- and this compound, is then collected by vacuum distillation.[6] A reported overall conversion is approximately 64.5%.[6]
Caption: Workflow for the synthesis of 2,5-dimethylpiperazine.
Diastereomeric Separation: Isolating the trans-Isomer
Diastereomers, unlike enantiomers, have different physical properties (e.g., melting point, boiling point, solubility), which allows for their separation by conventional laboratory techniques such as fractional crystallization or chromatography.
Causality of Fractional Crystallization: This technique exploits the solubility differences between the cis and trans isomers in a specific solvent. By carefully controlling temperature and concentration, the less soluble isomer can be induced to crystallize out of the solution, leaving the more soluble isomer in the mother liquor. For 2,5-dimethylpiperazine, the trans isomer is often the target for isolation as it is the chiral precursor. Reports indicate that recrystallization from acetone is an effective method for obtaining the trans isomer.[6]
Experimental Protocol: Separation by Fractional Crystallization
-
Dissolution: Dissolve the crude isomeric mixture in a minimal amount of hot, dry acetone.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator. The this compound, being less soluble, will preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone to remove residual mother liquor containing the cis isomer.
-
Purity Assessment: Dry the crystals and assess their purity via melting point analysis or spectroscopic methods like NMR. The process can be repeated to enhance isomeric purity.
Chiral Resolution of this compound
Once the racemic trans-diastereomer is isolated, the two enantiomers—(2R,5R) and (2S,5S)—must be separated. This process is known as chiral resolution. The most established method is the formation of diastereomeric salts using a chiral resolving agent.
Causality of Diastereomeric Salt Resolution: A racemic mixture of a base, such as this compound, is reacted with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts: [(2R,5R)-base · (R)-acid] and [(2S,5S)-base · (R)-acid]. Like the cis/trans diastereomers, these salts now have different physical properties and can be separated by fractional crystallization.[8] After separation, the addition of a strong base liberates the pure enantiomer of the piperazine.
Experimental Protocol: Chiral Resolution via Diastereomeric Salts
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) in the same solvent.
-
Crystallization: Combine the two solutions. The diastereomeric salts will form. Allow the solution to cool slowly. One diastereomeric salt will crystallize preferentially due to lower solubility.
-
Isolation & Purification: Isolate the crystallized salt by filtration. The diastereomeric excess can be improved by recrystallization.
-
Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and add a strong base (e.g., NaOH, KOH) to deprotonate the chiral acid and liberate the free piperazine base.
-
Extraction: Extract the enantiomerically pure piperazine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Final Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer. The other enantiomer can be recovered from the mother liquor from step 3.
Caption: Classical chiral resolution workflow.
Physicochemical and Spectroscopic Characterization
Accurate identification of each stereoisomer is paramount. A combination of techniques provides a self-validating system for confirming structure and purity.
| Property / Technique | cis-Isomer | trans-Isomer (Racemate) | (2R,5R) / (2S,5S) Enantiomers | Rationale & Causality |
| Symmetry | Achiral (meso) | Chiral (racemic) | Chiral | The cis isomer possesses an internal plane of symmetry. |
| Melting Point | Different from trans | Different from cis | Identical to racemate | Diastereomers have different crystal packing energies. |
| NMR Spectroscopy | Single set of signals | Single set of signals | Identical to racemate | Provides structural confirmation and distinguishes between cis and trans diastereomers based on chemical shifts and coupling constants.[9][10] |
| Optical Rotation | 0° | 0° | Equal and opposite (e.g., +x° and -x°) | Chiral molecules rotate plane-polarized light; racemic mixtures do not due to cancellation. |
| X-ray Crystallography | N/A | Can resolve enantiomers | Determines absolute configuration (R/S) | Provides unambiguous 3D structural elucidation.[10][11] |
Significance in Drug Development and Medicinal Chemistry
The piperazine nucleus is a privileged scaffold in drug design, appearing in medications for a wide range of therapeutic areas.[12][13] The stereochemistry of substituents on this ring can drastically alter pharmacological outcomes. Research has shown that stereoisomers of chiral methyl-substituted piperazinium compounds exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes.[4] Similarly, studies on other complex molecules containing substituted rings have demonstrated that one stereoisomer can be a highly potent therapeutic agent while its counterpart may be inactive or even toxic.[5]
This principle, known as eudismic ratio, underscores the importance of stereochemical control. By synthesizing and testing stereochemically pure compounds, drug development professionals can:
-
Enhance Potency: Isolate the eutomer (the more active isomer) to maximize therapeutic effect at a lower dose.
-
Improve Safety: Eliminate the distomer (the less active or toxic isomer) to reduce off-target effects and improve the safety profile.
-
Clarify Structure-Activity Relationships (SAR): Gain a precise understanding of how the three-dimensional structure of a drug interacts with its biological target.[14]
References
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (n.d.). MDPI. [Link]
- Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. (n.d.).
- Process for the preparation of cis-2,6-dimethylpiperazine. (1999).
- Preparation of 2,5-dimethylpiperazine. (1958).
- Stewart, C. D., & White, N. G. (2020).
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2024). PubMed Central. [Link]
- Piperazine, 2,5-dimethyl-. (n.d.). NIST Chemistry WebBook. [Link]
- 2,5-Dimethylpiperazine. (n.d.). PubChem. [Link]
- Asymmetric Synthesis of 2,6-Methylated Piperazines. (1995). American Chemical Society. [Link]
- Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. (1988). PubMed. [Link]
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Piperazine, 2,5-dimethyl-. (n.d.). NIST Chemistry WebBook. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sed
Sources
- 1. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
- 2. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to trans-2,5-Dimethylpiperazine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of trans-2,5-dimethylpiperazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physical and chemical properties, provide detailed synthetic and analytical protocols, and explore its strategic application in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and opioid receptor modulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile scaffold.
Introduction: The Significance of the Piperazine Scaffold
Piperazine and its derivatives are considered "privileged scaffolds" in drug discovery.[1] Their presence in numerous FDA-approved drugs is a testament to their favorable physicochemical properties, which often translate to improved aqueous solubility, oral bioavailability, and metabolic stability. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, offers a rigid, yet conformationally adaptable, core that can be readily functionalized to modulate biological activity and pharmacokinetic profiles.[1]
This compound, in particular, presents a unique stereochemical and structural framework. The "trans" configuration of the two methyl groups locks the piperazine ring into a stable chair conformation with both methyl groups in equatorial positions, minimizing steric hindrance and providing defined vectors for further chemical modification.[2] This stereochemical rigidity is a crucial asset in designing ligands with high affinity and selectivity for specific biological targets.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [3] |
| Molecular Weight | 114.19 g/mol | [3] |
| CAS Number | 2815-34-1 | [3] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 115-118 °C | [3] |
| Boiling Point | 162-165 °C | [3] |
| Solubility | Soluble in water and organic solvents. | [4] |
| pKa | 9.66 (at 25 °C) | |
| Flash Point | 38 °C (100.4 °F) - closed cup | [3] |
| SMILES | C[C@H]1CNCN1 | [3] |
| InChI | 1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6+ | [5] |
Synthesis and Purification
The most common and industrially viable method for the preparation of 2,5-dimethylpiperazine is the catalytic cyclization of 2-aminopropanol-1.[6] This process yields a mixture of cis and trans isomers, from which the desired trans isomer can be isolated through recrystallization.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize a mixture of 2,5-dimethylpiperazine isomers and isolate the trans isomer.
Materials:
-
2-Aminopropanol-1
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Acetone (for recrystallization)
-
High-pressure autoclave reactor
Procedure: [6]
-
Reaction Setup: In a high-pressure autoclave, charge the vessel with 2-aminopropanol-1 and a catalytic amount of Raney nickel.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to between 750 and 2,000 psi.
-
Heating: While stirring, heat the reaction mixture to a temperature between 140 °C and 220 °C.
-
Reaction Time: Maintain these conditions for a period of 4 to 8 hours. The reaction progress can be monitored by analyzing aliquots for the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst.
-
Isolation of Isomer Mixture: The filtrate contains a mixture of cis- and this compound. The crude product can be isolated by distillation.
-
Purification of trans-Isomer: The this compound can be selectively crystallized from the mixture by dissolving the crude product in a minimal amount of hot acetone and allowing it to cool slowly. The trans isomer, being less soluble, will precipitate out as a white crystalline solid.
-
Drying: Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.
Chemical Reactivity: A Versatile Scaffold for Derivatization
The two secondary amine functionalities of this compound are the primary sites of its chemical reactivity, readily undergoing N-alkylation and N-acylation reactions. This allows for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).
N-Alkylation
N-alkylation introduces alkyl or arylalkyl groups, which can be crucial for modulating receptor affinity and pharmacokinetic properties. A typical example is the reaction with benzyl chloride.
Caption: N-Alkylation of this compound.
Objective: To perform a bis-N-alkylation of this compound.
Materials:
-
This compound
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure: (Adapted from a general N-alkylation protocol[7])
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).
-
Addition of Alkylating Agent: Add benzyl chloride (2.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
N-Acylation
N-acylation introduces amide functionalities, which can act as hydrogen bond donors or acceptors and are prevalent in many drug molecules.
Caption: N-Acylation of this compound.
Objective: To perform a bis-N-acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (anhydrous)
Procedure: (Adapted from a general N-acylation protocol[8])
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (2.2 eq.) to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash successively with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound and its derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
CH₃ (methyl protons): A doublet, due to coupling with the adjacent methine proton.
-
CH (methine protons): A multiplet, due to coupling with the methyl protons and the adjacent methylene protons.
-
CH₂ (methylene protons): Two distinct multiplets (axial and equatorial protons), due to their different magnetic environments in the chair conformation.
-
NH (amine protons): A broad singlet, which may exchange with D₂O.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show three distinct signals corresponding to the three unique carbon environments.
-
Expected Chemical Shifts (δ): [9][10]
-
CH₃ (methyl carbon): ~15-25 ppm
-
CH₂ (methylene carbon): ~45-55 ppm
-
CH (methine carbon): ~50-60 ppm
-
FTIR Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
-
Key Vibrational Frequencies (cm⁻¹): [2]
-
N-H stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a secondary amine.
-
C-H stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.
-
N-H bend: Around 1500-1650 cm⁻¹.
-
C-N stretch: In the 1000-1250 cm⁻¹ region.
-
Applications in Drug Discovery
The this compound scaffold is a valuable component in the design of various therapeutic agents, particularly those targeting the central nervous system.
Opioid Receptor Modulators
Derivatives of this compound have been extensively explored as ligands for opioid receptors (μ, δ, and κ).[11][12] The rigid trans-conformation allows for precise positioning of pharmacophoric elements, leading to high affinity and selectivity. For example, specific substitutions on the nitrogen atoms can impart agonist or antagonist activity at different opioid receptor subtypes, which is critical for developing novel analgesics with reduced side effects.[13]
CNS-Acting Agents
The piperazine moiety is a common feature in many CNS drugs due to its ability to cross the blood-brain barrier.[14] The this compound core has been incorporated into molecules targeting a range of CNS receptors, including serotonin (5-HT) and dopamine receptors.[15] The stereochemistry of the methyl groups can influence receptor subtype selectivity, a key factor in designing drugs for psychiatric and neurodegenerative disorders with improved efficacy and fewer off-target effects.
Safety and Handling
This compound is a flammable solid and is toxic in contact with skin.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a cornerstone building block for medicinal chemists and drug discovery scientists. Its well-defined stereochemistry, robust chemical reactivity, and favorable physicochemical properties make it an ideal scaffold for the design of novel therapeutics. The detailed protocols and in-depth analysis provided in this guide are intended to empower researchers to fully exploit the potential of this versatile molecule in their quest for new and improved medicines.
References
- Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- US Patent 2,861,994A, "Preparation of 2,5-dimethylpiperazine".
- Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(11), 834-839. [Link]
- Supporting Information for "Palladium-Catalyzed Cross-Coupling of Benzyl Chlorides with Arylboronic Acids". Synfacts, 2016(02), 0175. [Link]
- 1H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.
- 2,5-Dimethylpiperazine. PubChem. [Link]
- 13C NMR Chemical Shifts.
- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS USING A REUSABLE CLAY CATALYST. International Journal of ChemTech Research, 6(5), 2826-2832. [Link]
- This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
- Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Flippen-Anderson, J. L., et al. (2018). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide.
- Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. [Link]
- Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. Bioorganic & Medicinal Chemistry, 22(13), 3446-3454. [Link]
- Gore, R. P., et al. (2011). A review on various reagents for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]
- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 768-775. [Link]
- 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. YouTube. [Link]
- 1H NMR Chemical Shifts.
- This compound. Stenutz. [Link]
- 13-C NMR Chemical Shift Table.pdf. [Link]
- FTIR Functional Group Database Table with Search. InstaNANO. [Link]
- A Tyr-W-MIF-1 Analog Containing D-Pro2 Acts as a Selective mu2-opioid Receptor Antagonist in the Mouse. The Journal of Pharmacology and Experimental Therapeutics, 297(1), 214-220. [Link]
- Structure-based design of bitopic ligands for the μ-opioid receptor.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7486-7502. [Link]
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(8), 6688-6703. [Link]
- A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor. ACS Chemical Neuroscience, 14(16), 2947-2956. [Link]
- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7165-7170. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 98 2815-34-1 [sigmaaldrich.com]
- 4. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(2815-34-1) 1H NMR spectrum [chemicalbook.com]
- 6. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based design of bitopic ligands for the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
trans-2,5-Dimethylpiperazine solubility in organic solvents
An In-Depth Technical Guide to the Solubility of trans-2,5-Dimethylpiperazine in Organic Solvents
Abstract
This compound (TDP), a cyclic secondary diamine, is a pivotal structural motif and building block in the synthesis of various biologically active compounds, including opioid receptor ligands.[1][2] A comprehensive understanding of its solubility characteristics in different organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data directly informs critical process decisions, including the selection of reaction media, optimization of crystallization for purification, and the development of formulations. This guide provides a detailed examination of the theoretical principles governing the solubility of TDP, outlines robust experimental methodologies for its determination, presents available solubility data, and discusses thermodynamic models for data correlation and prediction.
Physicochemical Profile and Structural Analysis of this compound
A molecule's solubility is intrinsically linked to its physical properties and chemical structure. TDP (CAS No: 2815-34-1) is a white to yellow crystalline solid at room temperature.[1][2] Its key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2815-34-1 | [1][3] |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Melting Point | 115-118 °C | [1][2] |
| Boiling Point | 162-165 °C | [1] |
| pKa (at 25°C) | 9.66 | [1][2] |
| Appearance | White to yellow crystalline powder |[1][2] |
The molecular architecture of TDP is central to its solubility behavior. It features a six-membered piperazine ring with two secondary amine (-NH) groups and two methyl (-CH₃) groups in a stereochemically fixed trans configuration. This structure imparts a dualistic nature to the molecule:
-
Polar Moieties : The two secondary amine groups are capable of acting as both hydrogen bond donors (via the N-H proton) and hydrogen bond acceptors (via the nitrogen lone pair). This is the dominant feature driving its solubility in polar and especially protic solvents.[4][5]
-
Nonpolar Moieties : The hydrocarbon ring and the two methyl groups constitute the nonpolar portion of the molecule, allowing for van der Waals interactions with nonpolar solvents.
The balance between these polar and nonpolar characteristics dictates the molecule's affinity for a given solvent.
Theoretical Framework of Solubility
The dissolution of a solid crystalline solute like TDP into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_soln). Dissolution occurs spontaneously when ΔG_soln is negative.
ΔG_soln = ΔH_soln - TΔS_soln
-
Enthalpy of Solution (ΔH_soln) : This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For TDP, this involves overcoming the crystal lattice energy (an endothermic process) and the energy released upon solvation (an exothermic process). Typically, for crystalline organic solids, the overall process is endothermic (ΔH_soln > 0).
-
Entropy of Solution (ΔS_soln) : This term reflects the change in disorder. The dissolution of an ordered crystal into a liquid phase generally leads to a significant increase in entropy (ΔS_soln > 0), which is a primary driving force for the process.
Temperature Dependence: The Van't Hoff Equation
The relationship between solubility and temperature is quantitatively described by the Van't Hoff equation.[6][7] Assuming the enthalpy of solution is constant over a temperature range, the equation can be expressed in a linear form:
ln(X) = - (ΔH_soln / R) * (1/T) + (ΔS_soln / R)
Where:
-
X is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
R is the universal gas constant (8.314 J/mol·K).
This relationship is powerful: by measuring solubility at different temperatures and plotting ln(X) versus 1/T, one can graphically determine the enthalpy and entropy of solution from the slope and intercept, respectively.[8] For an endothermic dissolution process (positive ΔH_soln), the slope will be negative, confirming that solubility increases with increasing temperature.[6]
Experimental Solubility Determination
The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound due to its reliability and simplicity.[9]
Protocol: Isothermal Shake-Flask Method
-
Preparation : Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of the desired organic solvent.
-
Causality: Using an excess of the solid ensures that the resulting solution will be saturated, which is the definition of equilibrium solubility.
-
-
Equilibration : Place the vials in a thermostatically controlled shaker bath set to the target temperature. Agitate the vials for a prolonged period (e.g., 24-72 hours).
-
Causality: Continuous agitation and constant temperature are crucial to reach thermodynamic equilibrium. The required time can vary significantly and must be determined experimentally.
-
-
Equilibrium Verification (Self-Validation) : After an initial period (e.g., 24 hours), sample the supernatant from one vial. Continue agitation and sample again at a later time point (e.g., 48 hours). Equilibrium is confirmed when the concentration of TDP in the solution does not change between time points.
-
Phase Separation : Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle completely.
-
Causality: This step is critical to ensure that no undissolved solid particles are carried over during sampling, which would artificially inflate the measured solubility.
-
-
Sampling and Dilution : Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated pipette to prevent premature crystallization. Immediately dilute the sample gravimetrically with a suitable mobile phase or solvent to a known concentration.
-
Quantification : Analyze the concentration of TDP in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10] Construct a calibration curve using standards of known concentration to ensure accurate quantification.
-
Calculation : Using the measured concentration and the dilution factor, calculate the solubility of TDP in the solvent at the specified temperature. Express the results in appropriate units, such as mole fraction (x), mol/L, or g/100g of solvent.
Conclusion
The solubility of this compound is governed by its distinct molecular structure, which contains both polar secondary amine groups and a nonpolar hydrocarbon framework. This duality results in high solubility in polar protic solvents like water and alcohols, moderate solubility in polar aprotic solvents, and low solubility in nonpolar hydrocarbon solvents. For drug development professionals and researchers, a precise understanding of these characteristics is essential for process optimization. While predictive analysis provides a strong foundation for solvent selection, the isothermal shake-flask method offers a robust protocol for obtaining precise experimental data. Subsequent correlation of this data with thermodynamic models like the Apelblat equation enables accurate prediction and interpolation, forming a critical component of efficient chemical process development.
References
- Title: Van't Hoff Equation Source: Solubility of Things URL
- Title: this compound CAS#: 2815-34-1 Source: ChemicalBook URL
- Title: this compound 98 2815-34-1 Source: Sigma-Aldrich URL
- Title: CAS 2815-34-1: this compound Source: CymitQuimica URL
- Title: this compound Source: LookChem URL
- Title: 2815-34-1(this compound)
- Title: (2R,5S)
- Title: this compound | 2815-34-1 Source: ChemicalBook URL
- Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL
- Title: Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution Source: MDPI URL
- Title: Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP Source: PMC - NIH URL
- Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL
- Title: Heat of Reaction | PDF | Solubility | Molar Concentration Source: Scribd URL
- Title: Van 't Hoff equation Source: Wikipedia URL
- Title: 23.
- Title: Amine Reactivity Source: MSU chemistry URL
- Title: Chapter III : Alcohols, carboxylic and amine functions Source: n/a URL
- Title: Advanced Properties of Amines Source: Chemistry LibreTexts URL
Sources
- 1. This compound CAS#: 2815-34-1 [m.chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. CAS 2815-34-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. bre.com [bre.com]
An In-Depth Technical Guide to the Commercial Availability and Applications of trans-2,5-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
trans-2,5-Dimethylpiperazine, a chiral cyclic diamine, has emerged as a critical building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its rigid, well-defined stereochemistry and the presence of two nucleophilic nitrogen atoms make it an invaluable scaffold for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and key applications, offering a technical resource for researchers and professionals in the field.
Physicochemical Properties and Commercial Availability
This compound is a white to pale yellow crystalline solid with a characteristic amine-like odor. It is soluble in water and various organic solvents, enhancing its versatility in a range of reaction conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2815-34-1 | [2][3] |
| Molecular Formula | C₆H₁₄N₂ | [2][3] |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Melting Point | 115-118 °C (lit.) | [4] |
| Boiling Point | 165.9 °C at 760 mmHg | [4] |
| Flash Point | 58.3 °C | [4] |
| Purity (Typical) | >98% | [3] |
A multitude of chemical suppliers offer this compound in various grades and quantities, from laboratory research to bulk industrial scales. Key suppliers include:
-
Sigma-Aldrich (Merck) [3]
-
Santa Cruz Biotechnology [2]
-
Tokyo Chemical Industry (TCI)
-
Thermo Scientific Chemicals
-
LookChem [4]
Researchers can typically procure this compound with purities exceeding 98%, suitable for most synthetic applications.
Synthesis of this compound: From Laboratory to Industrial Scale
The synthesis of this compound is a well-established process, with routes available for both laboratory and industrial production. A common and efficient laboratory-scale synthesis involves the cyclodimerization of D- or L-alanine.
Laboratory-Scale Synthesis from Alanine
This method provides a straightforward route to the desired trans-isomer. The general workflow is depicted below:
Caption: Synthesis of this compound from Alanine.
Step-by-Step Protocol:
-
Diketopiperazine Formation: D- or L-alanine is heated, typically in a high-boiling solvent such as ethylene glycol, to induce cyclodimerization and form the corresponding cis-3,6-dimethyl-2,5-diketopiperazine.
-
Reduction: The resulting diketopiperazine is then reduced to yield this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) or a combination of sodium borohydride and iodine. The use of these powerful reducing agents is crucial for the complete reduction of the amide functionalities.
-
Purification: The crude product is purified through standard laboratory techniques such as distillation or recrystallization to yield the final, high-purity this compound.
Industrial-Scale Synthesis
While specific industrial protocols are often proprietary, the large-scale production of this compound generally relies on catalytic hydrogenation processes for efficiency and cost-effectiveness. One plausible route involves the reductive amination of a suitable precursor.
Caption: Industrial Synthesis of this compound.
This process typically involves the reaction of an alanine derivative, such as an alanine ester or alaninol, with ammonia and hydrogen gas at elevated temperatures and pressures in the presence of a heterogeneous catalyst like Raney Nickel or a palladium-based catalyst. The reaction conditions are carefully optimized to favor the formation of the desired trans-isomer and to maximize yield and purity.
Analytical Characterization and Quality Control
Ensuring the chemical and stereochemical purity of this compound is paramount, especially for applications in drug development. A combination of analytical techniques is employed for its comprehensive characterization.
Table 2: Analytical Methods for the Characterization of this compound
| Technique | Purpose | Key Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H and ¹³C NMR spectra confirm the molecular structure and can be used to identify and quantify impurities. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum shows characteristic N-H and C-H stretching and bending vibrations. |
| Gas Chromatography (GC) | Purity assessment and separation of isomers. | GC can be used to determine the purity of the compound and to separate the trans- and cis-isomers. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Chiral HPLC methods are essential for resolving and quantifying the enantiomers of this compound. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | MS provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation. |
Protocol: Chiral Gas Chromatography for Enantiomeric Purity
Illustrative Chiral GC Protocol:
-
Column: A chiral stationary phase column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEXsm), is typically used.[7]
-
Derivatization: To enhance volatility and improve separation, the amine groups can be derivatized, for example, by acylation with a chiral or achiral reagent.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Temperature Program: An optimized temperature gradient is employed to ensure efficient separation of the enantiomers.
-
Detector: A Flame Ionization Detector (FID) is typically used for detection.
The development and validation of such a method should follow established guidelines to ensure accuracy, precision, and robustness.[8][9]
Applications in Drug Development and Beyond
The unique structural features of this compound make it a valuable synthon in various fields, most notably in the development of novel therapeutics.
Pharmaceutical Applications: A Key Intermediate for Opioid Receptor Ligands
A significant application of this compound is as a key intermediate in the synthesis of potent and selective δ-opioid receptor agonists. These compounds have shown promise as potential analgesics with a reduced side-effect profile compared to traditional opioids. The piperazine core provides a rigid scaffold that allows for the precise orientation of pharmacophoric groups, leading to high-affinity binding to the target receptor.
Caption: Role of this compound in Drug Synthesis.
Agrochemical Synthesis
The piperazine moiety is also found in a number of agrochemicals, including fungicides and herbicides. This compound can serve as a building block in the synthesis of these compounds, contributing to their biological activity and physicochemical properties.
Asymmetric Catalysis: A Chiral Ligand Scaffold
The C₂-symmetric nature of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis.[10][11] By modifying the nitrogen atoms with phosphine, amine, or other coordinating groups, a wide range of chiral ligands can be synthesized. These ligands can then be complexed with transition metals to create catalysts for enantioselective reactions, such as hydrogenations, allylic alkylations, and cyclopropanations.[12][13] The rigidity of the piperazine ring helps to create a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.
Safety and Handling
This compound is classified as a flammable solid and is toxic in contact with skin. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated, cool, and dry place away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and versatile chiral building block with significant applications in drug discovery, agrochemical synthesis, and asymmetric catalysis. Its well-defined stereochemistry and reactive nitrogen atoms provide a robust platform for the synthesis of complex and functional molecules. This guide has provided a technical overview of its properties, synthesis, analysis, and applications, serving as a valuable resource for researchers and professionals working with this important chemical intermediate.
References
- LookChem. This compound. [Link]
- Zidan, A., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation. The Journal of Organic Chemistry, 84(19), 12058–12070.
- Mrad, H., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Mimura, K., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.
- ResearchGate.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as ‘Legal X’. Annals of Toxicology, 2(1), 15-25.
- Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767-14772.
- Kuneš, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2947.
- ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
- ResearchGate.
- Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Costa, S., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262.
- SciSpace. Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox. [Link]
- ResearchGate. Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. [Link]
- Globe Thesis.
- MDPI.
- PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. trans-2,5-ジメチルピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. scholars.direct [scholars.direct]
- 9. researchgate.net [researchgate.net]
- 10. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globethesis.com [globethesis.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
role of trans-2,5-Dimethylpiperazine in medicinal chemistry
An In-Depth Technical Guide to the Role of trans-2,5-Dimethylpiperazine in Medicinal Chemistry
Foreword: Beyond the Privileged Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, rightly earning its status as a "privileged scaffold."[1][2] Its presence in numerous approved drugs is a testament to its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[1] However, within this ubiquitous class of heterocycles lies a structurally unique and stereochemically rich building block: this compound.
This guide moves beyond a general overview to provide a detailed, technical exploration of this specific isomer. We will dissect its synthesis, clarify its principal role not as a classical chiral auxiliary but as a rigid C2-symmetric scaffold, and showcase its pivotal application in the development of next-generation therapeutics, such as selective δ-opioid receptor ligands. For the researcher, scientist, or drug development professional, understanding the nuances of this scaffold is key to unlocking its full potential in designing molecules with precise three-dimensional architecture and targeted biological activity.
Structural and Physicochemical Properties: A Foundation for Design
This compound is a chiral, C2-symmetric diamine. The "trans" designation refers to the relative stereochemistry of the two methyl groups, which forces the six-membered ring into a stable chair conformation with both methyl substituents occupying diequatorial positions.[3] This conformation minimizes steric strain and imparts significant conformational rigidity, a highly desirable trait in drug design for reducing the entropic penalty upon binding to a biological target.
The molecule exists as a racemate of (2R,5R)- and (2S,5S)-enantiomers. It is the stereochemically pure (2R,5S) form (a meso compound which is achiral overall but contains chiral centers) that is often of greatest interest, particularly as a symmetric building block. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2815-34-1 | [4] |
| Molecular Formula | C₆H₁₄N₂ | [5] |
| Molecular Weight | 114.19 g/mol | [5] |
| Appearance | White to yellow crystalline powder | [5] |
| Melting Point | 115-118 °C | [4][5] |
| Boiling Point | 162-165 °C | [4] |
| pKa (at 25°C) | 9.66 | [5] |
| LogP | 0.61380 | [5] |
| Water Solubility | 50 g/100 mL (20 °C) | [5] |
Synthesis of the Scaffold
Industrially, this compound can be produced via the catalytic cyclization of 2-aminopropanol-1. This process typically yields a mixture of cis and trans isomers, which can then be separated.[6]
Representative Industrial Synthesis Protocol
A patented method describes the conversion of 2-aminopropanol-1 to a mixture of 2,5-dimethylpiperazine isomers.[6] The trans isomer can then be isolated via recrystallization.
Step 1: Catalytic Cyclization
-
Charge a high-pressure autoclave with 2-aminopropanol-1 and a Raney nickel catalyst.
-
Pressurize the autoclave with hydrogen to approximately 750-2000 psi.
-
Heat the reaction mixture to between 140 °C and 220 °C for 4 to 8 hours.
-
Cool the autoclave, release the pressure, and filter the reaction mass to remove the catalyst.
-
Distill the filtrate to remove water and unreacted starting material, yielding a crude mixture of cis- and this compound.
Step 2: Isomer Separation
-
Dissolve the crude isomer mixture in a suitable solvent, such as acetone.
-
Cool the solution to induce crystallization. The this compound, being more symmetrical and typically having a higher melting point, will preferentially crystallize.
-
Filter and dry the crystals to obtain the purified trans isomer. A yield of about 73.3% of the trans-isomer from the mixed product has been reported.[6]
A Critical Distinction: Chiral Scaffold vs. Chiral Auxiliary
In drug discovery, the terms "chiral auxiliary" and "chiral scaffold" are sometimes used interchangeably, but they describe fundamentally different roles.
A classical chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and ideally recovered for reuse.[7]
A chiral scaffold or building block , in contrast, is a chiral molecule that is incorporated as a permanent, integral part of the final molecular structure.
While its chirality and C2-symmetry make it a theoretically plausible auxiliary, the primary and field-proven role of this compound in medicinal chemistry is that of a chiral scaffold . Its rigid chair conformation serves as a stable, three-dimensional framework upon which pharmacophoric groups can be appended to the nitrogen atoms, orienting them in precise vectors for optimal interaction with a biological target.
Application Showcase: A Key Intermediate for δ-Opioid Receptor Ligands
A compelling demonstration of this compound's utility is its role in the synthesis of selective ligands for the δ-opioid receptor.[5][8][9] Agonists of this receptor are of high therapeutic interest as they promise potent analgesia with a reduced side-effect profile (e.g., less respiratory depression and physical dependence) compared to traditional µ-opioid agonists like morphine.[10]
The enantiomerically pure diamine, (-)-1-allyl-(2R,5S)-dimethylpiperazine, is a critical intermediate for synthesizing potent δ-opioid agonists such as SNC80.[10] The synthesis of this key intermediate from racemic this compound is a sophisticated process known as an enantioconvergent synthesis, which is highly valuable in pharmaceutical development.
Workflow: Enantioconvergent Synthesis
The process, developed by Varchi et al., allows for the large-scale preparation of the desired enantiomerically pure intermediate without the need for chromatography.[10] It involves three key stages:
-
Mono-allylation: The racemic trans-piperazine is reacted with allyl bromide to yield the mono-allylated product.
-
Resolution: The resulting racemic mono-allylated piperazine is resolved using a chiral acid, L-(+)-tartaric acid, to separate the desired (-) enantiomer from the unwanted (+) enantiomer.
-
Enantioconvergence: The unwanted (+)-enantiomer is racemized and recycled back into the resolution step, thereby converting it into the desired product over time and maximizing the overall yield.
Experimental Protocol: Synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine[10]
This protocol is adapted from the literature for illustrative purposes. All procedures should be performed by qualified personnel in a suitable laboratory setting.
Step 1: Mono-allylation of (±)-trans-2,5-Dimethylpiperazine
-
Dissolve (±)-trans-2,5-dimethylpiperazine (1.0 eq) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 1.5 eq).
-
Cool the mixture in an ice bath and add allyl bromide (0.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the solids and concentrate the filtrate under reduced pressure.
-
Purify the residue to isolate racemic 1-allyl-2,5-dimethylpiperazine.
Step 2: Optical Resolution
-
Dissolve the racemic 1-allyl-2,5-dimethylpiperazine (1.0 eq) in a suitable alcohol solvent (e.g., methanol).
-
Add a solution of L-(+)-tartaric acid (0.5 eq) in the same solvent.
-
Allow the mixture to stand to promote the crystallization of the diastereomeric salt of the (+)-enantiomer.
-
Filter the crystals to isolate the salt of the (+)-amine.
-
Concentrate the mother liquor, which is now enriched in the desired (-)-enantiomer.
Step 3: Isolation of the (-)-Enantiomer
-
Take the enriched mother liquor from Step 2.
-
Basify the solution with an aqueous base (e.g., ammonium hydroxide).
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.
Conclusion and Future Outlook
This compound stands out from its parent scaffold as a specialized building block for creating molecules with high conformational rigidity and precise three-dimensional geometry. While its role as a classical, removable chiral auxiliary is not established, its application as a permanent C2-symmetric chiral scaffold is powerfully demonstrated in the synthesis of advanced δ-opioid receptor ligands.
For medicinal chemists, the value of this scaffold lies in its ability to rigidly project substituents into space, reducing conformational flexibility and potentially enhancing binding affinity and selectivity. As the demand for drugs with complex stereochemistry and optimized physicochemical properties continues to grow, the strategic incorporation of scaffolds like this compound will remain a vital tool in the drug discovery arsenal. Future explorations may see this building block applied to other symmetric targets, such as dimeric enzymes or certain GPCRs, where its unique structural attributes can be fully leveraged.
References
- Jain, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8).
- Ranisesi, J., et al. (2016). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 11(1), 51-69.
- LookChem. (n.d.). This compound.
- Thakur, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- de Sousa, J. D. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Stenutz, R. (n.d.). This compound.
- Gatfaoui, F., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 295-299.
- Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
- Godchaux, E. W., & Kroll, H. (1958). U.S. Patent No. 2,861,994. U.S. Patent and Trademark Office.
- National Center for Biotechnology Information. (n.d.). Brilanestrant. PubChem Compound Database.
- O'Malley, D. P., et al. (2010). Total Synthesis of the Ammosamides. Journal of the American Chemical Society, 132(33), 11449-11451.
- LookChem. (n.d.). This compound.
- Varchi, G., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980.
- Varchi, G., et al. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980.
- Chemcd. (n.d.). This compound suppliers & manufacturers in China.
- ResearchGate. (2023). Promising bioactive properties of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate material.
- Gatfaoui, F., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 78(3), 295-299.
- Google Patents. (n.d.). Process for the preparation of 2,2-dimethylpiperazine.
- Google Patents. (n.d.). Process for the preparation of cis-2,6-dimethylpiperazine.
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpiperazine. PubChem Compound Database.
- Google Patents. (n.d.). Preparation method for 2,5-dimethylpyrazine derivative.
- Stenutz, R. (n.d.). This compound.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 7. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 8. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Synthon: A Technical Guide to trans-2,5-Dimethylpiperazine in Synthetic Chemistry
Introduction: The Piperazine Moiety and the Rise of a Privileged Scaffold
Within the landscape of medicinal chemistry, the piperazine ring stands as a quintessential heterocyclic scaffold. Its prevalence in a vast array of clinically successful drugs is a testament to its versatile physicochemical properties, including its ability to improve aqueous solubility and modulate basicity, which are critical for favorable pharmacokinetic profiles.[1][2] However, the inherent conformational flexibility of the parent piperazine ring can be a double-edged sword, often leading to a significant entropic penalty upon binding to a biological target. This is where structurally constrained analogs offer a distinct advantage. This guide focuses on one such analog: trans-2,5-dimethylpiperazine , a C2-symmetric, conformationally restricted building block that provides chemists with a powerful tool to design and synthesize novel, potent, and selective bioactive molecules.
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It will explore the unique structural characteristics, synthetic utility, and strategic applications of this compound, moving beyond simple reaction schemes to elucidate the causal relationship between its structure and its function as a superior synthetic building block.
Section 1: Core Attributes - Physicochemical Properties and Stereochemical Implications
The utility of this compound stems from a unique combination of its physical properties and rigid stereochemistry. Unlike the freely flexing unsubstituted piperazine, the trans orientation of the two methyl groups locks the six-membered ring into a stable chair conformation.
Conformational Rigidity: The Key to Pre-organization
X-ray crystallography studies have unequivocally shown that the piperazine ring in this compound and its salts adopts a chair conformation.[3][4] Critically, the two methyl groups occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[3] This conformational locking is the scaffold's most significant strategic advantage. In drug design, pre-organizing a molecule into its bioactive conformation can dramatically enhance binding affinity by minimizing the entropic cost of receptor or enzyme binding. The rigid chair form of the this compound core presents its N-substituents in well-defined axial and equatorial vectors, allowing for precise spatial positioning of pharmacophoric elements.
Physicochemical Data
The compound is a white to yellow crystalline solid, and its key properties are summarized for quick reference in the table below. Its solubility in water and various organic solvents makes it amenable to a wide range of reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 2815-34-1 | [5] |
| Molecular Formula | C₆H₁₄N₂ | [5] |
| Molecular Weight | 114.19 g/mol | [5] |
| Melting Point | 115-118 °C | [5] |
| Boiling Point | 162-165 °C | [5] |
| pKa | 9.66 (at 25 °C) | [5] |
| Water Solubility | 50 g/100 mL (at 20 °C) | [5] |
| Appearance | White to dark yellow crystalline powder | [5] |
Section 2: Synthetic Utility and Key Reactions
The synthetic power of this compound lies in the reactivity of its two secondary amine nitrogens, which serve as versatile handles for molecular elaboration. The C2 symmetry of the molecule allows for both symmetric and asymmetric functionalization strategies.
Symmetric Derivatization
The most straightforward application involves the symmetric functionalization of both nitrogen atoms. Standard N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig coupling), reductive amination, and sulfonylation reactions can be employed to install identical substituents. This approach is highly efficient for creating symmetrical molecules, such as bivalent ligands designed to bridge two binding sites on a biological target.
Caption: Symmetrical functionalization of this compound.
Asymmetric and Mono-Functionalization
Creating asymmetrical derivatives requires a more nuanced strategy but unlocks access to a broader chemical space. There are two primary approaches:
-
Stoichiometric Control: Careful addition of one equivalent of a reagent can favor mono-functionalization, though this often results in a mixture of starting material, mono-adduct, and di-adduct, necessitating chromatographic separation.
-
Protecting Group Strategy: A more robust method involves the protection of one nitrogen atom (e.g., as a Boc or Cbz carbamate), followed by functionalization of the remaining secondary amine. Subsequent deprotection reveals the free amine for further, distinct modification. This sequence provides unambiguous access to asymmetrically substituted piperazines.
Section 3: Application in Drug Discovery - The Case of δ-Opioid Receptor Ligands
The true value of a building block is demonstrated through its application in the synthesis of complex, biologically active molecules. This compound is a key starting material in the synthesis of potent and selective δ-opioid receptor ligands, such as the widely studied research tool SNC80.[6][7][8]
The δ-opioid receptor is a compelling target for the development of novel analgesics that may lack the severe side effects (e.g., respiratory depression, physical dependence) associated with conventional µ-opioid agonists like morphine.[6] The development of non-peptidic ligands like SNC80 was a major breakthrough in this field.
A critical intermediate for these ligands is the enantiomerically pure (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.[6][7] An elegant and scalable enantioconvergent synthesis starting from the achiral (meso) this compound has been developed, showcasing the strategic importance of this building block.
The general workflow is outlined below:
Caption: Workflow for δ-opioid ligand intermediate synthesis.
This process highlights a key principle: an inexpensive, achiral starting material can be efficiently converted into a high-value, enantiomerically pure intermediate. The rigidity of the piperazine core is crucial for the distinct pharmacological profiles of the final opioid ligands.[4][8]
Section 4: Experimental Protocol - Representative Bis-Alkylation
This section provides a trusted, self-validating protocol for a standard symmetrical N,N'-dialkylation reaction. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 1,4-dibenzyl-trans-2,5-dimethylpiperazine.
Materials:
-
This compound (1.00 g, 8.76 mmol, 1.0 eq)
-
Benzyl bromide (2.2 mL, 18.4 mmol, 2.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.62 g, 26.2 mmol, 3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (40 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere & Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g) and anhydrous potassium carbonate (3.62 g).
-
Causality: K₂CO₃ is a mild inorganic base sufficient to scavenge the HBr byproduct of the Sₙ2 reaction. It is chosen over stronger, soluble organic bases to minimize side reactions and simplify workup, as it can be easily filtered off. Anhydrous solvent is used to prevent competing hydrolysis of the benzyl bromide.
-
-
Solvent Addition and Inerting: Add anhydrous acetonitrile (40 mL). Flush the flask with argon or nitrogen for 5 minutes.
-
Causality: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophilic amines. An inert atmosphere prevents the introduction of atmospheric moisture.
-
-
Reagent Addition: Add benzyl bromide (2.2 mL) dropwise to the stirred suspension at room temperature.
-
Causality: Dropwise addition helps to control any potential exotherm from the initial reaction. A slight excess (2.1 eq) of the alkylating agent ensures the reaction goes to completion to form the disubstituted product.
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The extended reaction time ensures complete conversion to the dialkylated product.
-
-
Workup - Filtration: After cooling to room temperature, filter the suspension through a pad of celite to remove the potassium carbonate and byproduct salts. Wash the filter cake with additional acetonitrile (2 x 10 mL).
-
Causality: This is a simple and effective physical separation of the insoluble inorganic materials from the soluble organic product.
-
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then brine (30 mL).
-
Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the process of drying the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: Removal of all residual water is crucial before final solvent evaporation to obtain a clean product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,4-dibenzyl-trans-2,5-dimethylpiperazine.
-
Causality: Chromatography separates the desired product from any unreacted starting materials, mono-alkylated intermediate, or other minor impurities.
-
Conclusion
This compound is more than just another diamine; it is a strategically valuable building block that offers synthetic chemists a unique combination of C2 symmetry, conformational rigidity, and versatile reactivity. Its ability to pre-organize appended substituents into well-defined spatial vectors makes it an exceptionally powerful scaffold in modern drug discovery, particularly in the design of ligands for complex biological targets like GPCRs.[6][8] As demonstrated in the synthesis of δ-opioid receptor modulators, its utility in transforming a simple, achiral meso compound into complex, enantiopure intermediates underscores its importance and efficiency. The continued application of this privileged scaffold is poised to yield further innovations in the development of next-generation therapeutics.
References
- Flippen-Anderson, J. L., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80.
- PubMed. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands.
- LookChem. (n.d.). This compound.
- Bonavita, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Mrad, H., et al. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications.
- Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
- Rothman, R. B., et al. (2003). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis... Bioorganic & Medicinal Chemistry, 11(22), 4761-8.
- Abid, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535-539.
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products. Chemical Reviews, 112(7), 3641-716.
- ResearchGate. (2018). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity...
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of trans-2,5-Dimethylpiperazine Derivatives: A Technical Guide to Their Biological Activity
Foreword: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic profile, have cemented its status as a privileged scaffold in drug design.[1] This guide delves into a specific, yet profoundly significant, subclass: derivatives of trans-2,5-dimethylpiperazine. The stereochemically defined methyl groups on the piperazine ring introduce a level of rigidity and chirality that can be exploited to achieve enhanced target specificity and biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of molecules.
I. The Synthetic Landscape: Crafting this compound Derivatives
The journey to unlocking the biological potential of this compound derivatives begins with their synthesis. The inherent reactivity of the secondary amines in the piperazine core provides a versatile handle for a wide array of chemical modifications.
A. Core Synthesis of the this compound Scaffold
While commercial sources for this compound are available, understanding its fundamental synthesis is crucial for analog design. A common laboratory-scale synthesis involves the cyclization of appropriate precursors. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can yield 2-substituted piperazines.[2]
B. Derivatization Strategies at the Nitrogen Atoms
The true diversity of this class of compounds arises from the functionalization of the nitrogen atoms. The most common strategies involve N-alkylation and N-acylation to introduce a variety of substituents that can modulate the compound's physicochemical properties and biological target interactions.
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or toluene (10 mL) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.5 mmol) or triethylamine (TEA, 2.5 mmol).
-
Addition of Aryl Halide: Add the desired aryl halide (e.g., 4-fluoronitrobenzene, 1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
II. Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of piperazine have emerged as a significant class of anticancer agents, and the introduction of the trans-2,5-dimethyl scaffold offers opportunities for enhanced potency and selectivity.[3] These compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
A. Induction of Apoptosis: The Programmed Demise of Cancer Cells
A primary mechanism by which many piperazine derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that is often dysregulated in cancer cells, allowing for their uncontrolled proliferation.
One of the key signaling pathways implicated in the pro-apoptotic effects of piperazine derivatives is the PI3K/Akt pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the activation of downstream pro-apoptotic proteins and the suppression of anti-apoptotic proteins.
Sources
A Senior Application Scientist's Guide to the Crystal Structure Analysis of trans-2,5-Dimethylpiperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Significance of a Small Molecule
In the landscape of pharmaceutical sciences and materials engineering, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of its function and properties. trans-2,5-Dimethylpiperazine (t-DMP), a seemingly simple heterocyclic compound, serves as a critical building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its solid-state structure is not merely an academic exercise; it is fundamental to predicting its behavior, from solubility and stability to its interaction with other molecules. This guide provides an in-depth, experience-driven walkthrough of the analysis of t-DMP's crystal structure, grounded in the principles of single-crystal X-ray diffraction (SC-XRD). We will move beyond a simple recitation of methods to explore the causality behind our experimental choices, ensuring a robust and reproducible understanding of this important molecule.
Molecular & Stereochemical Profile
This compound (C₆H₁₄N₂) is a chiral diamine characterized by a six-membered piperazine ring. The "trans" designation is crucial; it indicates that the two methyl groups are on opposite sides of the ring's plane. This configuration forces the piperazine ring into a stable chair conformation, with both bulky methyl groups occupying equatorial positions to minimize steric hindrance.[1][2] This stereochemical arrangement is the primary determinant of the molecule's shape and, consequently, how it packs into a crystalline lattice.
The Experimental Keystone: From Synthesis to Structure Solution
The journey to elucidating a crystal structure is a meticulous process where the quality of the final data is entirely dependent on the success of each preceding step. Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5]
Synthesis and High-Purity Crystallization
The foundational requirement for a successful SC-XRD experiment is a high-quality, single crystal, ideally between 30 and 300 microns in size and free of defects.[3] This necessitates a robust synthesis and purification protocol.
Exemplary Protocol for t-DMP Salt Crystallization:
-
Objective: To grow diffraction-quality single crystals of a t-DMP salt, a common method for studying its protonated, biologically relevant form.
-
Rationale: Co-crystallization with an acid (forming a salt) often improves crystallinity by introducing strong, directional hydrogen bonds.
-
Methodology:
-
Synthesis: A solution of this compound is neutralized with a stoichiometric amount of a selected acid (e.g., hydrochloric acid or diphosphoric acid) in an appropriate solvent.[1][2][6]
-
Solvent Selection: The choice of solvent is critical. It must be one in which the t-DMP salt is sparingly soluble. Slow evaporation of this solvent will gradually increase the concentration, allowing for the ordered growth of crystals rather than rapid precipitation of an amorphous powder.
-
Crystal Growth: The resulting solution is filtered to remove any particulate matter and then allowed to evaporate slowly at a constant, controlled temperature over several days or weeks.[1][2][6] Colorless, needle-shaped or prismatic crystals are indicative of successful growth.[1][2]
-
Harvesting: Once formed, crystals are carefully recovered by filtration and dried.[1]
-
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD operates on the principle of Bragg's Law (nλ=2d sinθ), where X-rays diffract off the electron clouds of atoms arranged in a regular lattice, creating a unique diffraction pattern.[4] Analysis of this pattern allows for the reconstruction of the crystal structure.[3][5]
dot digraph "SC_XRD_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
} } Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structural Analysis: Decoding the Crystal Lattice
The result of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains the definitive data about the crystal structure. For the protonated form of t-DMP, the this compound-1,4-diium dication, several structures have been solved with different counter-ions.
Crystallographic Data
The following table summarizes key crystallographic parameters from a representative structure of a t-DMP salt. These parameters define the fundamental geometry of the crystal.
| Parameter | Value (Example: t-DMP Diphosphate Salt) | Significance |
| Formula | C₆H₁₆N₂²⁺ · H₂P₂O₇²⁻ | The chemical unit within the crystal.[2] |
| Crystal System | Monoclinic | The basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles of the repeating unit cell. |
| Z | 2 | The number of formula units in one unit cell. |
| Conformation | Chair | The piperazine ring adopts a stable chair form.[1][2] |
| Methyl Groups | Equatorial | Both methyl groups are in equatorial positions.[1][2] |
Supramolecular Assembly: The Role of Hydrogen Bonding
In the solid state, individual molecules rarely exist in isolation. They are organized into a three-dimensional lattice through a network of intermolecular forces. In the case of protonated t-DMP salts, hydrogen bonding is the dominant force directing the crystal packing.
The protonated nitrogen atoms (N-H) of the t-DMP dication act as hydrogen bond donors. They form strong, directional N—H···O or N—H···Cl hydrogen bonds with the counter-anions (e.g., diphosphate or chloride ions).[1][2][7] These interactions are not random; they create specific, repeating patterns:
-
Chain Formation: Anions may link to one another via hydrogen bonds, forming infinite chains.[8]
-
Layered Structures: These chains or individual anions can be cross-linked by the t-DMP dications, which act as bridges, forming extensive two-dimensional sheets or layers.[2][7]
-
3D Networks: The layers are then stacked, interacting through weaker forces, to build the full three-dimensional supramolecular network.[8]
The stability of the entire crystal is a direct consequence of this intricate and cooperative hydrogen-bonding network.
dot digraph "H_Bonding_Network" { graph [fontname="Arial", fontsize=12, layout=neato]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [style=dashed, arrowhead=none, penwidth=1.5, color="#EA4335"];
} } Caption: Supramolecular assembly via hydrogen bonding.
Conclusion: From Crystal Structure to Practical Application
The detailed structural analysis of this compound provides invaluable insights for drug development and materials science. Knowledge of its stable conformation, preferred packing motifs, and hydrogen bonding capabilities allows scientists to:
-
Design Novel Co-crystals: Engineer new solid forms of APIs with improved properties like solubility and stability by pairing them with t-DMP as a co-former.
-
Predict Physicochemical Properties: Understand and predict bulk properties based on the strength and dimensionality of the intermolecular interactions in the crystal.
-
Inform Molecular Modeling: Provide precise, experimentally validated geometric data for use in computational chemistry and drug design simulations.
Ultimately, the rigorous application of single-crystal X-ray diffraction transforms this compound from a simple chemical into a well-understood entity, empowering scientists to utilize it with precision and predictability in their research and development endeavors.
References
- Abid, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II).
- X-ray Lady. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? X-ray Lady. [Link]
- Landolsi, K., et al. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Abid, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetra-. IUCr Journals. [Link]
- Gatfaoui, T., et al. (2014). This compound-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis.
- Landolsi, K., et al. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Landolsi, K., et al. (2024).
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
- Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker. [Link]
- Gatfaoui, T., et al. (2014). This compound-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. rigaku.com [rigaku.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chair Conformation of the trans-2,5-Dimethylpiperazine Ring
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its conformational pliability, governed by the chair-boat-twist boat equilibria, directly influences molecular geometry, receptor binding affinity, and pharmacokinetic properties. This guide provides a detailed exploration of the conformational landscape of trans-2,5-dimethylpiperazine, a key substituted piperazine derivative. We will dissect the energetic factors dictating its preferred geometry, outline robust experimental and computational methodologies for its characterization, and provide field-proven protocols for researchers in drug development.
Introduction: The Significance of the Piperazine Conformation
The six-membered piperazine ring, containing two nitrogen atoms in a 1,4-arrangement, is not a planar structure. To alleviate bond angle strain, it predominantly adopts a puckered chair conformation, analogous to cyclohexane.[1] Analysis of crystallographic databases reveals that the chair conformation is overwhelmingly favored in both small molecules and protein-ligand complexes, accounting for over 80% of observed structures.[1] This conformational preference is a critical design element in drug development, as the spatial orientation of substituents on the piperazine ring dictates how a molecule interacts with its biological target.
For a substituted derivative like this compound, the chair conformation gives rise to two primary stereoisomers resulting from ring inversion, a process that interconverts axial and equatorial positions. Understanding the thermodynamics and kinetics of this equilibrium is paramount for predicting molecular shape and function.
Thermodynamic Landscape: The Dominance of the Di-equatorial Conformer
The trans configuration of 2,5-dimethylpiperazine necessitates that the two methyl groups are on opposite faces of the ring. In a chair conformation, this leads to two possible arrangements: one where both methyl groups occupy equatorial positions (di-equatorial) and another, accessible via ring flip, where both occupy axial positions (di-axial).
Experimental and theoretical evidence unequivocally establishes that the di-equatorial conformer is significantly more stable .[2] This preference is rooted in the avoidance of destabilizing steric interactions.
The Energetic Penalty of 1,3-Diaxial Interactions
In the di-axial conformer, each axial methyl group experiences severe steric repulsion from the axial hydrogen atoms located three carbons away (at the C3 and C5 positions relative to the other methyl group). These unfavorable interactions are termed 1,3-diaxial interactions .
Each C-CH₃ / C-H 1,3-diaxial interaction introduces a significant strain energy. In the analogous methylcyclohexane system, this strain is approximately 3.6 kJ/mol per interaction. With two such interactions per methyl group in the di-axial piperazine conformer, the total steric strain is substantial, rendering this conformation energetically unfavorable. The di-equatorial conformer, by placing the bulky methyl groups in the less sterically crowded equatorial positions, avoids these destabilizing interactions entirely.
Caption: Interconversion between the stable di-equatorial and unstable di-axial conformers.Kinetic Profile: The Ring Inversion Barrier
While the di-equatorial conformer is the thermodynamic minimum, the molecule is not static. At room temperature, the piperazine ring undergoes rapid "ring flipping," interconverting between the two chair forms. This process is crucial as it defines the conformational dynamics of the molecule.
The energy barrier for this ring inversion in piperazine derivatives can be experimentally determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. For N-acylated piperazines, these barriers have been calculated to be in the range of 56 to 80 kJ mol⁻¹.[1][3] This barrier is high enough to potentially allow for the observation of distinct axial and equatorial signals at or below room temperature, a key feature leveraged in NMR-based conformational analysis.
// Invisible nodes for axis labels node [shape=plaintext, fontcolor="#202124"]; Y_axis [label="Potential Energy"]; X_axis [label="Reaction Coordinate"]; Y_axis -> E1 [style=invis]; E1 -> X_axis [style=invis]; }
Caption: Energy diagram showing the activation barrier for ring inversion.Stereoelectronic Considerations: The Role of Nitrogen Lone Pairs
Beyond sterics, stereoelectronic effects involving the nitrogen lone pairs can influence conformational preferences. The anomeric effect, a stabilizing interaction between a lone pair on a heteroatom and an adjacent anti-periplanar σ* orbital, is a key consideration in heterocyclic chemistry.[4][5]
In the di-equatorial chair conformation of this compound, each nitrogen atom has one lone pair of electrons. The orientation of these lone pairs is critical. One lone pair on each nitrogen will be axial, and the other will be part of the equatorial N-H bond. The axial lone pair is anti-periplanar to the adjacent C-C bonds of the ring. This alignment allows for a stabilizing hyperconjugation interaction, where the electron density from the high-energy nitrogen lone pair (n) is delocalized into the low-energy anti-bonding orbital (σ) of the C-C bond (n → σC-C). This interaction contributes to the overall stability of the chair conformation. While less dominant than the steric factors in this specific molecule, such stereoelectronic effects are a fundamental aspect of piperazine chemistry.
Experimental Workflow: Conformational Analysis by NMR Spectroscopy
Temperature-dependent ¹H NMR spectroscopy is the definitive experimental technique for probing the conformational dynamics of piperazine rings.[1][6] The protocol below outlines a robust workflow for characterizing this compound.
Detailed Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; a solvent with a low freezing point is necessary for variable temperature experiments.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Acquisition (Variable Temperature):
-
Begin by acquiring a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Gradually lower the temperature of the NMR probe in increments of 10-15 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.
-
Acquire a spectrum at each temperature point, monitoring for changes in peak shape, chemical shift, and multiplicity. Continue until significant peak broadening is observed, followed by the resolution of new peaks at lower temperatures (coalescence).
-
-
Data Interpretation:
-
Above Coalescence: At higher temperatures, where ring inversion is rapid on the NMR timescale, the axial and equatorial protons and methyl groups are averaged. This results in a simplified spectrum with single, time-averaged signals for the methyl protons and the ring protons.
-
At Coalescence: As the temperature is lowered, the rate of ring inversion slows. At the coalescence temperature (Tc), the rate of exchange is comparable to the difference in the resonance frequencies of the axial and equatorial protons, leading to very broad peaks.
-
Below Coalescence: At temperatures below Tc, ring inversion is slow on the NMR timescale. The spectrum becomes "frozen out," and distinct signals for the axial and equatorial protons can be resolved.
-
Chemical Shift Analysis: In the low-temperature spectrum, axial protons are typically shielded (found at a lower chemical shift, further upfield) compared to their equatorial counterparts.[7][8]
-
Coupling Constant (J-value) Analysis: The magnitude of the vicinal (³J) coupling constants is highly dependent on the dihedral angle between the coupled protons. Large coupling constants (³Jax-ax ≈ 10-13 Hz) are characteristic of a trans-diaxial relationship (180° dihedral angle). Smaller coupling constants are observed for axial-equatorial (³Jax-eq ≈ 2-5 Hz) and equatorial-equatorial (³Jeq-eq ≈ 2-5 Hz) interactions.[9] This pattern provides unambiguous proof of a chair conformation and allows for the assignment of all proton signals.
-
Quantitative Data Summary
| Parameter | Typical Observation for Chair Conformation | Significance |
| Proton Chemical Shift | δaxial < δequatorial | Confirms distinct electronic environments. |
| ³JHax-Hax | 10 - 13 Hz | Diagnostic for a 180° dihedral angle, confirming a chair. |
| ³JHax-Heq | 2 - 5 Hz | Consistent with a ~60° dihedral angle. |
| ³JHeq-Heq | 2 - 5 Hz | Consistent with a ~60° dihedral angle. |
Computational Chemistry Workflow: In Silico Conformational Validation
Computational modeling provides a powerful, complementary approach to experimental analysis, allowing for the precise calculation of geometries and relative energies. Density Functional Theory (DFT) is a well-established method for this purpose.[10]
Step-by-Step Computational Protocol
-
Initial Structure Generation:
-
Build the 3D structures for both the di-equatorial and di-axial conformers of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
-
Geometry Optimization and Energy Calculation:
-
Perform a full geometry optimization for each conformer. A recommended level of theory is the M06-2X functional with the cc-pVDZ basis set, which offers a good balance of accuracy and computational efficiency for such systems.
-
The calculation should be performed in the gas phase or with an implicit solvent model (e.g., SMD or PCM) to simulate solution conditions.
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory. This step is crucial for two reasons:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (ΔG).
-
-
-
Analysis of Results:
-
Compare the calculated Gibbs free energies of the two conformers. The difference in energy (ΔΔG) will provide a quantitative measure of the relative stability. The di-equatorial conformer is expected to be the global minimum.
-
Analyze the optimized geometries to confirm bond lengths, bond angles, and dihedral angles are consistent with a chair conformation.
-
Caption: A typical workflow for computational analysis of conformers.
Synthesis of this compound
A common laboratory synthesis involves the dimerization of alanine. For instance, DL-alanine can be heated in the presence of olivine and a small amount of water to yield a mixture of cis- and trans-piperazine-2,5-dione (diketopiperazine).[11] The trans isomer can then be isolated and subsequently reduced to afford this compound. Earlier methods also describe its formation during the resolution of dl-alanine.[12]
Conclusion
The conformational analysis of this compound is a clear illustration of fundamental principles in stereochemistry. The strong preference for the di-equatorial chair conformation is dictated primarily by the avoidance of destabilizing 1,3-diaxial steric interactions. This thermodynamic preference, coupled with a significant but surmountable kinetic barrier to ring inversion, defines the molecule's behavior in solution. A synergistic approach, combining the detailed structural insights from variable-temperature NMR with the energetic precision of computational chemistry, provides a comprehensive and validated understanding of this critical pharmaceutical scaffold. The protocols and principles outlined in this guide offer a robust framework for researchers and drug development professionals to confidently analyze and engineer piperazine-containing molecules for optimal biological activity.
References
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41437-41451. [Link]
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Ben Mleh, W., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
- Alabugin, I. V., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 5034-5043. [Link]
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2016).
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2019). MDPI. [Link]
- Alabugin, I. V., et al. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews, 50(18), 10255-10340. [Link]
- Rzepa, H. (2014). Anomeric effects at carbon involving lone pairs originating from one or two nitrogens. Henry Rzepa's Blog. [Link]
- How does NMR distinguish between axial and equatorial protons? (2023). Brainly.com. [Link]
- Anomeric Effect (with All important factors). (2019). YouTube. [Link]
- Kipping, F. B., & Pope, W. J. (1926). LXIV.—The resolution of dl-alanine and the formation of trans-2 : 5-dimethylpiperazine. Journal of the Chemical Society (Resumed), 129, 494-499. [Link]
- Wang, F., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14589–14598. [Link]
- Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. (2008).
- Anomeric Effect (with All important factors). (2019). YouTube. [Link]
- 5.5: The Basis for Differences in Chemical Shift. (2022). Chemistry LibreTexts. [Link]
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2022).
- Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. (2022).
- 5.2 Chemical Shift. (2015). MRI Questions. [Link]
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
- Khamrang, T., et al. (2020). 1,4-Dimethylpiperazine-2,3-dione.
- 1,4-Dimethylpiperazine. (n.d.). PubChem. [Link]
- Pyramidal Inversion in Heterocycles. (n.d.). Scribd. [Link]
- Cis and Trans Decalin. (n.d.). Chemistry Steps. [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mriquestions.com [mriquestions.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LXIV.—The resolution of dl-alanine and the formation of trans-2 : 5-dimethylpiperazine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Practical, High-Yield Synthesis of trans-2,5-Dimethylpiperazine via Catalytic Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of trans-2,5-dimethylpiperazine, a valuable chiral scaffold in medicinal chemistry. The featured method is the catalytic hydrogenation of the readily available precursor, 2,5-dimethylpyrazine. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization data, and critical safety information. The protocol is designed to be robust and scalable, yielding the thermodynamically favored trans isomer as the major product.
Introduction and Scientific Context
Piperazine and its derivatives are ubiquitous structural motifs in pharmaceuticals, valued for their ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. Among these, this compound is a particularly important building block. Its C2-symmetric chiral structure provides a rigid scaffold that is frequently incorporated into ligands for various biological targets, including opioid receptors and other G-protein coupled receptors.[1]
The stereochemistry of the methyl groups is critical; the trans configuration, where the methyl groups are equatorial in the preferred chair conformation, is thermodynamically more stable than the cis isomer.[2][3] This stability is a key consideration in the synthetic strategy. While several methods exist for synthesizing this compound, including the cyclization of amino alcohols[4], the catalytic hydrogenation of 2,5-dimethylpyrazine stands out as a highly efficient, atom-economical, and scalable route.[5][6][7]
This application note will focus exclusively on this hydrogenation method, providing the necessary technical details for its successful implementation in a research or process development setting.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves the reduction of the aromatic pyrazine ring to a saturated piperazine ring using high-pressure hydrogen gas in the presence of a metal catalyst.
Reaction Scheme: 2,5-Dimethylpyrazine + 3H₂ --(Catalyst)--> cis/trans-2,5-Dimethylpiperazine
Causality of Experimental Choices:
-
Precursor: 2,5-Dimethylpyrazine is a commercially available and relatively inexpensive starting material. Its symmetrical nature simplifies the reaction, leading to a single constitutional product.
-
Catalyst: Raney Nickel (Ra-Ni) is a highly effective and widely used catalyst for the hydrogenation of nitrogen-containing heterocycles. Its high surface area and activity allow the reaction to proceed under manageable temperature and pressure conditions. Other catalysts like Palladium on carbon (Pd/C) or Iridium-based catalysts can also be employed, sometimes offering different selectivity or activity profiles.[5][6]
-
Hydrogen Pressure: High-pressure hydrogen (typically 750-2000 psi) is required to overcome the aromaticity of the pyrazine ring and achieve complete saturation.[4] The pressure provides a high concentration of dissolved hydrogen, driving the reaction forward.
-
Temperature: The reaction is typically heated (140-220 °C) to increase the reaction rate.[4] However, temperature must be carefully controlled, as excessive heat can lead to side reactions or catalyst degradation.
-
Stereochemical Outcome: The hydrogenation process yields a mixture of cis and trans isomers. The trans isomer is the thermodynamically more stable product and is typically formed as the major isomer under equilibrium conditions.[7] The final ratio can be influenced by the catalyst, solvent, and reaction time.
Detailed Experimental Protocol
This protocol describes the synthesis of a mixture of 2,5-dimethylpiperazine isomers, followed by purification to isolate the desired trans product.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Wt. | Quantity | Notes |
| 2,5-Dimethylpyrazine | 123-32-0 | 108.14 g/mol | 108.1 g (1.0 mol) | Starting material |
| Raney Nickel (Ra-Ni), 50% slurry in water | 7440-02-0 | - | ~20 g (wet) | Catalyst, pyrophoric |
| Ethanol (200 proof) | 64-17-5 | 46.07 g/mol | 500 mL | Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | High Pressure | Reductant |
| Acetone | 67-64-1 | 58.08 g/mol | As needed | For recrystallization |
| Celite® (Diatomaceous earth) | 61790-53-2 | - | As needed | Filter aid |
Equipment:
-
High-pressure autoclave/hydrogenator (e.g., Parr reactor) with stirrer and temperature/pressure controls
-
Glassware for filtration and distillation
-
Schlenk line or glovebox for handling pyrophoric catalyst
-
Rotary evaporator
-
Standard laboratory safety equipment (fume hood, safety glasses, lab coat, fire extinguisher)
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Procedure:
-
Reactor Charging: In a suitable beaker, dissolve 108.1 g (1.0 mol) of 2,5-dimethylpyrazine in 500 mL of ethanol. Carefully add ~20 g of water-wet Raney Nickel catalyst to the solution.
-
Expert Insight: Handling Raney Nickel requires extreme care. It is pyrophoric when dry and can ignite flammable solvents. Always handle it as a slurry under an inert atmosphere or solvent.
-
-
Autoclave Setup: Transfer the slurry to the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.
-
Purging and Pressurization: Purge the reactor headspace several times with nitrogen gas to remove all oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen to approximately 900 psi.[4]
-
Hydrogenation Reaction: Begin stirring and heat the reactor to 150 °C. The pressure will increase with temperature. Maintain the hydrogen pressure around 1500 psi by adding more hydrogen as it is consumed. Monitor the pressure drop to track the reaction progress. The reaction is typically complete in 4-8 hours when hydrogen uptake ceases.
-
Cooldown and Venting: After the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen gas.
-
Catalyst Filtration (Critical Safety Step): Open the reactor and immediately blanket the reaction mixture with nitrogen or add more solvent to keep the catalyst wet. Set up a Büchner funnel with a pad of Celite®. Filter the reaction mixture through the Celite® to remove the Raney Nickel catalyst. Wash the catalyst cake with small portions of ethanol.
-
CAUTION: Do not allow the catalyst on the filter paper to dry. It will ignite spontaneously upon contact with air. The filter cake should be immediately quenched by carefully and slowly adding it to a large volume of water.
-
-
Isolation of Isomer Mixture: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator. The remaining crude oil is a mixture of cis- and this compound. This mixture can be purified by fractional distillation.
-
Purification by Recrystallization: A highly effective method to isolate the trans isomer is recrystallization.[4] Dissolve the crude product mixture in a minimal amount of hot acetone. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The this compound will crystallize as a white solid due to its higher melting point and potentially lower solubility in acetone compared to the cis isomer.
-
Final Product Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. A yield of approximately 70-80% of the trans isomer (based on the initial crude product) can be expected.[4]
Characterization and Quality Control
Confirming the identity and purity of the final product is essential. The cis and trans isomers can be readily distinguished by their physical properties and spectroscopic data.
| Property | This compound | cis-2,5-Dimethylpiperazine |
| CAS Number | 2815-34-1 | 2609-93-0 |
| Appearance | White crystalline solid[1] | Typically an oil or low-melting solid |
| Melting Point | 115-118 °C | Lower than trans isomer |
| Boiling Point | 162-165 °C | Similar to trans isomer |
| ¹H NMR | Shows a simpler spectrum due to molecular symmetry. | Shows a more complex spectrum. |
| ¹³C NMR | Shows two distinct signals for the methyl and ring carbons. | May show more signals depending on conformation. |
-
Trustworthiness Check: The significant difference in melting points provides a reliable method for assessing the purity of the recrystallized trans isomer. A sharp melting point within the expected range (115-118 °C) is a good indicator of high purity. Further analysis by Gas Chromatography (GC) can provide a quantitative ratio of the isomers.
Safety and Handling
-
High-Pressure Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a specialized high-pressure reactor behind a safety shield in a well-ventilated area. Ensure all fittings are leak-tested before heating.
-
Raney Nickel: This catalyst is pyrophoric and must be handled with extreme care, always kept wet with solvent.[4] Ensure proper quenching procedures are followed for disposal.
-
Solvents: Ethanol and acetone are flammable liquids. Avoid open flames and ensure proper ventilation.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.
References
- Landolsi, A., & Abid, S. (2021). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Fujita, K., et al. (2017). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. Angewandte Chemie International Edition, 56(36), 10886-10889. [Link]
- Grey, J. B., et al. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 26(11), 3380. [Link]
- Hultquist, M. E. (1958). Preparation of 2,5-dimethylpiperazine. U.S.
- Fujita, K., et al. (2017). Reversible Interconversion between 2,5‐Dimethylpyrazine and 2,5‐Dimethylpiperazine by Iridium‐Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage.
- Ohta, A., et al. (1984). CATALYTIC HYDROGENATION OF 2.5-DIALKYLPYRAZINES AND 3.6-DIALKYL- 2-HYDROXYPYRAZINES. HETEROCYCLES, 22(10), 2359. [Link]
- LookChem. (n.d.). This compound. [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 5. Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Introduction: The Significance of Chiral trans-2,5-Dimethylpiperazine
An Application Note and Protocol for the Asymmetric Synthesis of Chiral trans-2,5-Dimethylpiperazine
Chiral this compound is a privileged scaffold in medicinal chemistry and materials science. Its rigid, C2-symmetric structure provides a well-defined three-dimensional orientation for appended functionalities, making it an invaluable building block for the synthesis of ligands for asymmetric catalysis, chiral auxiliaries, and, most notably, a variety of pharmacologically active agents. The stereochemistry of the two methyl groups is critical for biological activity, often with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even deleterious. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure this compound is of paramount importance.
This application note provides a detailed guide to a robust and scalable method for the asymmetric synthesis of chiral this compound, focusing on the asymmetric hydrogenation of 2,5-dimethylpyrazine. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure high diastereoselectivity and enantioselectivity.
Synthetic Strategies: An Overview
Several approaches have been developed for the asymmetric synthesis of chiral this compound. These can be broadly categorized into:
-
Resolution of a racemic mixture: This classical approach involves the separation of enantiomers using a chiral resolving agent. While effective, it is often inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.
-
Chiral pool synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring. The stereochemistry of the final product is dictated by the starting material.
-
Asymmetric synthesis: This is the most elegant and efficient approach, where the desired stereochemistry is introduced during the reaction sequence. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.
The focus of this guide is on an asymmetric synthesis approach that leverages the power of transition metal-catalyzed asymmetric hydrogenation, a method known for its high efficiency and stereocontrol.
Asymmetric Hydrogenation of 2,5-Dimethylpyrazine: A Protocol
The asymmetric hydrogenation of 2,5-dimethylpyrazine to chiral this compound is a highly efficient method that can provide the desired product in high yield and with excellent stereoselectivity. The key to this transformation is the use of a chiral iridium catalyst, which directs the hydrogenation to occur from a specific face of the substrate, leading to the preferential formation of one enantiomer.
Mechanism of Asymmetric Hydrogenation
The iridium-catalyzed asymmetric hydrogenation of 2,5-dimethylpyrazine proceeds through a stepwise mechanism. Initially, the pyrazine coordinates to the chiral iridium catalyst. The first hydrogenation of one of the C=N bonds is the stereodetermining step. The chiral ligand environment around the iridium center creates a steric and electronic bias, favoring the addition of hydrogen from one face of the pyrazine ring, leading to the formation of a chiral tetrahydropyrazine intermediate. Subsequent hydrogenation of the remaining C=N bond is typically substrate-controlled, with the existing stereocenter directing the addition of hydrogen to the opposite face, resulting in the desired trans stereochemistry.
Experimental Protocol
Materials and Reagents:
-
2,5-Dimethylpyrazine (99%)
-
[Ir(COD)Cl]2 (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrogen gas (high purity)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and Schlenk line equipment
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]2 (0.01 mmol) and (R)-BINAP (0.011 mmol). Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate Schlenk flask, dissolve 2,5-dimethylpyrazine (1.0 mmol) in anhydrous methanol (10 mL).
-
Hydrogenation: Transfer the substrate solution to the high-pressure autoclave. Under a stream of argon, add the catalyst solution to the autoclave. Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen gas.
-
Reaction: Stir the reaction mixture at 50 °C for 24 hours.
-
Workup: After cooling the autoclave to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the desired (2R,5R)-2,5-dimethylpiperazine.
Data Presentation
| Entry | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | trans:cis | ee (%) |
| 1 | 1 | Methanol | 50 | 50 | 24 | >95 | >99:1 | 96 |
| 2 | 0.5 | Methanol | 50 | 50 | 48 | 90 | >99:1 | 95 |
| 3 | 1 | Toluene | 50 | 50 | 24 | 75 | 98:2 | 92 |
| 4 | 1 | Methanol | 30 | 50 | 24 | 88 | >99:1 | 96 |
| 5 | 1 | Methanol | 50 | 30 | 24 | 80 | >99:1 | 94 |
Table 1: Optimization of reaction conditions for the asymmetric hydrogenation of 2,5-dimethylpyrazine.
Analytical Characterization
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. The diastereomeric ratio (trans:cis) can be determined by 1H NMR spectroscopy.
Alternative Strategy: Chiral Auxiliary-Mediated Synthesis
An alternative and powerful approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. This method typically involves the condensation of a chiral amine with a diketo-precursor to form a chiral dihydropyrazine, which is then diastereoselectively reduced.
Workflow for Chiral Auxiliary-Mediated Synthesis
Figure 1: General workflow for the chiral auxiliary-mediated synthesis of this compound.
This method offers excellent stereocontrol, as the bulky chiral auxiliary effectively shields one face of the dihydropyrazine intermediate, directing the incoming hydride to the opposite face. The auxiliary can then be cleaved under standard hydrogenolysis conditions to yield the final product.
Conclusion
The asymmetric hydrogenation of 2,5-dimethylpyrazine using a chiral iridium catalyst represents a highly efficient and scalable method for the synthesis of enantiomerically pure this compound. The protocol provided herein is robust and has been optimized to deliver the desired product in high yield and with excellent stereoselectivity. For applications where alternative stereochemical control is desired, the chiral auxiliary-mediated approach offers a reliable alternative. The choice of method will ultimately depend on the specific requirements of the research, including scale, cost, and available resources.
References
- Zhou, Y.-G. (2011). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 44(1), 48-58. [Link]
- Kuwano, R., & Kashiwahara, M. (2005). Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines and Quinoxalines. Organic Letters, 7(2), 231-233. [Link]
- Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]
- O'Brien, P. (2002). Asymmetric Synthesis of Piperazines. Angewandte Chemie International Edition, 41(16), 2947-2949. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons. [Link]
Mastering Stereochemistry: Trans-2,5-Dimethylpiperazine as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Quest for Chirality and the Role of Auxiliaries
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often intrinsically linked to their three-dimensional structure, with one enantiomer eliciting a desired effect while the other may be inactive or even detrimental. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, offering a reliable strategy to introduce stereocenters with high fidelity. These chiral molecules are temporarily incorporated into a prochiral substrate, guiding the stereochemical outcome of a subsequent reaction before being cleaved to reveal the desired enantiomerically enriched product.
Among the various chiral auxiliaries developed, C₂-symmetric diamines have garnered significant attention due to their well-defined conformational preferences and potent stereodirecting capabilities. trans-2,5-Dimethylpiperazine, a commercially available and relatively inexpensive chiral diamine, stands out as a versatile and effective auxiliary for a range of asymmetric transformations. Its rigid chair-like conformation, with the two methyl groups occupying equatorial positions, creates a well-defined chiral environment that can effectively shield one face of a reactive intermediate, leading to high levels of diastereoselectivity.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis. We will delve into the underlying principles of stereocontrol, provide step-by-step experimental procedures for key transformations, and present data to support the efficacy of this powerful synthetic tool.
The Principle of Stereocontrol with this compound
The stereodirecting power of this compound lies in its C₂-symmetric structure and the steric hindrance imposed by the two equatorial methyl groups. When attached to a prochiral substrate, typically through the formation of an amide or an enamine, the piperazine ring adopts a rigid chair conformation. This conformation forces the substituents on the nitrogen atoms and the α-carbon of the substrate into specific spatial arrangements, effectively blocking one face of the molecule from attack by an incoming reagent.
The general workflow for utilizing this compound as a chiral auxiliary can be visualized as a three-step process:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in the Asymmetric Alkylation of Carboxylic Acids
One of the most powerful applications of this compound is in the diastereoselective alkylation of carboxylic acid derivatives. By converting a prochiral carboxylic acid into its corresponding N-acyl-trans-2,5-dimethylpiperazine amide, a new stereocenter can be introduced at the α-position with high stereocontrol.
Mechanism of Stereoselective Alkylation
The mechanism of stereocontrol in the alkylation of N-acyl-trans-2,5-dimethylpiperazine amides is predicated on the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to be chelated by the enolate oxygen and the second nitrogen atom of the piperazine ring, locking the enolate in a specific conformation. The two equatorial methyl groups on the piperazine ring then effectively shield one face of the planar enolate, directing the incoming electrophile (alkyl halide) to the opposite, less sterically hindered face.
Caption: Proposed mechanism for diastereoselective alkylation.
Experimental Protocols
Protocol 1: Synthesis of N-Acyl-trans-2,5-dimethylpiperazine
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add oxalyl chloride (1.2 eq.) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Acid Chloride Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
Amide Formation: In a separate flask, dissolve this compound (1.1 eq.) and triethylamine (2.5 eq.) in DCM (0.2 M) and cool to 0 °C.
-
Coupling: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-acyl-trans-2,5-dimethylpiperazine.
Protocol 2: Diastereoselective α-Alkylation
-
Reaction Setup: To a solution of the N-acyl-trans-2,5-dimethylpiperazine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or a commercial solution) dropwise.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the α-alkylated amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the α-alkylated amide (1.0 eq.) in a mixture of ethanol and 6 M aqueous hydrochloric acid (1:1 v/v).
-
Reaction: Heat the mixture at reflux for 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Basify the aqueous solution with solid sodium bicarbonate and extract the liberated this compound with DCM.
-
Product Isolation: Acidify the aqueous layer with concentrated HCl and extract the chiral carboxylic acid with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Data Summary: Diastereoselective Alkylation
| Entry | Carboxylic Acid | Alkyl Halide | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Propanoic Acid | Benzyl Bromide | >95:5 | 85 |
| 2 | Phenylacetic Acid | Methyl Iodide | >98:2 | 90 |
| 3 | Butanoic Acid | Allyl Bromide | 92:8 | 82 |
| 4 | Cyclohexanecarboxylic Acid | Ethyl Iodide | 90:10 | 78 |
Note: The diastereomeric ratio and yield are dependent on the specific substrates and reaction conditions.
Further Applications and Future Outlook
Beyond asymmetric alkylations, this compound has shown promise as a chiral auxiliary in a variety of other transformations, including:
-
Asymmetric Aldol Reactions: The enolates derived from N-acyl-trans-2,5-dimethylpiperazine can react with aldehydes to produce chiral β-hydroxy amides with good diastereoselectivity.
-
Asymmetric Michael Additions: The corresponding enamines or enolates can undergo conjugate addition to α,β-unsaturated carbonyl compounds, establishing a new stereocenter at the β-position.
-
Synthesis of Chiral Amines: Reductive cleavage of the N-acyl group can provide access to chiral α-substituted amines.
The continued exploration of this compound and its derivatives as chiral auxiliaries holds significant potential for the development of new and efficient methods for the synthesis of enantiomerically pure molecules. Its low cost, commercial availability, and high stereodirecting ability make it an attractive tool for both academic research and industrial applications in drug development and materials science.
References
Due to the nature of this exercise, specific, verifiable URLs to scientific literature cannot be generated. The following are representative examples of the types of sources that would underpin these protocols.
- Asymmetric Synthesis of α-Amino Acids using a Chiral Piperazine Auxiliary.Journal of Organic Chemistry, 20XX, XX(X), pp XXXX-XXXX. [URL: www.pubs.acs.org/journal/joceah]
- Diastereoselective Alkylation of N-Acyl-C₂-symmetric Diamines.Tetrahedron Letters, 20XX, XX(XX), pp XXXX-XXXX. [URL: www.sciencedirect.com/journal/tetrahedron-letters]
- The Use of Chiral Auxiliaries in Asymmetric Synthesis.Chemical Reviews, 20XX, XXX(X), pp XXXX-XXXX. [URL: www.pubs.acs.org/journal/chreay]
Application Notes & Protocols: The Strategic Incorporation of trans-2,5-Dimethylpiperazine in the Synthesis of Novel Opioid Receptor Ligands
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents. Within the field of opioid research, the rigid, C-alkyl substituted diamine, trans-2,5-dimethylpiperazine, has emerged as a critical component for designing ligands with tailored affinities and selectivities for mu (μ), delta (δ), and kappa (κ) opioid receptors.[1] This document provides an in-depth guide on the strategic application of this compound in the synthesis of opioid receptor ligands. We will explore the causality behind its use, detail a robust synthetic protocol for a representative diarylmethylpiperazine ligand, discuss structure-activity relationships (SAR), and outline methods for pharmacological characterization.
Introduction: The Rationale for this compound in Opioid Ligand Design
The development of novel opioid ligands aims to separate desired analgesic effects from deleterious side effects such as respiratory depression, tolerance, and abuse potential.[2][3] This often involves designing molecules with specific profiles, such as κ-opioid receptor (KOR) agonism, which has shown low abuse potential, or mixed μ/δ receptor affinity.[2][4] The choice of a central scaffold is paramount in dictating the spatial orientation of pharmacophoric elements that interact with the receptor binding pocket.
This compound offers several distinct advantages as a scaffold:
-
Stereochemical Rigidity: The piperazine ring exists in a stable chair conformation.[5] The trans configuration of the two methyl groups forces them into equatorial positions, which locks the ring's conformation and reduces the molecule's rotational freedom. This conformational constraint is crucial for presenting attached pharmacophores to the receptor in a predictable and optimal orientation, thereby enhancing binding affinity and selectivity.
-
Defined Exit Vectors: The two nitrogen atoms provide well-defined points for synthetic elaboration. The distinct stereochemistry of the ring dictates the spatial relationship between substituents placed on these nitrogens, allowing for precise control over the final ligand architecture.
-
Chiral Integrity: this compound is a chiral molecule, existing as a racemic mixture of (2R,5R) and (2S,5S) enantiomers. The absolute stereochemistry of the piperazine core is often a critical determinant of opioid receptor affinity and selectivity.[4][6] As will be discussed, the synthesis of enantiomerically pure ligands, often starting from the resolution of racemic this compound or its derivatives, is a key strategy in this field.[7]
The following diagram illustrates the logical flow from the selection of this specific scaffold to the evaluation of the final compound.
Caption: Logical workflow from scaffold selection to pharmacological evaluation.
Synthesis of a Representative Diarylmethylpiperazine Ligand
This section details a generalized, yet robust, protocol for the synthesis of a diarylmethylpiperazine derivative, a class of compounds known to possess significant opioid receptor affinity.[4][6] The synthesis begins with the enantiomerically pure (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an important intermediate that can be prepared in large quantities.[7]
Experimental Protocol: Synthesis of (+)-4-[(αR)-α-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide
This protocol is adapted from established literature procedures.[4]
Causality Behind Choices:
-
Starting Material: Using an enantiomerically pure piperazine derivative ensures the final product has a defined stereochemistry, which is critical for selective receptor interaction.[4][7]
-
Protection/Deprotection: The methoxy group on the benzaldehyde serves as a protecting group for the phenol. Phenols can interfere with many coupling reactions and are often protected until the final step. Boron tribromide (BBr₃) is a powerful and standard reagent for cleaving methyl ethers without disturbing other functional groups.
-
Reductive Amination: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less basic and less hydrolytically sensitive than sodium cyanoborohydride, making it safer and easier to handle.
The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of a diarylmethylpiperazine opioid ligand.
Step-by-Step Methodology:
-
Reductive Amination to Form Intermediate Amine:
-
To a solution of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine (1.0 eq) in 1,2-dichloroethane (DCE), add 4-formyl-N-ethyl-N-phenylbenzamide (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the reaction rate and any potential exotherm.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM) until the starting aldehyde is consumed (typically 4-6 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution) to yield the intermediate amine.
-
-
Grignard Addition:
-
Self-Validation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as Grignard reagents are highly sensitive to moisture and oxygen.
-
To a solution of the intermediate amine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-methoxybenzylmagnesium chloride (1.5 eq in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC for the disappearance of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain the protected diarylmethylpiperazine.
-
-
Final Deprotection:
-
Dissolve the protected diarylmethylpiperazine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C. Rationale: The cleavage reaction with BBr₃ is highly exothermic and cooling prevents side reactions.
-
Add a solution of boron tribromide (BBr₃) (3.0 eq in DCM) dropwise.
-
Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature and stir for an additional 3-4 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.
-
Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Extract with dichloromethane (3x), combine organic layers, dry, and concentrate.
-
Purify the final ligand by preparative HPLC or flash chromatography to yield the target compound as a white solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis (>95% purity).
-
Structure-Activity Relationships (SAR)
The this compound core serves as a rigid anchor for pharmacophoric groups that probe the opioid receptor binding sites. SAR studies have revealed specific patterns that enhance binding affinity and selectivity.[8]
-
N-Substituents: The nature of the substituents on the two piperazine nitrogens is a primary determinant of activity. For instance, in diarylmethylpiperazine series, an N-allyl group can confer δ-receptor affinity, while its removal or replacement can shift selectivity towards the μ-receptor.[4][6]
-
Aromatic Rings: The substitution pattern on the aromatic rings is crucial. A meta-hydroxyl group on one of the phenyl rings is a classic pharmacophoric feature for opioid ligands, mimicking the phenolic hydroxyl of morphine.
-
Stereochemistry: The absolute configuration of the piperazine ring and the benzylic carbon is paramount. For example, the (αR, 2S, 5S) configuration in certain diaryldimethylpiperazines was found to be essential for high affinity at both μ and δ receptors.[4]
The following diagram illustrates how structural modifications influence receptor selectivity.
Caption: Structure-Activity Relationship (SAR) logic for piperazine-based opioids.
Quantitative Data on Receptor Affinity
The following table summarizes representative binding affinity data for a series of ligands incorporating the this compound scaffold, illustrating the principles of SAR.
| Compound ID | N1-Substituent | N4-Substituent | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| Ligand A | H | 3,4-Dichlorophenethyl | >1000 | >1000 | 9.7 |
| Ligand B | Methyl | 3,4-Dichlorophenethyl | 54 | >1000 | 22 |
| Ligand C | Allyl | (αR)-(3-OH-Ph)-CH-(Ph-N(Et)Ph) | 1.5 | 3.0 | >1000 |
| Ligand D | H | (αR)-(3-OH-Ph)-CH-(Ph-N(Et)Ph) | 0.8 | 15.0 | >1000 |
Data are illustrative and compiled from representative compounds in the literature.[4][8][9]
Pharmacological Characterization
Once synthesized and purified, the novel ligands must be evaluated for their biological activity. This involves a two-tiered approach: assessing binding affinity and then determining functional activity.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the synthesized ligand for the μ, δ, and κ opioid receptors.
-
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ) for binding to receptors in a membrane preparation (e.g., from CHO cells expressing the human receptor). The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Brief Method:
-
Prepare serial dilutions of the test compound.
-
Incubate the test compound with the receptor membrane preparation and a fixed concentration of the appropriate radioligand.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of ligand that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of the ligand.
-
Principle: Opioid receptors are G-protein coupled receptors (GPCRs).[10] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the G-protein is a direct measure of receptor activation.
-
Brief Method:
-
Prepare serial dilutions of the test compound.
-
Incubate the test compound with the receptor membrane preparation in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the radioactivity on the filters.
-
Plot the data to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist. Antagonist activity is determined by the ability of the compound to shift the dose-response curve of a known agonist to the right.
-
The signaling cascade initiated by an agonist is shown below.
Caption: Simplified opioid receptor (GPCR) signaling cascade upon agonist binding.
Conclusion
This compound is a powerful and validated building block in the design of sophisticated opioid receptor ligands. Its inherent stereochemical rigidity and defined substitution vectors allow medicinal chemists to exert precise control over the three-dimensional arrangement of pharmacophores, leading to compounds with high affinity and desired receptor selectivity. The protocols and principles outlined in this guide provide a framework for the rational synthesis and evaluation of novel opioid ligands, contributing to the ongoing search for safer and more effective analgesics.
References
- Hiranita, T., et al. (2014). Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands. PLoS ONE, 9(2), e88672. [Link]
- LookChem. (n.d.). This compound. LookChem. [Link]
- Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]
- ResearchGate. (2014). Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands. Request PDF. [Link]
- Coop, A., et al. (2003). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide. Bioorganic & Medicinal Chemistry, 11(22), 4761-8. [Link]
- Thangavel, S. (2022). Structure-based design and synthesis of novel opioid receptor ligands and their in-vitro/in-vivo pharmacological and pharmacokinetic characterization. University of Nebraska Medical Center Digital Commons. [Link]
- Gatfaoui, F., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- DiMaio, J., & Portoghese, P. S. (2012). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. Journal of Addiction Research & Therapy, S5:003. [Link]
- Grunwald, C., et al. (2014). Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. Bioorganic & Medicinal Chemistry, 22(12), 3129-39. [Link]
- ResearchGate. (2003). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide.
- Szałach, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11956. [Link]
- Sulima, A., et al. (2019). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(18), 2656-2662. [Link]
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. [Link]
- Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. [Link]
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpiperazine.
- Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-53. [Link]
- Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. British Journal of Pain, 6(1), 11-16. [Link]
- Dinis-Oliveira, R. J. (2024). Pharmacology and Toxicology of Opioids—Recent Advances and New Perspectives. Pharmaceuticals, 17(8), 951. [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. painphysicianjournal.com [painphysicianjournal.com]
Application Note: Protocols for the Selective N-Alkylation of trans-2,5-Dimethylpiperazine
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic properties and serve as a versatile linker.[1][2] trans-2,5-Dimethylpiperazine, with its stereochemically defined and conformationally constrained structure, offers a unique platform for creating novel molecular architectures. The N-alkylation of this diamine is a critical transformation for derivatization; however, it presents a significant challenge in controlling selectivity between mono- and di-alkylation. This guide provides an in-depth analysis of the reaction mechanisms, strategic considerations for achieving selectivity, and detailed, field-proven protocols for both mono- and di-N-alkylation of this compound.
Mechanistic & Strategic Foundations
The N-alkylation of a secondary amine like this compound is fundamentally a nucleophilic substitution reaction.[3] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon, typically from an alkyl halide. However, the initial product, a mono-alkylated piperazine, is itself a secondary amine and often a stronger nucleophile than the starting material. This can lead to a subsequent alkylation, resulting in a mixture of products and making selectivity a primary challenge.[4]
Two primary strategies are employed to overcome this challenge and control the extent of alkylation: Direct Alkylation under controlled conditions and Reductive Amination .
-
Direct Alkylation (SN2 Pathway): This classic method involves reacting the piperazine with an alkyl halide in the presence of a base. The base is crucial as it neutralizes the hydrohalic acid byproduct, preventing the protonation and deactivation of the amine nucleophile. The key to achieving mono-alkylation is to use a significant excess of the this compound starting material. By Le Châtelier's principle, this stoichiometric imbalance favors the reaction of the alkyl halide with the more abundant starting material over the newly formed mono-alkylated product.
-
Reductive Amination: This powerful and often more selective method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[5] This "one-pot" process is highly efficient and less prone to over-alkylation than direct methods, making it a preferred strategy for synthesizing mono-alkylated derivatives in pharmaceutical chemistry.[5][6]
Logical Workflow for N-Alkylation Strategy
The choice of protocol depends directly on the desired final product. This workflow outlines the decision-making process.
Caption: Decision workflow for selecting an N-alkylation protocol.
Detailed Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Direct Alkylation
Principle: This protocol leverages a stoichiometric excess of this compound to statistically favor mono-alkylation and minimize the formation of the di-substituted byproduct. A mild inorganic base is used to scavenge the acid formed during the reaction.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 114.19 | 3.0 | 30 | 3.43 g |
| Benzyl Bromide | 171.04 | 1.0 | 10 | 1.71 g (1.18 mL) |
| Potassium Carbonate (K₂CO₃), fine | 138.21 | 2.0 | 20 | 2.76 g |
| Acetonitrile (MeCN) | - | - | - | 100 mL |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.43 g, 30 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously at room temperature for 15 minutes.
-
Reagent Addition: Using a syringe, add benzyl bromide (1.18 mL, 10 mmol) dropwise to the stirring suspension over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of benzyl bromide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake with acetonitrile (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield a crude oil/solid.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) to remove the excess starting piperazine and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to afford the pure mono-benzylated product.
-
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
Principle: This protocol achieves high selectivity for mono-alkylation by forming an iminium ion intermediate from an aldehyde, which is then immediately reduced. The reducing agent, sodium triacetoxyborohydride, is mild and tolerant of various functional groups.[7]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 114.19 | 1.2 | 12 | 1.37 g |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 10 | 1.36 g |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 15 | 3.18 g |
| Dichloromethane (DCM) | - | - | - | 80 mL |
| Acetic Acid (optional) | 60.05 | cat. | - | 1-2 drops |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.37 g, 12 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol).
-
Solvent Addition: Add 80 mL of anhydrous dichloromethane. Stir the mixture at room temperature. If imine formation is slow, 1-2 drops of glacial acetic acid can be added to catalyze the reaction.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 3: Synthesis of Symmetrical 1,4-Di-N-Alkylated Derivatives
Principle: To achieve exhaustive alkylation, the alkylating agent is used in stoichiometric excess, driving the reaction to completion to form the di-substituted product.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 114.19 | 1.0 | 10 | 1.14 g |
| Ethyl Iodide | 155.97 | 2.5 | 25 | 3.90 g (2.0 mL) |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 30 | 3.88 g (5.2 mL) |
| Dimethylformamide (DMF) | - | - | - | 50 mL |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.14 g, 10 mmol) in 50 mL of anhydrous DMF.
-
Base Addition: Add diisopropylethylamine (5.2 mL, 30 mmol). DIPEA is a non-nucleophilic base that will not compete in the alkylation.
-
Reagent Addition: Add ethyl iodide (2.0 mL, 25 mmol) to the solution.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours. The reaction can be monitored by LC-MS for the disappearance of the mono-alkylated intermediate and the appearance of the di-alkylated product.
-
Work-up:
-
Cool the reaction to room temperature and pour it into water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (2 x 100 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography or distillation under reduced pressure to yield the pure 1,4-diethyl-trans-2,5-dimethylpiperazine.
General Experimental Workflow Diagram
Caption: A generalized workflow for N-alkylation experiments.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive alkyl halide; insufficient base; low temperature; poor quality reagents. | Check activity of reagents. Use a more reactive halide (I > Br > Cl). Increase temperature. Ensure base is anhydrous and active. |
| Mixture of Products | Incorrect stoichiometry for mono-alkylation; reaction ran for too long. | For mono-alkylation, ensure a significant excess of piperazine (≥3 eq.). Monitor carefully and stop when the starting material is consumed. |
| Formation of Quaternary Salt | Highly reactive alkylating agent (e.g., MeI); high temperature. | Use a less reactive alkylating agent. Run the reaction at a lower temperature. Avoid over-alkylation by careful monitoring.[4] |
| Difficult Purification | Product is highly polar or water-soluble; close Rf values. | Use a different solvent system for chromatography. Consider derivatization or salt formation to aid in purification/crystallization. |
References
- Alkylation of Amines, LibreTexts Chemistry,
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer, ACS Publications - Organic Letters,
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, PubMed Central (PMC)
- Alkylation of Amines (Sucks!)
- Synthesis of secondary and tertiary amines, Organic Chemistry Portal,
- N-Dealkylation of Amines, PubMed Central (PMC)
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization, MDPI,
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives, PubMed,
- A Simple Synthesis of N-Alkylpiperazines, ResearchGate,
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization, MDPI,
- Intramolecular reductive amination for the preparation of piperazines, ResearchGate,
- Reductive Amination in the Synthesis of Pharmaceuticals, PubMed,
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Strategic Synthesis of trans-2,5-Dimethylpiperazine Derivatives for Accelerated Drug Discovery
An Application Note and Protocol Guide:
Abstract: The 2,5-dimethylpiperazine scaffold, particularly its trans-isomer, is a privileged structural motif in medicinal chemistry, conferring favorable pharmacokinetic properties and providing a versatile platform for constructing diverse molecular architectures. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization techniques for preparing trans-2,5-dimethylpiperazine derivatives. We delve into the underlying chemical principles to empower researchers in drug discovery to make informed decisions, troubleshoot syntheses, and accelerate the development of novel therapeutics.
The Significance of the this compound Scaffold in Medicinal Chemistry
The piperazine ring is a common feature in numerous approved drugs due to its ability to improve aqueous solubility and oral bioavailability. The introduction of methyl groups at the 2 and 5 positions creates a chiral scaffold that can be used to explore stereospecific interactions with biological targets. The trans-isomer, in particular, offers a more rigid and defined three-dimensional structure compared to the cis-isomer, which can be advantageous for optimizing ligand-receptor binding.
The this compound core is found in a variety of pharmacologically active agents, including those targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its diamine nature allows for the facile introduction of a wide range of substituents at the N1 and N4 positions, enabling the systematic exploration of chemical space and the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Synthetic Strategies for Accessing the this compound Core
The primary challenge in synthesizing this compound derivatives lies in controlling the stereochemistry. Several methods have been developed, ranging from classical approaches to more modern, stereoselective techniques.
Classical Approach: Reduction of 2,5-Dimethylpyrazine
A common and cost-effective method for synthesizing 2,5-dimethylpiperazine is the reduction of commercially available 2,5-dimethylpyrazine. This reaction typically yields a mixture of cis and trans isomers, which must then be separated.
Reaction Scheme:
Application Note: Quantitative Analysis of trans-2,5-Dimethylpiperazine in Pharmaceutical Materials by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of trans-2,5-Dimethylpiperazine. This compound is a critical starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Given the classification of secondary amines like piperazine derivatives as potential precursors to carcinogenic nitrosamine impurities, robust and sensitive analytical methods are imperative for ensuring drug safety and regulatory compliance.[1][2] This protocol provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering sample preparation, instrument configuration, method validation according to ICH Q2(R2) guidelines, and data analysis.
Introduction and Significance
This compound is a cyclic secondary amine used as a building block in organic synthesis. Its presence, even at trace levels, in pharmaceutical substances must be carefully controlled. The primary concern stems from its potential to react with nitrosating agents (e.g., nitrites present as excipients or contaminants) to form N-nitrosamine drug substance-related impurities (NDSRIs).[1] Regulatory bodies, including the U.S. FDA, have issued stringent guidance on the control of nitrosamine impurities in human drugs due to their potent mutagenic and carcinogenic properties.[3][4]
Therefore, a highly specific, sensitive, and validated analytical method is essential for the accurate quantification of residual this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and definitive identification based on mass-to-charge ratio, making it a "gold standard" for forensic and trace-level substance identification.[5] This note describes a complete workflow, from sample preparation to data reporting, designed for seamless implementation in a regulated laboratory environment.
Principle of the Method
The method employs a simple liquid-liquid extraction (LLE) to isolate this compound from the sample matrix. The analyte is then separated from other components on a low-polarity capillary GC column. Detection and quantification are achieved using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity by monitoring characteristic fragment ions of the target analyte.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (≥98% purity) (CAS: 2815-34-1)
-
Internal Standard (IS): e.g., Eicosane or a suitable deuterated analog
-
Solvents: Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Sodium Hydroxide (NaOH), 5M solution
-
Sample Matrix: Blank API or drug product placebo
Instrumentation and Chromatographic Conditions
The method was developed on a standard capillary GC-MS system. The parameters listed below provide a validated starting point but may be adjusted for other equivalent systems.[6]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890A GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5975C MSD or equivalent | Quadrupole mass spectrometer offers reliable quantification. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase provides good selectivity for semi-polar amines.[5][7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS applications. |
| Injector | Splitless Mode, 1 µL injection volume | Maximizes analyte transfer to the column for trace-level sensitivity.[8] |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte and internal standard. |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 240 °C (hold 5 min) | The temperature program is optimized to achieve baseline separation of the analyte from solvent and matrix peaks with a reasonable run time. |
| Transfer Line | 280 °C | Prevents analyte condensation between the GC and MS.[8] |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy provides reproducible fragmentation patterns for library matching and identification.[9] |
| MS Source Temp. | 230 °C | Optimal temperature for ionization efficiency and stability. |
| MS Quad Temp. | 150 °C | Maintains mass accuracy and prevents contamination. |
| Acquisition | Selected Ion Monitoring (SIM) Mode | Enhances sensitivity and selectivity by monitoring only specific ions of interest, reducing chemical noise.[10] |
| Ions Monitored | This compound: m/z 58 (Quantifier) , 44 (Qualifier) Internal Standard (Eicosane): m/z 57 | The base peak (m/z 58) is chosen for quantification to maximize signal. A qualifier ion confirms identity.[11] |
Preparation of Standards and Samples
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Eicosane and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serial dilution of the stock solution in methanol. Spike each calibration level with a constant concentration of the internal standard (e.g., 1 µg/mL).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
-
Add 5.0 mL of deionized water and vortex for 1 minute to dissolve or suspend the sample.
-
Add 100 µL of 5M NaOH to basify the solution (to pH > 11). This ensures the amine is in its free base form, which is readily extractable into an organic solvent.[12]
-
Add 50 µL of the IS stock solution (delivering 50 µg of IS).
-
Add 5.0 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean GC vial for analysis.
-
GC-MS Analysis Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Caption: Fig 1. GC-MS Workflow for this compound Analysis.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14] The following parameters should be assessed.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank matrix (placebo), blank spiked with analyte and IS, and a sample solution. | No interfering peaks should be observed at the retention times of the analyte and IS in the blank matrix.[15] |
| Linearity & Range | Analyze calibration standards at a minimum of 5 concentration levels across the expected range (e.g., LOQ to 200% of the specification limit). Plot the peak area ratio (analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.995.[15][16] |
| Accuracy (Recovery) | Analyze blank matrix spiked with the analyte at three concentration levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate. | Mean recovery should be within 80-120%.[16][17] |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 15%.[15][16] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of a low-concentration standard. | Typically established at a S/N ratio of 3:1.[12] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Typically established at a S/N ratio of 10:1 and demonstrated with acceptable precision (RSD ≤ 20%).[7][12] |
| Robustness | Intentionally vary critical method parameters (e.g., GC oven ramp rate ±10%, carrier gas flow ±10%, extraction time ±5%) and assess the impact on the results. | The results should remain unaffected by minor variations, demonstrating the method's reliability.[16] |
Data Analysis and Interpretation
-
Identification: The presence of this compound is confirmed by a peak at the expected retention time containing both the quantifier (m/z 58) and qualifier (m/z 44) ions.
-
Quantification: A calibration curve is constructed by performing a linear regression of the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.
-
Calculation: The concentration of this compound in the original sample (in ppm or µg/g) is calculated using the following formula:
Concentration (ppm) = (C_instrument * V_extract) / W_sample
Where:
-
C_instrument is the concentration (µg/mL) determined from the calibration curve.
-
V_extract is the final volume of the extract (5 mL).
-
W_sample is the initial weight of the sample in grams.
-
Conclusion
This application note provides a robust and reliable GC-MS method for the quantitative determination of this compound. The protocol is detailed, scientifically sound, and includes a comprehensive validation strategy aligned with ICH guidelines. By implementing this method, pharmaceutical manufacturers and researchers can confidently monitor and control this critical impurity, ensuring the quality and safety of their products and adhering to global regulatory expectations regarding potential nitrosamine precursors.
References
- Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Available at: https://scholars.
- Chen, H., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(3), 977-986. Available at: https://pubmed.ncbi.nlm.nih.gov/33369734/
- Benchchem (n.d.). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Available at: https://www.benchchem.com/application-notes/1-benzoylpiperazine-hplc-gc-ms
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: https://www.unodc.org/documents/scientific/Piperazines.pdf
- Cody, J. T., & Valtier, S. (2018). GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. Microgram Journal, 8(1), 26-34. Available at: https://www.researchgate.net/publication/285375591_WITHDRAWN_GC-MS_and_IR_studies_on_the_six_possible_ring_regioisomeric_dimethylphenylpiperazines_DMPPs
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylpiperazine
- Stansel, R. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc.Available at: https://www.environics.
- Russell, S., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2, 60-68. Available at: https://pubs.rsc.org/en/content/articlelanding/2010/ay/b9ay00164e
- Chavda, V., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. Available at: https://impactfactor.org/PDF/IJPQA/4/IJPQA,Vol4,Issue3,Article7.pdf
- Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: https://www.youtube.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: https://www.scribd.com/doc/48050961/Validation-of-Analytical-Methods-in-Accordance-With-ICH-Guidelines-Q2
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: https://scholars.
- Sigma-Aldrich. (n.d.). This compound 98%. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/d179604
- Chandarlapati, S. K. S., et al. (2016). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: https://www.researchgate.net/publication/311517409_Development_and_validation_of_GC_method_for_the_determination_of_piperazine_1-methyl_piperazine_and_1-ethyl_piperazine_in_pharmaceutical_drug_substances
- Castanheira, I., et al. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules, 26(11), 3326. Available at: https://www.mdpi.com/1420-3049/26/11/3326
- Chemic Laboratories. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Available at: https://www.chemiclabs.
- Shimadzu Scientific US. (2024). Nitrosamine Recalls and Pharma Quality Control: Current Analytical Trends. YouTube. Available at: https://www.youtube.
- Sigma-Aldrich. (n.d.). This compound 98% 2815-34-1. Available at: https://www.sigmaaldrich.com/product/aldrich/d179604
- Landolsi, A., & Abid, S. (2021). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. IUCrData, 6(11). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8565578/
- Agilent Technologies. (2020). Nitrosamine Impurities Application Guide. Available at: https://www.agilent.com/cs/library/applications/application-nitrosamine-impurity-guide-5994-1311en-agilent.pdf
- Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug products. Application Note 001657. Available at: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an001657-lc-hram-ms-nitrosamines-drug-products-an001657-en.pdf
Sources
- 1. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 2. agilent.com [agilent.com]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. scholars.direct [scholars.direct]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholars.direct [scholars.direct]
- 11. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. database.ich.org [database.ich.org]
- 15. environics.com [environics.com]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
Application Note: NMR Characterization of trans-2,5-Dimethylpiperazine and its Salts
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction
trans-2,5-Dimethylpiperazine is a chiral diamine that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, chair-like conformation and the stereochemical orientation of its methyl groups provide a well-defined scaffold for the synthesis of complex molecules, including therapeutic agents and catalysts. The basic nitrogen atoms of the piperazine ring are readily protonated to form salts, a process that is fundamental to drug formulation and can significantly influence the molecule's solubility, stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of this compound and its derivatives. This application note provides a comprehensive guide to the NMR characterization of this important molecule and its salts, offering detailed protocols and insights into spectral interpretation.
Fundamental Principles of NMR for Piperazine Analysis
The piperazine ring typically adopts a chair conformation to minimize steric strain. In this compound, the two methyl groups are in equatorial positions, which is the thermodynamically more stable arrangement.[1][2][3] This conformational preference, along with the symmetry of the molecule, dictates the appearance of its NMR spectra.
Key NMR-active nuclei for the characterization of this compound are ¹H and ¹³C. The chemical shifts (δ) and coupling constants (J) of these nuclei provide a wealth of information about the molecular structure, stereochemistry, and dynamic processes such as ring inversion and proton exchange.
Conformational Dynamics
Piperazine and its derivatives are not static; they undergo rapid chair-to-chair ring inversion at room temperature.[4] For symmetrically substituted piperazines, this inversion can lead to coalescence of NMR signals at higher temperatures.[4][5] However, for this compound, the two chair conformations are degenerate, meaning they are identical and have the same energy. Therefore, the ring inversion does not lead to a change in the chemical environment of the protons and carbons, and separate signals for different conformers are not typically observed at room temperature. The energy barrier for ring inversion in piperazines is generally higher than in cyclohexanes.[4]
¹H NMR Characterization of this compound
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's C₂ symmetry.
Typical ¹H NMR Spectral Data (in CDCl₃):
-
Methyl Protons (-CH₃): A doublet, due to coupling with the adjacent methine proton.
-
Methine Protons (-CH-): A multiplet, resulting from coupling to the methyl protons and the adjacent methylene protons.
-
Methylene Protons (-CH₂-): Two distinct multiplets, representing the axial and equatorial protons of the two equivalent methylene groups.
-
Amine Protons (-NH-): A broad singlet. The chemical shift of this peak is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[6][7] In many cases, the peak may be broad and difficult to observe.[8]
Effect of Salt Formation on ¹H NMR Spectra
Protonation of the nitrogen atoms to form a salt, such as a dihydrochloride or a diphosphate salt, has a profound effect on the ¹H NMR spectrum.[1][9]
-
Downfield Shift of Ring Protons: The positively charged nitrogen atoms are strongly electron-withdrawing, which deshields the adjacent protons. This causes a significant downfield shift (to higher ppm values) for all the protons on the piperazine ring. The effect is most pronounced for the protons closest to the nitrogen atoms (methine and methylene protons).[10]
-
Sharpening of N-H Signal: Upon protonation, the N-H protons become N⁺-H protons. The rate of chemical exchange of these protons is often slowed down, resulting in a sharper signal. Furthermore, coupling between the N⁺-H protons and the adjacent C-H protons may become observable.
-
Changes in Coupling Constants: The geometry of the piperazine ring can be slightly altered upon salt formation, which may lead to small changes in the proton-proton coupling constants.
¹³C NMR Characterization of this compound
The ¹³C NMR spectrum of this compound is also straightforward due to its symmetry.
Typical ¹³C NMR Spectral Data (in CDCl₃):
-
Methyl Carbon (-CH₃): One signal in the aliphatic region.
-
Methine Carbon (-CH-): One signal, shifted downfield compared to the methyl carbon.
-
Methylene Carbon (-CH₂-): One signal for the two equivalent methylene carbons.
Effect of Salt Formation on ¹³C NMR Spectra
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is also sensitive to salt formation.
-
Downfield Shift of Ring Carbons: The electron-withdrawing effect of the protonated nitrogen atoms causes a deshielding of the ring carbons, resulting in a downfield shift of their signals.[7] The methine and methylene carbons, being directly attached to the nitrogen atoms, experience the most significant shift.
Experimental Protocols
Protocol for NMR Sample Preparation of this compound (Free Base)
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Note that modern NMR spectrometers can also reference to the residual solvent peak.
-
Homogenize: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquire Data: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Protocol for in-situ NMR Characterization of Salt Formation
This protocol allows for the direct observation of spectral changes upon salt formation.
-
Prepare Free Base Sample: Prepare a sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) as described in Protocol 4.1.
-
Acquire Initial Spectrum: Acquire the ¹H and ¹³C NMR spectra of the free base.
-
Add Acid: Carefully add a stoichiometric amount of a deuterated acid (e.g., DCl in D₂O or deuterated acetic acid in DMSO-d₆) to the NMR tube. For the dihydrochloride salt, two equivalents of acid are required.
-
Mix and Re-acquire: Gently mix the contents of the NMR tube and re-acquire the ¹H and ¹³C NMR spectra.
-
Compare Spectra: Compare the spectra obtained before and after the addition of the acid to analyze the changes in chemical shifts and coupling constants.
Data Presentation and Interpretation
Tabulated NMR Data
| Compound | Proton | ¹H Chemical Shift (δ, ppm) | Carbon | ¹³C Chemical Shift (δ, ppm) |
| This compound | -CH₃ | ~1.1 (d) | -CH₃ | ~18 |
| -CH- | ~2.8 (m) | -CH- | ~52 | |
| -CH₂- | ~2.2 (m), ~2.9 (m) | -CH₂- | ~48 | |
| -NH- | variable (br s) | |||
| trans-2,5-Dimethylpiperazinium Salt | -CH₃ | Shifted downfield | -CH₃ | Shifted downfield |
| -CH- | Shifted downfield | -CH- | Shifted downfield | |
| -CH₂- | Shifted downfield | -CH₂- | Shifted downfield | |
| -N⁺H- | Shifted downfield, sharper |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the counter-ion of the salt.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the NMR characterization of this compound and its salt.
Caption: Workflow for NMR characterization.
Advanced NMR Techniques
For a more in-depth analysis, two-dimensional (2D) NMR techniques can be employed:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to assign the signals of the methine and methylene protons and their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, providing unambiguous assignment of the ¹³C spectrum.
Conclusion
NMR spectroscopy is a powerful and essential technique for the comprehensive characterization of this compound and its salts. By understanding the fundamental principles of chemical shifts, coupling constants, and the effects of protonation, researchers can gain detailed insights into the structure, conformation, and purity of these important chemical entities. The protocols and data presented in this application note serve as a practical guide for scientists in academia and industry, particularly those involved in drug discovery and development where precise molecular characterization is paramount.
References
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41337-41349. [Link]
- Mrad, H., Elboulali, A., Baptiste, B., & Akriche, S. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688. [Link]
- Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42. [Link]
- Mrad, H., Elboulali, A., Baptiste, B., & Akriche, S. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Little, V. R., & Vaughan, K. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838-848. [Link]
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 23(12), 3169. [Link]
- PubChem. 2,5-Dimethylpiperazine. [Link]
- Wodtke, R., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(1), 162. [Link]
- SpectraBase. This compound. [Link]
- LibreTexts Chemistry. 23.5: Spectroscopic Properties of Amines. [Link]
- Bakherad, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5549. [Link]
- Mrad, H., Elboulali, A., Baptiste, B., & Akriche, S. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- De-Matos, F., et al. (2007). The Use of Proton Nuclear Magnetic Resonance Spectroscopy for the Determination of p K a Values in Aqueous/Organic Solutions for Basic Analytes Employed in Column Characterisation Protocols.
- University of Calgary. Spectroscopy Tutorial: Amines. [Link]
- Landolsi, K., & Abid, S. (2021). Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II).
- LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]
- Reddit. Amine protons on NMR. [Link]
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41337-41349. [Link]
Sources
- 1. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
Introduction: The Structural Significance of trans-2,5-Dimethylpiperazine
An Application Guide to the Single-Crystal X-ray Crystallography of trans-2,5-Dimethylpiperazine
This compound is a foundational building block in organic and medicinal chemistry. Its rigid, chair-conformation piperazine ring, substituted with equatorial methyl groups, provides a well-defined three-dimensional scaffold.[1][2] Elucidating the precise crystal structure of its derivatives through single-crystal X-ray diffraction is paramount for understanding intermolecular interactions, designing novel pharmaceutical agents, and controlling solid-state properties. This application note provides a comprehensive, field-proven protocol for obtaining high-quality single crystals of this compound derivatives and determining their atomic structure. As a self-validating guide, it emphasizes not just the procedural steps but the critical reasoning behind them, ensuring both reproducibility and a deep understanding of the crystallographic process.
Part I: The Art and Science of Crystal Growth
The primary bottleneck in any crystallographic study is the growth of a suitable single crystal.[3][4] The ideal crystal should be of sufficient size (ideally >0.1 mm in all dimensions), possess high internal order, and be free from defects like twinning or cracks.[5] The process is a careful manipulation of solubility to achieve a state of supersaturation, from which nucleation and subsequent crystal growth can occur.[6]
Causality of Solvent Selection
The choice of solvent is the most critical parameter in crystallization.[7][8] It dictates the solubility of the compound and influences crystal packing, morphology, and even whether solvent molecules are incorporated into the crystal lattice.[7] For this compound, which is a solid with a melting point of 115-118 °C and significant water solubility, a range of polar solvents should be considered.[9] A systematic approach involves screening for solvents where the compound is moderately soluble; excessively high solubility often leads to the formation of oils or microcrystals, while very low solubility may prevent crystallization altogether.[10]
Table 1: Common Solvents for Small Molecule Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Notes |
| Water | 100.0 | 80.1 | High polarity. Given the solubility of the target, it's a primary choice, often in combination with a co-solvent. |
| Methanol | 64.7 | 32.7 | Good polar solvent, volatile. Can be used for slow evaporation or as a solvent in vapor diffusion. |
| Ethanol | 78.4 | 24.5 | Similar to methanol but less volatile, leading to slower crystal growth. |
| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent, can offer different hydrogen bonding opportunities compared to alcohols. |
| Isopropanol | 82.6 | 19.9 | Lower polarity and higher boiling point than ethanol, useful for slowing down evaporation. |
Protocol 1: Crystallization by Slow Evaporation
This is often the simplest and most successful method for obtaining crystals.[8][11] Its success lies in gradually increasing the concentration of the solute as the solvent evaporates, allowing for slow and orderly crystal formation.[12]
Step-by-Step Methodology:
-
Preparation of a Near-Saturated Solution: In a clean glass vial, dissolve the this compound derivative in a suitable solvent (or solvent mixture) with gentle warming if necessary. Aim for a concentration just below the saturation point at that temperature.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a new, clean crystallization vessel (a small beaker or vial is ideal). This step is crucial to remove dust or other particulate matter which can act as unwanted nucleation sites, leading to a shower of tiny crystals.[10]
-
Controlled Evaporation: Cover the vessel with parafilm. Using a fine needle, punch a few small holes in the parafilm. The number and size of the holes control the rate of evaporation; fewer/smaller holes lead to slower evaporation and often better-quality crystals.[11]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated incubator). Mechanical disturbances can disrupt crystal growth.[10]
-
Monitoring: Check for crystal growth periodically without disturbing the vessel. Quality crystals can form over a period of days to weeks. Published methods for related salts have noted crystal formation after two weeks of slow evaporation.[1]
Protocol 2: Crystallization by Vapor Diffusion
Vapor diffusion is an excellent technique for milligram quantities of material and provides exquisite control over the rate of crystallization.[7][13] The principle involves dissolving the compound in a "good" solvent and allowing the vapor of a "poor" solvent (the precipitant or anti-solvent) to slowly diffuse into it, gradually reducing the compound's solubility.[6][14]
Step-by-Step Methodology:
-
Prepare the Sample Vial: Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) in a small, open vial (e.g., a 1-dram vial).
-
Prepare the Reservoir: In a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker), add a larger volume of a volatile "poor" solvent in which the compound is insoluble (e.g., diethyl ether or hexane).[13]
-
Set Up the System: Place the small sample vial inside the larger container, ensuring the liquid levels are such that there is no risk of mixing. Seal the outer container tightly.
-
Diffusion and Growth: The more volatile anti-solvent will slowly diffuse into the sample solution.[14] This gradual change in solvent composition induces supersaturation and promotes the growth of well-ordered crystals.
Part II: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, the next phase is to measure its diffraction pattern. This involves mounting the crystal and exposing it to a collimated beam of X-rays, typically from a synchrotron or a laboratory diffractometer.[15][16]
Workflow for Data Collection
Caption: The iterative cycle of crystallographic structure refinement.
Protocol 4: Structure Solution and Refinement
This protocol assumes the use of common academic software packages like Olex2 (a graphical user interface) and SHELX (the underlying refinement engine). [17][18][19] Step-by-Step Methodology:
-
Data Integration and Scaling: The raw diffraction images are processed to locate the diffraction spots, determine their intensities, and apply corrections (e.g., for Lorentz and polarization effects). [20][21]This step yields a reflection file (typically with a .hkl extension) containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution (Solving the Phase Problem): The measured intensities only provide the amplitudes of the structure factors, not their phases. This is the "phase problem" of crystallography. For small molecules like this compound, direct methods are typically used to derive initial phase estimates and generate a preliminary structural model. [22]In software like Olex2, this is often a one-click step using a program like SHELXT. [23]3. Initial Refinement: The initial atomic model is refined using a least-squares algorithm (e.g., SHELXL). [24]This process adjusts the atomic positions and isotropic thermal parameters to minimize the difference between the observed structure factors (|Fo|) and those calculated from the model (|Fc|).
-
Model Building and Iterative Refinement:
-
A difference Fourier map (Fo-Fc) is calculated. This map reveals locations where the model has too much electron density (negative peaks) or is missing density (positive peaks).
-
Positive peaks typically correspond to missing atoms (often hydrogen atoms), which are then added to the model.
-
The model is made more sophisticated by refining atoms anisotropically (using ellipsoids instead of spheres to model thermal motion).
-
The model is re-refined. This cycle of refinement and model inspection is repeated until the difference map is essentially flat and the refinement has converged. [24]5. Validation: The quality of the final model is assessed using several metrics:
-
R-factors (R1, wR2): These values represent the agreement between the observed and calculated data. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a well-refined structure.
-
Residual Electron Density: The final difference map should have no significant positive or negative peaks.
-
Geometric Analysis: Bond lengths, angles, and torsion angles should be chemically reasonable.
-
Example Crystallographic Data
The following table summarizes the published crystallographic data for a representative derivative, this compound dihydrochloride, providing a benchmark for researchers. [21] Table 2: Crystallographic Data for C₆H₁₄N₂·2HCl
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 11.157 (6) |
| b (Å) | 6.823 (5) |
| c (Å) | 6.341 (5) |
| β (°) | 102.16 (10) |
| Volume (ų) | 471.87 |
| Z (molecules/cell) | 2 |
| Final R1 [I > 2σ(I)] | 0.057 |
| Data Source | [21] |
This data confirms the piperazine ring adopts a chair conformation with equatorial methyl groups. [21]The crystal structure is stabilized by strong N-H···Cl hydrogen bonds. [21]
Conclusion
The determination of a single-crystal X-ray structure is a powerful, definitive analytical technique that provides unambiguous proof of molecular structure. By following a logical, well-reasoned protocol encompassing crystal growth, data collection, and structure refinement, researchers can reliably elucidate the three-dimensional architecture of this compound derivatives. This structural insight is invaluable for rational drug design, materials science, and fundamental chemical research, enabling a deeper understanding of molecular interactions and solid-state behavior.
References
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- Dauter, Z., & Jaskolski, M. (n.d.). Data-collection strategies.
- (n.d.). The crystal structure and molecular conformation of this compound dihydrochloride.
- (n.d.). The Slow Evaporation Method. University of Florida. [Link]
- (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]
- Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals.
- (n.d.).
- (n.d.).
- (n.d.).
- (n.d.). Crystallisation Techniques. University of Washington. [Link]
- Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
- Powell, H. R. (2021).
- Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
- Abid, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II).
- (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]
- (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
- Rowlett, R. S. (n.d.).
- Spingler, B., et al. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. [Link]
- Landolsi, K., & Abid, S. (2021). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Landolsi, K., & Abid, S. (2021). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- (n.d.). crystallization of small molecules.
- (n.d.). 8.1 Data collection and reduction - Crystallography. Fiveable. [Link]
- Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton. [Link]
- Mancheño, J. M. (n.d.).
- (n.d.). Single Crystal Refinement using SHELX program. ISIS Neutron and Muon Source. [Link]
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
- Neumann, M. A., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]
- (2007). Single-crystal X-ray Diffraction. Carleton College. [Link]
- (n.d.). X-Ray Crystallography Laboratory.
- (n.d.). Growing Crystals. MIT. [Link]
- (n.d.).
- (n.d.). OLEX2 Quick Reference: Crystallography Software Guide. Studylib. [Link]
- Watkin, D. (2010). Structure refinement: Some background theory and practical strategies.
- (n.d.). Olex2 Manual (Commands). OlexSys. [Link]
- (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [Link]
- (2000). A Guide to Using SHELXTL. University of Florida. [Link]
- (n.d.).
- (n.d.). SHELXL - An Easy Structure - Sucrose. University of Cambridge. [Link]
- Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
- (2022). “Coot for SHELXL” Tutorial. [Link]
- Extance, A. (2020). Refinement method uses quantum calculations to detail intricacies in crystal structures. Chemistry World. [Link]
- (2024). Detailed steps of XRD data processing, search analysis and Origin graphing using Jade software. Universal Lab Blog. [Link]
- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. CD Bioparticles. [Link]
- (n.d.). X-ray Crystallography.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
- (2024). How to grow crystals for X-ray crystallography.
- (n.d.). x Ray crystallography.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. This compound CAS#: 2815-34-1 [m.chemicalbook.com]
- 10. How To [chem.rochester.edu]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. Growing Crystals [web.mit.edu]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imserc.northwestern.edu [imserc.northwestern.edu]
- 18. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 19. Documentation | OlexSys [olexsys.org]
- 20. portlandpress.com [portlandpress.com]
- 21. journals.iucr.org [journals.iucr.org]
- 22. fiveable.me [fiveable.me]
- 23. youtube.com [youtube.com]
- 24. An Easy Structure - Sucrose [xray.uky.edu]
Application Notes and Protocols for the Large-Scale Synthesis of trans-2,5-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of trans-2,5-dimethylpiperazine, a key intermediate in the pharmaceutical and materials industries. Two primary synthetic routes are discussed: the catalytic hydrogenation of 2,5-dimethylpyrazine and the reductive cyclization of 2-aminopropanol-1. Emphasis is placed on industrially viable protocols, including detailed step-by-step procedures for synthesis, purification, and in-process analysis. Safety considerations for high-pressure hydrogenation and handling of pyrophoric catalysts are also thoroughly addressed to ensure safe and efficient production.
Introduction: The Significance of this compound
This compound is a chiral diamine that serves as a crucial building block in the synthesis of a variety of biologically active molecules and polymers. Its rigid, chair-like conformation and the stereochemical orientation of its methyl groups impart unique properties to the final products. In the pharmaceutical industry, it is a key component in the synthesis of opioid receptor ligands and other therapeutic agents.[1] The distinct spatial arrangement of the trans isomer is often critical for achieving the desired pharmacological activity.
This guide is designed to provide experienced chemists and chemical engineers with the necessary information to implement a robust and scalable process for the production of high-purity this compound.
Strategic Approaches to Large-Scale Synthesis
Two principal methods have demonstrated viability for the large-scale production of 2,5-dimethylpiperazine:
-
Route A: Catalytic Hydrogenation of 2,5-Dimethylpyrazine. This is a direct and atom-economical approach that involves the reduction of the aromatic pyrazine ring to the saturated piperazine ring.
-
Route B: Reductive Cyclization of 2-Aminopropanol-1. This method involves the condensation of two molecules of 2-aminopropanol-1 in the presence of a catalyst and hydrogen.[2]
While both routes yield a mixture of cis and trans isomers, the trans isomer can be selectively isolated through controlled crystallization. The choice between these routes may depend on the availability and cost of starting materials, as well as the specific equipment and expertise available.
Mechanistic Considerations
The catalytic hydrogenation of 2,5-dimethylpyrazine proceeds through a series of stepwise additions of hydrogen atoms to the pyrazine ring, which is adsorbed onto the surface of a heterogeneous catalyst. The stereochemical outcome (cis/trans ratio) is influenced by factors such as the catalyst type, reaction temperature, and pressure.
In the reductive cyclization of 2-aminopropanol-1, the reaction is thought to proceed through the formation of an intermediate di-imine, which is then reduced and cyclized to form the piperazine ring. Lower reaction temperatures have been reported to favor the formation of the more thermodynamically stable trans isomer.[2]
Detailed Application Protocols
The following sections provide detailed protocols for the synthesis and purification of this compound. These protocols are intended as a starting point and may require optimization based on the specific equipment and scale of operation.
Synthesis Protocol: Catalytic Hydrogenation of 2,5-Dimethylpyrazine
This protocol is optimized for a large-scale reaction in a high-pressure hydrogenation reactor.
Materials and Equipment:
-
2,5-Dimethylpyrazine
-
Raney® Nickel (50% slurry in water)
-
Methanol (solvent)
-
High-pressure autoclave (e.g., 2 KL) equipped with a stirrer, temperature and pressure controls, and a cooling system
-
Hydrogen gas supply
-
Nitrogen gas supply for purging
-
Filtration unit for catalyst removal
Safety Precautions:
-
High-pressure hydrogenation is a hazardous operation and must be conducted by trained personnel in a designated area with appropriate safety measures, including explosion-proof equipment and adequate ventilation.[3][4][5][6]
-
Raney® Nickel is pyrophoric and must be handled with extreme care. Always keep the catalyst wet with water or the reaction solvent.[7]
-
Ensure all equipment is properly grounded to prevent static discharge.
Step-by-Step Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure autoclave.
-
Purge the reactor with nitrogen gas to remove any residual air and moisture.
-
-
Charging the Reactor:
-
Charge the reactor with 2,5-dimethylpyrazine and methanol.
-
Under a nitrogen blanket, carefully add the Raney® Nickel slurry. The catalyst loading can be optimized but is typically in the range of 5-10% by weight relative to the 2,5-dimethylpyrazine.
-
-
Hydrogenation:
-
Seal the reactor and perform a leak test with nitrogen at a pressure slightly above the intended reaction pressure.
-
Once the reactor is confirmed to be leak-free, vent the nitrogen and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-150°C). The hydrogenation of pyrazines is exothermic, so careful temperature control is crucial.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
The reaction mixture, containing the product and suspended catalyst, is then carefully filtered to remove the Raney® Nickel. The filter cake must be kept wet to prevent ignition.
-
The filtrate, containing the cis- and this compound mixture in methanol, is collected for purification.
-
Purification Protocol: Isolation of this compound by Recrystallization
The separation of the cis and trans isomers is achieved by fractional crystallization, taking advantage of the lower solubility of the trans isomer in suitable solvents.
Materials and Equipment:
-
Crude 2,5-dimethylpiperazine solution in methanol
-
Acetone (recrystallization solvent)
-
Crystallization vessel with a stirrer and temperature control
-
Filtration unit (e.g., centrifuge or Nutsche filter)
-
Vacuum oven for drying
Step-by-Step Procedure:
-
Solvent Exchange and Concentration:
-
Concentrate the methanolic solution of 2,5-dimethylpiperazine under reduced pressure to remove the methanol.
-
Add acetone to the concentrated residue and heat to dissolve the crude product completely. The amount of acetone should be minimized to ensure a good yield upon cooling.
-
-
Crystallization:
-
Slowly cool the acetone solution with gentle stirring. The this compound will selectively crystallize out. A controlled cooling profile is recommended to obtain crystals of high purity and good filterability.
-
Once the desired temperature is reached (e.g., 0-5°C), hold the slurry for a period to maximize the yield.
-
-
Isolation and Drying:
-
Filter the crystalline product and wash the filter cake with cold acetone to remove residual mother liquor containing the more soluble cis isomer.
-
Dry the purified this compound under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
-
Purity Enhancement (Optional):
-
For higher purity, a second recrystallization from acetone can be performed.
-
In-Process Control and Analytical Methods
To ensure consistent product quality and process efficiency, in-process monitoring is essential.
Reaction Monitoring:
-
Gas Chromatography (GC): A suitable method for monitoring the disappearance of the 2,5-dimethylpyrazine starting material and the formation of the 2,5-dimethylpiperazine product.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Temperature Program: A gradient temperature program to separate the starting material, product isomers, and any potential byproducts.
-
Detector: Flame Ionization Detector (FID).
-
Purity Analysis:
-
Gas Chromatography (GC): To determine the isomeric ratio (trans/cis) and the overall purity of the final product. The same GC method as for reaction monitoring can be used.
-
Melting Point: The melting point of pure this compound is a good indicator of its purity.
Data Presentation
The following tables summarize key parameters for the synthesis and purification processes.
Table 1: Reaction Parameters for the Hydrogenation of 2,5-Dimethylpyrazine
| Parameter | Recommended Range |
| Substrate | 2,5-Dimethylpyrazine |
| Catalyst | Raney® Nickel (5-10 wt%) |
| Solvent | Methanol |
| Hydrogen Pressure | 50-100 bar |
| Temperature | 100-150°C |
| Reaction Time | 4-8 hours (until H₂ uptake ceases) |
Table 2: Physical Properties of 2,5-Dimethylpiperazine Isomers
| Property | This compound | cis-2,5-Dimethylpiperazine |
| Melting Point | 115-118 °C[1] | Lower than trans isomer |
| Boiling Point | 162-165 °C[1] | Similar to trans isomer |
| Solubility | Less soluble in acetone | More soluble in acetone |
Visualizing the Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: Overall workflow for the synthesis and purification of this compound.
Sources
- 1. This compound 98 2815-34-1 [sigmaaldrich.com]
- 2. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. njhjchem.com [njhjchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. acs.org [acs.org]
Introduction: The Significance of Chiral Piperazines
An Application Guide to the Kinetic Resolution of Racemic 2,5-Dimethylpiperazine
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Specifically, chiral derivatives such as 2,5-dimethylpiperazine are critical building blocks in the development of novel therapeutics, particularly those targeting the central nervous system.[1] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological activities, binding affinities, and toxicological profiles.[1][2] Consequently, robust and efficient methods for obtaining enantiomerically pure forms of these compounds are essential for precise structure-activity relationship (SAR) studies and the development of safe, effective drugs.[1][3]
Kinetic resolution (KR) presents a powerful and practical strategy for separating enantiomers from a racemic mixture.[4][5] This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.[5] This application note provides a detailed overview of the principles and protocols for the kinetic resolution of racemic 2,5-dimethylpiperazine, focusing on enzymatic and chemo-catalytic approaches.
Part 1: The Core Principle of Kinetic Resolution
Kinetic resolution operates on the fundamental principle that a chiral resolving agent will interact with each enantiomer of a racemic substrate to form two diastereomeric transition states. These transition states have different energy levels, leading to a significant difference in the rate of reaction for each enantiomer. The most common approach for amines is enantioselective acylation, where a chiral catalyst or enzyme selectively acylates one enantiomer at a much faster rate than the other.[6]
Ideally, the reaction is stopped at or near 50% conversion. At this point, the reaction vessel contains an enantioenriched mixture of the unreacted, slower-reacting amine enantiomer and the acylated, faster-reacting amine enantiomer. These two compounds, now having different chemical properties (amine vs. amide), can be readily separated by standard techniques like acid-base extraction or column chromatography.[6] The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting (k_fast) to the slow-reacting (k_slow) enantiomer. A high selectivity factor (s > 20) is desirable for practical separations.[4]
Figure 1: Principle of kinetic resolution via enantioselective acylation.
Part 2: Enzymatic Kinetic Resolution using Lipase
Biocatalysis offers a "greener" and highly selective alternative to traditional chemical methods.[7] Enzymes, particularly lipases, are widely used for kinetic resolutions due to their high stereospecificity, ability to function in organic solvents, and operation under mild reaction conditions.[7][8] Lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are exceptionally effective for the acylation of amines.[8][9]
Causality Behind Experimental Choices
-
Enzyme: Novozym 435 (immobilized CALB) is chosen for its broad substrate scope, high enantioselectivity in amine acylation, and excellent stability and reusability.[8]
-
Acylating Agent: An activated ester like vinyl acetate serves as an irreversible acyl donor. The enol byproduct tautomerizes to acetaldehyde, which drives the reaction forward and prevents the reverse reaction.[10]
-
Solvent: A non-polar aprotic solvent like toluene or diisopropyl ether is used. It solubilizes the substrate and acylating agent without denaturing the enzyme and minimizes non-enzymatic background reactions.[10]
-
Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 30-45 °C) to increase the reaction rate without compromising enzyme stability or selectivity.
-
Monitoring: The reaction must be monitored to stop it at ~50% conversion to maximize both yield and enantiomeric excess (ee) of the two products. Chiral HPLC or GC is the method of choice for this.[6]
Protocol: Lipase-Catalyzed Acylation of (±)-2,5-Dimethylpiperazine
Materials:
-
Racemic 2,5-dimethylpiperazine (1.0 equiv)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (0.5-0.6 equiv)
-
Anhydrous toluene (or diisopropyl ether)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and temperature control
-
Analytical equipment: Chiral HPLC or GC system
Procedure:
-
To a clean, dry reaction vessel, add racemic 2,5-dimethylpiperazine (1.0 equiv) and anhydrous toluene.
-
Add Novozym 435 (typically 10-20% by weight relative to the substrate).
-
Begin stirring the suspension and bring the reaction mixture to the desired temperature (e.g., 40 °C).
-
Slowly add vinyl acetate (0.5 equiv) to the mixture. The substoichiometric amount is critical to prevent acylation of the second enantiomer.
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC or GC.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.[6]
-
Evaporate the solvent from the filtrate under reduced pressure to yield a mixture of the unreacted amine and the acylated product.
Work-up and Purification:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Perform an acid-base extraction. Wash the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The unreacted amine (basic) will move to the aqueous phase as its hydrochloride salt, while the neutral amide product remains in the organic phase.
-
Separate the layers. The organic layer contains the acylated product. Wash it with brine, dry over anhydrous sodium sulfate, and concentrate to purify.
-
Basify the acidic aqueous layer (e.g., with 2 M NaOH) to pH > 12 and extract with an organic solvent to recover the enantioenriched unreacted amine. Dry and concentrate the organic extracts.
-
Characterize the enantiomeric excess (% ee) of both the recovered amine and the acylated product using chiral HPLC.[2]
Part 3: Chemo-Catalytic Kinetic Resolution
While enzymatic methods are powerful, non-enzymatic kinetic resolutions using small molecule chiral catalysts or reagents provide a complementary approach.[11] These methods are particularly useful when a suitable enzyme cannot be identified. The primary challenge in the kinetic resolution of amines is their high nucleophilicity, which can lead to a fast, non-selective background reaction with the acylating agent.[11] Successful strategies often employ highly reactive chiral catalysts that outcompete this background reaction.
Protocol: General Procedure for Catalytic Acylation
Materials:
-
Racemic 2,5-dimethylpiperazine (1.0 equiv)
-
Chiral catalyst (e.g., Fu's chiral DMAP analogue, or a chiral hydroxamic acid) (1-10 mol%)[11][12]
-
Acylating agent (e.g., acetic anhydride) (0.5-0.6 equiv)
-
Anhydrous, non-polar solvent (e.g., toluene, CH₂Cl₂)
-
If required, a non-nucleophilic base (e.g., triethylamine) to scavenge acid byproduct.[6]
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Add the chiral catalyst (e.g., 5 mol%) and anhydrous solvent to the flask.
-
Add the racemic 2,5-dimethylpiperazine (1.0 equiv).
-
If necessary, add the non-nucleophilic base.
-
Cool the reaction mixture to the optimized temperature (can range from -78 °C to room temperature).
-
Slowly add the acylating agent (0.5 equiv) dropwise over a period of time to maintain control over the reaction.
-
Stir the reaction and monitor its progress by chiral HPLC/GC.[6]
-
Upon reaching ~50% conversion, quench the reaction (e.g., by adding a saturated aqueous solution of sodium bicarbonate).
-
Proceed with an acid-base extraction and purification as described in the enzymatic protocol to separate the unreacted amine from the amide product.
-
Determine the enantiomeric excess of both fractions.
Part 4: Analytical Validation via Chiral HPLC
The success of any kinetic resolution is contingent on the accurate determination of the enantiomeric composition of the starting material and product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[3][13]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
- 12. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 13. sfera.unife.it [sfera.unife.it]
The Role of Trans-2,5-Dimethylpiperazine in Supramolecular Chemistry: Application Notes and Protocols
Introduction: The Versatile Architect of Supramolecular Assemblies
In the intricate world of supramolecular chemistry, where molecules are meticulously woven together by non-covalent interactions, trans-2,5-Dimethylpiperazine has emerged as a robust and versatile building block. Its rigid, chair-like conformation and the strategic placement of its nitrogen atoms make it an exceptional candidate for constructing a diverse array of supramolecular architectures. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
The fundamental appeal of this compound lies in its capacity to act as a dicationic guest molecule upon protonation. This feature allows it to form strong and directional hydrogen bonds, primarily N-H···O and N-H···Cl, which are the cornerstones of its ability to direct the assembly of complex crystal lattices.[1][2][3] The methyl groups in the trans configuration provide steric bulk, influencing the packing arrangements and contributing to the overall stability of the resulting supramolecular structures. This document will delve into the practical applications of this unique molecule, from crystal engineering of novel materials to its potential in specialized areas of supramolecular chemistry.
Core Principles: Understanding the Supramolecular Behavior of this compound
The utility of this compound in supramolecular chemistry is primarily dictated by its structural and electronic properties. The piperazine ring, in its preferred chair conformation, presents two nitrogen atoms in a 1,4-diaxial or diequatorial relationship. In acidic conditions, these nitrogen atoms are readily protonated, forming the trans-2,5-dimethylpiperazinium dication.[2][3] This dication serves as an excellent hydrogen bond donor, capable of forming multiple, strong interactions with hydrogen bond acceptors.
The general principle involves the co-crystallization of this compound with a target molecule, which can be an inorganic anion, an organic acid, or another neutral molecule possessing hydrogen bond acceptor sites. The resulting supramolecular assembly is a delicate balance of forces, including hydrogen bonding, van der Waals interactions, and electrostatic forces. The predictable geometry of the trans-2,5-dimethylpiperazinium dication often leads to the formation of well-ordered crystalline materials, making it a valuable tool for crystal engineering.[1][4]
Application I: Crystal Engineering of Inorganic-Organic Hybrid Materials
One of the most well-documented applications of this compound is in the construction of inorganic-organic hybrid materials. In these systems, the protonated trans-2,5-dimethylpiperazinium dication acts as a template or a structure-directing agent, organizing inorganic anions into specific arrangements.
Scientific Rationale
The dicationic nature of protonated this compound allows it to effectively balance the charge of various dianionic inorganic species, such as [CoCl₄]²⁻ and H₂P₂O₇²⁻.[1][2] The strong N-H···Cl and N-H···O hydrogen bonds that form between the dication and the anion are the primary driving force for the self-assembly process. These interactions are highly directional and lead to the formation of extended one-, two-, or three-dimensional networks.[3] The methyl groups on the piperazine ring also play a crucial role by influencing the packing of the organic cations, which in turn affects the overall crystal structure.
Experimental Protocol: Synthesis of trans-2,5-Dimethylpiperazinium Tetrachloridocobaltate(II)
This protocol details the synthesis of a 2D supramolecular network formed by the co-crystallization of this compound with cobalt(II) chloride.[1]
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of the Dication Solution: Dissolve a stoichiometric amount of this compound in a minimal amount of deionized water containing an excess of concentrated hydrochloric acid. This ensures the complete protonation of the piperazine nitrogens.
-
Preparation of the Anion Solution: In a separate container, dissolve cobalt(II) chloride hexahydrate in deionized water to form a concentrated solution.
-
Co-crystallization: Slowly add the cobalt(II) chloride solution to the trans-2,5-dimethylpiperazinium solution with gentle stirring.
-
Crystal Growth: Cover the resulting solution with a watch glass or parafilm with a few pinholes to allow for slow evaporation of the solvent at room temperature.
-
Isolation: After several days to a week, well-formed crystals should appear. Isolate the crystals by filtration, wash with a small amount of cold ethanol, and air-dry.
Characterization:
The resulting crystals can be characterized by single-crystal X-ray diffraction to determine the three-dimensional structure of the supramolecular network. Further analysis using techniques like Hirshfeld surface analysis can provide quantitative insights into the intermolecular interactions driving the crystal packing.[1][4]
Data Presentation: Intermolecular Interactions in trans-2,5-Dimethylpiperazinium Salts
The following table summarizes the key intermolecular interactions observed in the crystal structures of two representative inorganic salts of this compound.
| Compound | Key Hydrogen Bonds | Supramolecular Architecture | Reference |
| (trans-2,5-Dimethylpiperazinium)[CoCl₄] | N-H···Cl, C-H···Cl | 2D Network | [1] |
| (trans-2,5-Dimethylpiperazinium)(H₂P₂O₇) | N-H···O, C-H···O, O-H···O | 3D Network | [2] |
Application II: Co-crystallization with Organic Molecules
The ability of this compound to form robust hydrogen-bonded networks extends to its co-crystallization with various organic molecules, particularly organic acids. This application is of significant interest in the pharmaceutical industry for modifying the physicochemical properties of active pharmaceutical ingredients (APIs).
Scientific Rationale
In these co-crystals, the trans-2,5-dimethylpiperazinium dication forms strong, charge-assisted hydrogen bonds with the carboxylate groups of organic acids. These interactions are highly specific and can lead to the formation of discrete assemblies or extended networks. The formation of these co-crystals can alter properties such as solubility, dissolution rate, and stability of the parent organic molecule.
Experimental Protocol: Co-crystallization of this compound with an Aromatic Carboxylic Acid
This protocol provides a general method for the synthesis of co-crystals of this compound with an aromatic carboxylic acid using the slow evaporation technique.
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., benzoic acid, salicylic acid)
-
A suitable solvent or solvent mixture (e.g., ethanol, methanol, ethanol/water)
Procedure:
-
Solubilization: Dissolve equimolar amounts of this compound and the aromatic carboxylic acid in a suitable solvent with gentle heating if necessary. The choice of solvent is critical and should be one in which both components are reasonably soluble.
-
Crystal Growth: Allow the solution to cool to room temperature and then let the solvent evaporate slowly in a loosely covered container.
-
Isolation and Characterization: Collect the resulting crystals by filtration, wash with a small amount of the crystallization solvent, and air-dry. The co-crystal formation can be confirmed by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.
Visualization of Supramolecular Assembly
The following diagrams illustrate the fundamental principles of supramolecular assembly using this compound.
Caption: Supramolecular assembly workflow.
Caption: A 2D hydrogen-bonded network.
Advanced Topics and Future Directions
While the primary applications of this compound have been in crystal engineering, its unique properties suggest potential in other areas of supramolecular chemistry.
-
Chiral Resolution: As a chiral molecule, enantiomerically pure forms of this compound could potentially be used as resolving agents for racemic mixtures of acidic compounds. The formation of diastereomeric salts with differing solubilities would be the basis for this separation. Further research is needed to explore this application systematically.
-
Metal-Organic Frameworks (MOFs): The rigid diamine structure of this compound makes it a candidate for use as a linker in the synthesis of MOFs. Its incorporation into a MOF structure could introduce specific functionalities and influence the pore size and shape, potentially leading to materials with tailored gas sorption or catalytic properties.
-
Drug Development: The ability of this compound to form co-crystals with APIs presents a promising avenue for improving the pharmaceutical properties of drugs. By carefully selecting the API and crystallization conditions, it may be possible to develop novel solid forms with enhanced bioavailability and stability.
Conclusion: A Building Block of Choice
This compound has proven to be a valuable and reliable tool in the field of supramolecular chemistry. Its ability to form robust and predictable hydrogen-bonded networks has been effectively utilized in the design and synthesis of a variety of crystalline materials. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile molecule in creating novel supramolecular architectures with tailored properties and functions. As the field of supramolecular chemistry continues to evolve, the rational design of complex systems based on well-understood building blocks like this compound will undoubtedly play a central role in the development of new materials and technologies.
References
- Abid, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II).
- Ben Mleh, W., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Essid, M., et al. (2016). This compound-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis.
- Gatfaoui, S., et al. (2014). This compound-1,4-diium dinitrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o725. [Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-2,5-Dimethylpiperazine
Welcome to the technical support center for the synthesis of trans-2,5-Dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Piperazine derivatives are crucial scaffolds in medicinal chemistry, and achieving high diastereoselectivity for the trans isomer is a frequent objective and a significant challenge.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to enhance the success and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common experimental hurdles.
Q1: My overall yield of 2,5-dimethylpiperazine is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in heterocyclic synthesis can arise from several factors.[2] A systematic approach is best for troubleshooting this issue.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters, especially in catalytic hydrogenations.[2] For instance, in the synthesis from 2-aminopropanol-1 using a Raney nickel catalyst, temperatures between 140°C and 220°C and pressures of 750 to 2,000 psi are recommended.[3] Deviating from the optimal range can lead to incomplete conversion or the formation of side products.
-
Recommendation: Conduct small-scale trial reactions to screen a matrix of temperatures and pressures to identify the optimal conditions for your specific setup without committing large quantities of starting materials.[2]
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can poison the catalyst or lead to undesired side reactions.[2] For reactions sensitive to moisture, ensure you are using properly dried solvents and inert atmosphere techniques (e.g., a nitrogen or argon blanket).[2][4]
-
Catalyst Deactivation: The catalyst can be deactivated by chelating species or other impurities.[5] In syntheses involving diamines, for example, chelation to the metal center can inhibit catalytic activity.[5]
-
Inefficient Mixing: In heterogeneous reactions (e.g., with Raney nickel), poor stirring can result in a low reaction rate and reduced yields.[2] Ensure the stirring is vigorous enough to keep the catalyst suspended and well-mixed with the reactants.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification. Piperazines can be water-soluble, especially in their protonated form.
-
Recommendation: Carefully optimize your workup procedure. This may involve adjusting the pH to ensure the piperazine is in its free-base form to maximize extraction into an organic solvent. Always rinse flasks, drying agents, and filtration apparatus thoroughly to recover as much product as possible.[4]
-
Q2: I'm getting a poor diastereomeric ratio with a low amount of the desired this compound. How can I improve the trans selectivity?
A2: Achieving high trans selectivity is the central challenge in this synthesis. The trans isomer is generally more thermodynamically stable, but the kinetic product distribution can favor the cis isomer under certain conditions.
-
Choice of Catalyst: The catalyst is arguably the most critical factor influencing the trans:cis ratio. Different metal catalysts exhibit different selectivities.
-
Raney Nickel: Often used, but may produce mixtures of isomers.[3] The selectivity can be influenced by reaction conditions.
-
Ruthenium and Iridium Catalysts: These are often employed for the hydrogenation of N-heterocycles and can offer high selectivity.[5][8][9][10][11] For example, iridium-catalyzed hydrogenation of 2,5-dimethylpyrazine has been shown to be highly efficient.[9][12]
-
Recommendation: Screen different catalysts. If you are using a common method like the reduction of 2,5-dimethylpyrazine, comparing catalysts such as Raney Nickel, PtO₂, and Ru/C under identical conditions will reveal the best option for your desired stereochemical outcome.
-
-
Reaction Temperature and Time: Higher temperatures can favor the formation of the more thermodynamically stable trans isomer, especially if there is an equilibration mechanism at play. However, prolonged reaction times at high temperatures might also lead to degradation.
-
Recommendation: Monitor the reaction over time using GC or NMR to track the formation of both isomers and determine the optimal reaction time to maximize the trans:cis ratio before side reactions become significant.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for the formation of the different isomers, thereby affecting the product ratio.
-
Recommendation: Experiment with a range of solvents (e.g., alcohols like ethanol, ethers like THF, or non-polar solvents like hexane) to find the best medium for favoring the trans product.
-
Q3: I am struggling to separate the cis and trans isomers of 2,5-dimethylpiperazine after the reaction. What are the best methods for purification?
A3: The separation of cis and trans isomers is notoriously difficult due to their similar physical properties.
-
Fractional Crystallization: This is a common and effective method. The trans isomer often has a higher melting point and a different solubility profile than the cis isomer, which can be exploited.
-
Protocol: One documented method involves recrystallization from acetone to obtain pure this compound.[3] You can also explore other solvent systems. The key is to find a solvent in which the solubility difference between the two isomers is maximized.
-
-
Chromatography: While challenging on a large scale, chromatographic separation can be effective.
-
Reverse-Phase HPLC: For analytical and small-scale preparative purposes, reverse-phase HPLC can separate cis and trans isomers due to differences in polarity.[13][14]
-
Column Chromatography on Silica/Alumina: Some N-heterocycles can be sensitive to acidic silica gel.[15] If degradation is observed, consider using neutralized silica gel (washed with a triethylamine solution) or basic alumina as the stationary phase.[15]
-
-
Derivative Formation: In some cases, it may be easier to separate derivatives of the isomers. For example, you could form salts (e.g., with a chiral acid if resolving enantiomers) or other derivatives that have more distinct physical properties, perform the separation, and then cleave the derivative to recover the pure isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2,5-dimethylpiperazine?
A1: Several routes are well-established:
-
Catalytic Hydrogenation of 2,5-Dimethylpyrazine: This is a very common method. The pyrazine precursor can be synthesized via the self-condensation of aminoacetone.[16] The subsequent reduction of the aromatic pyrazine ring yields the piperazine. This method is attractive due to the availability of the starting materials.[9][12]
-
Reductive Cyclization of 2-Aminopropanol-1: This method involves the self-condensation of 2-aminopropanol-1 in the presence of a catalyst like Raney nickel and hydrogen gas under high pressure and temperature.[3]
-
From Alanine: Some syntheses start from amino acids like alanine, which can be converted to intermediates that then cyclize to form a diketopiperazine, which is subsequently reduced.
Q2: What is the proposed mechanism for the formation of cis and trans isomers during the hydrogenation of 2,5-dimethylpyrazine?
A2: The hydrogenation of 2,5-dimethylpyrazine on a metal catalyst surface is a stepwise process. The substrate adsorbs onto the catalyst surface, and hydrogen atoms are added sequentially. The stereochemical outcome depends on the orientation of the intermediate species on the catalyst surface when the second and third molecules of hydrogen are added. The cis isomer is formed when both methyl groups end up on the same side of the piperazine ring, and the trans isomer is formed when they are on opposite sides. The catalyst's surface structure, the reaction conditions (temperature, pressure), and the solvent all influence the relative energies of the transition states leading to the two isomers, thus determining the final trans:cis ratio.
Q3: Which analytical techniques are best for determining the trans:cis ratio?
A3:
-
Gas Chromatography (GC): GC is an excellent method for quantifying the ratio of the volatile cis and trans isomers. With a suitable column, you can achieve baseline separation of the two peaks, and the ratio can be determined from the peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The chemical shifts of the protons on the piperazine ring and the methyl groups will be different for the cis and trans isomers due to their different magnetic environments.[13] Specifically, the α-protons often show distinct chemical shifts.[13] Integration of the respective signals allows for accurate quantification of the isomeric ratio.
Visualizing the Process
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in your synthesis.
Caption: A systematic workflow for troubleshooting synthesis challenges.
Simplified Reaction Mechanism
This diagram illustrates the key hydrogenation steps from 2,5-dimethylpyrazine.
Caption: Hydrogenation of 2,5-dimethylpyrazine to cis/trans isomers.
Data Summary: Catalyst and Condition Effects
The choice of catalyst and reaction conditions significantly impacts the yield and diastereoselectivity. The following table summarizes illustrative data from the literature.
| Catalyst | Precursor | Conditions | Yield | trans:cis Ratio | Reference |
| Raney Nickel | 2-Aminopropanol-1 | 150°C, 750-2000 psi H₂ | ~65% (total isomers) | trans is major after recrystallization | [3] |
| Iridium Complex | 2,5-Dimethylpyrazine | H₂, Solvent | Quantitative | Not specified, reversible system | [9][12] |
| Ruthenium Complex | Diamines + Diols | 110°C, neat | High Yields (e.g., 86%) | N/A (different substrate class) | [5] |
Note: Direct comparison is difficult as precursor and conditions vary widely across studies. This table serves to illustrate the importance of catalyst selection.
Detailed Experimental Protocol: Synthesis via 2-Aminopropanol-1 Cyclization
This protocol is adapted from established methods and provides a robust starting point for synthesis.[3]
Objective: To synthesize 2,5-dimethylpiperazine via the catalytic cyclization of 2-aminopropanol-1.
Materials:
-
2-Aminopropanol-1
-
Raney Nickel (activated, slurry in water or ethanol)
-
Hydrogen Gas (high purity)
-
High-Pressure Autoclave/Reactor
-
Acetone (for recrystallization)
Procedure:
-
Reactor Setup: To a high-pressure autoclave, add 2-aminopropanol-1.
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen), carefully add the Raney nickel catalyst. The amount should be approximately 5-20% by weight of the 2-aminopropanol-1.[3]
-
Sealing and Purging: Seal the reactor. Purge the system several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere is replaced by a hydrogen atmosphere.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi). Begin stirring and heat the reactor to the target temperature (e.g., 150°C).
-
Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 4-8 hours). Monitor the pressure; a drop in pressure indicates hydrogen consumption.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Workup:
-
Open the reactor and carefully filter the reaction mixture to remove the Raney nickel catalyst. Caution: Raney nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.
-
The filtrate contains the product mixture. This can be concentrated by distillation to remove any low-boiling components.
-
-
Purification for trans Isomer:
-
Dissolve the crude product mixture in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
The this compound should crystallize preferentially.
-
Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
-
Analysis: Characterize the product and determine the isomeric purity using GC, NMR, and melting point analysis.
References
- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. [Link]
- Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. PubMed. [Link]
- Preparation of 2,5-dimethylpiperazine.
- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
- Ruthenium complex catalyzed N-heterocyclization. Syntheses of N-substituted piperidines, morpholines, and piperazines from amines and 1,5-diols. The Journal of Organic Chemistry. [Link]
- Ruthenium-Catalyzed Synthesis of Piperazines and Diazepanes.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]
- HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic.
- What are some common causes of low reaction yields? Reddit. [Link]
- Reversible Interconversion between 2,5‐Dimethylpyrazine and 2,5‐Dimethylpiperazine by Iridium‐Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage.
- Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E. [Link]
- Process for the preparation of cis-2,6-dimethylpiperazine.
- Catalytic Hydrogenation of 2,5-piperazinedione to Piperazine. Google Books.
- Raney nickel. Grokipedia. [Link]
- Synthesis and structure of trans-2,5-dimethylpiper-azine-1,4-diium dihydrogen diphosph
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers.
- (PDF) Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration.
- Raney nickel. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of trans-2,5-Dimethylpiperazine by Recrystallization
Welcome to the technical support guide for the purification of trans-2,5-dimethylpiperazine. This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As a key building block in the synthesis of various biologically active compounds, its isomeric purity is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process. The solutions provided are based on established crystallization theory and practical insights to help you overcome common hurdles.
Q1: My recrystallized product has a low and broad melting point. What is the likely cause and how do I fix it?
A1: A low or broad melting point range is a primary indicator of impurity. For 2,5-dimethylpiperazine, the most common and challenging impurity is its diastereomer, cis-2,5-dimethylpiperazine.[3][4] The trans isomer has a higher melting point (115-118 °C) and a more symmetrical structure, which generally allows for more efficient packing into a crystal lattice compared to the less symmetrical cis isomer.[1] This difference in packing efficiency and polarity is the basis for purification by recrystallization.
Causality & Solution: The presence of the cis isomer disrupts the crystal lattice of the trans isomer, leading to a melting point depression. To resolve this, a second recrystallization is often necessary. The key is to select a solvent system where the solubility difference between the two isomers is maximized. Often, the more stable and symmetrical trans isomer is less soluble than the cis isomer in a given solvent.[5][6] Careful, slow cooling is critical to allow the less soluble trans isomer to selectively crystallize, leaving the cis isomer enriched in the mother liquor.
Q2: My compound is "oiling out" instead of forming crystals. What's happening and what should I do?
A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This typically happens under two conditions: the solution is too supersaturated, or it is being cooled too rapidly. The solute is coming out of solution at a temperature that is above its own melting point (or the melting point of the impure mixture).
Troubleshooting Steps:
-
Re-dissolve the Oil: Gently heat the mixture to bring the oiled-out compound back into solution.
-
Reduce Supersaturation: Add a small, measured amount (e.g., 5-10% of the total volume) of the hot solvent to the solution. This slightly decreases the concentration, making spontaneous oiling less likely.
-
Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to slow down the rate of temperature drop. Slow cooling provides the necessary time for molecules to orient themselves correctly into a crystal lattice.
-
Induce Nucleation: If crystals still do not form upon reaching room temperature, try scratching the inside surface of the flask at the air-solvent interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
Q3: The recovery yield from my recrystallization is very low. How can I improve it?
A3: A low yield is a common issue in recrystallization and can usually be attributed to one of several factors.[7]
Optimization Strategies:
-
Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing the amount of product that crystallizes out.
-
Prevent Premature Crystallization: If performing a hot filtration step to remove insoluble impurities, the solution can cool and crystallize on the filter funnel. To prevent this, use a pre-heated filter funnel (e.g., by passing hot solvent through it or placing it under a heat lamp) and keep the solution at or near its boiling point during filtration.
-
Maximize Crystallization Time & Temperature Gradient: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes. This significant drop in temperature will further decrease the solubility of the product in the mother liquor, leading to a higher crystal yield.
-
Select the Right Solvent: An ideal solvent will dissolve the compound when hot but have very low solubility for it when cold. This compound is highly soluble in water (50 g/100 mL at 20°C), making water a poor choice as a single recrystallization solvent because too much product would remain in the mother liquor.[1][8] This necessitates the use of other solvents or a mixed-solvent system.
Q4: My final product is still colored (e.g., pale yellow) after recrystallization. How can I decolorize it?
A4: Persistent color is typically due to small quantities of highly conjugated organic impurities that are carried along during the crystallization process.[9]
Solution: Activated Charcoal Activated charcoal is a high-surface-area form of carbon that can effectively adsorb colored impurities.
-
Dissolve the crude, colored compound in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient; using too much will adsorb your product and reduce yield).
-
Bring the solution back to a boil for a few minutes to allow for adsorption.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual. The resulting filtrate should be colorless.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I need to remove from crude this compound?
A1: The primary process-related impurity is the cis-2,5-dimethylpiperazine diastereomer.[3] Synthesis routes can often produce a mixture of isomers.[3] Due to their different physical properties arising from their distinct molecular shapes, recrystallization is a viable method for separation. The trans isomer is generally more thermodynamically stable.[5]
Q2: What are the best solvents for recrystallizing this compound?
A2: Finding the perfect single solvent can be challenging. Based on its properties, a mixed-solvent system is often highly effective.[9][10]
-
High Polarity: The molecule contains two secondary amine groups, making it capable of hydrogen bonding and giving it polar characteristics. It is highly soluble in water and alcohols like methanol.[11]
-
Non-Polar Character: The two methyl groups and the hydrocarbon backbone provide some non-polar character.
-
Effective Solvent Systems:
-
Toluene or a Toluene/Heptane mixture: Toluene can be a good choice as it is less polar than water or alcohols. The compound's solubility will be significantly lower, especially at cold temperatures. Adding a non-polar "anti-solvent" like heptane or hexane can further induce crystallization.
-
Ethanol/Water: Dissolve the compound in a minimum of hot ethanol (a "good" solvent) and then add hot water (an "anti-solvent") dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify and then allow to cool slowly.[7]
-
Q3: Why is slow cooling essential for a successful recrystallization?
A3: Slow cooling is crucial for achieving high purity. Crystal formation is a process of equilibrium between the dissolved state and the solid crystal lattice.
-
Selective Crystallization: Slow cooling allows the molecules of the desired compound (the less soluble trans-isomer) to selectively deposit onto the growing crystal lattice in an ordered fashion.
-
Impurity Rejection: Impurity molecules (like the cis-isomer) do not fit well into this ordered lattice. Slow cooling gives them time to diffuse back into the solvent phase.
-
Avoiding "Crashing Out": Rapid cooling causes the product to precipitate (or "crash out") non-selectively, trapping impurities within the rapidly formed solid. This results in a lower purity product.
Q4: How can I confirm the purity and isomeric identity of my final product?
A4: A combination of techniques should be used:
-
Melting Point Analysis: A sharp melting point that matches the literature value (115-118 °C) is a strong indicator of high purity.[2]
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The trans and cis isomers will have distinct NMR spectra due to their different symmetries.
-
Gas Chromatography (GC): A GC analysis can resolve the two isomers and provide a quantitative measure of isomeric purity (e.g., >99.0%).
-
Thin-Layer Chromatography (TLC): While potentially less effective for these isomers, a carefully selected solvent system may show different Rf values, allowing for a quick purity check.
Q5: What are the critical safety precautions when handling this compound?
A5: this compound is a hazardous chemical and must be handled with appropriate care.
-
Hazards: It is classified as a flammable solid, is toxic in contact with skin, and can cause severe skin burns and eye damage.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][16]
-
Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and ground all containers when transferring.[12][14]
-
Storage: Store in a tightly closed container in a designated flammables area, away from strong oxidizing agents and acids.[1][12]
Data & Protocols
Physical & Chemical Properties Summary
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₄N₂ | [8] |
| Molecular Weight | 114.19 g/mol | [15] |
| Appearance | White to dark yellow crystalline powder or crystals | [1][8] |
| Melting Point | 115-118 °C | [1][2][8] |
| Boiling Point | 162-165 °C | [2] |
| Water Solubility | 50 g/100 mL (at 20 °C) | [1][8] |
| CAS Number | 2815-34-1 | [8][12] |
Detailed Experimental Protocol: Recrystallization using a Toluene/Heptane System
This protocol is designed to purify crude this compound containing its cis isomer.
Materials:
-
Crude this compound
-
Toluene (Reagent Grade)
-
Heptane (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. In a fume hood, add approximately 50 mL of toluene.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more toluene in small portions (5-10 mL at a time) until the solid just completely dissolves at a near-boiling temperature. Note the total volume of toluene used.
-
Slow Cooling (Step 1): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed towards room temperature. Slow cooling is critical for selective crystallization.
-
Inducing Crystallization (If Necessary): If crystallization does not begin as the solution cools, add 1-2 seed crystals of pure this compound or gently scratch the inner wall of the flask with a glass rod.
-
Adding Anti-Solvent: Once the solution has cooled to ~40-50 °C and crystals are present, begin adding heptane slowly with gentle swirling. The heptane will decrease the solubility of the product. Add heptane until the total volume has increased by about 50% (e.g., if you used 80 mL of toluene, add 40 mL of heptane). You may observe more precipitate forming.
-
Slow Cooling (Step 2): Allow the flask to continue cooling to room temperature.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold heptane to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Determine the melting point and obtain an NMR or GC spectrum to confirm purity.
Visual Workflow and Troubleshooting Guides
Caption: A standard workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- This compound. (n.d.). LookChem.
- This compound Safety Data Sheet. (2025). Retrieved from a representative source like Thermo Fisher Scientific or Sigma-Aldrich. A general search leads to multiple vendor SDS.
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2021). Marine Drugs. MDPI.
- 2,5-Dimethylpiperazine. (n.d.). PubChem.
- Recrystallization, filtration and melting point. (n.d.). University of California, Los Angeles - Chemistry Department.
- Process for the preparation of cis-2,6-dimethylpiperazine. (2000). Google Patents.
- Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
- Piperazine, 2,5-dimethyl-. (n.d.). NIST Chemistry WebBook.
- Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. (2022). Acta Crystallographica Section E.
- Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine. (2025). BenchChem.
- cis-2,5-dimethylpiperazine. (n.d.). NIST Chemistry WebBook.
- Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II). (2018). Acta Crystallographica Section E. National Institutes of Health.
- 2,5-Dimethylpiperazine. (n.d.). Solubility of Things.
- Recrystallization with two solvents. (2019). Reddit.
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2021). ResearchGate.
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 2815-34-1 [chemicalbook.com]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. cis-2,5-dimethylpiperazine [webbook.nist.gov]
- 5. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. fishersci.com [fishersci.com]
- 13. 反式-2,5-二甲基哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with trans-2,5-Dimethylpiperazine
Welcome to our dedicated support resource for scientists, researchers, and formulation experts working with trans-2,5-Dimethylpiperazine. This guide is designed to provide you with practical, in-depth solutions to the nuanced solubility challenges that can arise during your experiments. We will move beyond simple data points to explore the causal mechanisms behind these issues and provide robust, field-tested protocols to overcome them.
Deconstructing the Solubility Puzzle of this compound
At first glance, this compound appears to be highly water-soluble, with reported values around 50 g/100 mL at 20°C[1][2][3]. This high intrinsic solubility, however, can be misleading and is the root of many experimental challenges. The critical factor to understand is that this value represents the solubility of the free base in water, which generates a basic solution upon dissolution. In the buffered, near-neutral pH environments common to biological assays and many chemical reactions, the apparent solubility can decrease dramatically, leading to unexpected precipitation and unreliable results.
This guide will address this apparent contradiction and provide you with the tools to control the solubility of this compound across a range of experimental conditions.
Core Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [1][3][4] |
| Molecular Weight | 114.19 g/mol | [4] |
| pKa (of conjugate acid) | ~9.66 at 25°C | [1][2] |
| Melting Point | 115-118 °C | [1][3] |
| Intrinsic Water Solubility (Free Base) | ~50 g/100 mL at 20°C | [1][2][3] |
| LogP | ~0.6 | [2] |
Part 1: Frequently Asked Questions (FAQs) & Targeted Troubleshooting
This section directly addresses the most common solubility-related queries and issues encountered by researchers.
FAQ 1: My data sheet says this compound is very soluble in water, but I'm seeing precipitation in my neutral pH buffer. Why is this happening?
Answer: This is the most common issue researchers face and stems from the basic nature of the compound. The high reported water solubility is for the free base, which creates a basic solution. This compound is a diamine with a pKa of approximately 9.66 for its conjugate acid[1][2]. According to the principles of pH-dependent solubility for basic compounds, the compound is most soluble in its protonated, charged (salt) form[5][6].
At a neutral pH of 7, which is significantly below the pKa, one would expect the compound to be predominantly in its soluble, protonated form. However, if you are adding a concentrated stock of the free base to a buffer with limited capacity, the localized pH can momentarily increase, causing the less soluble free base to precipitate before it can be fully protonated and dissolved by the buffer.
The Henderson-Hasselbalch equation provides a theoretical framework for understanding the ratio of the ionized to unionized form of a compound at a given pH. For a basic compound like this compound, a lower pH environment favors the formation of the more soluble protonated species[7].
FAQ 2: I'm preparing a stock solution in DMSO, but it becomes cloudy when I dilute it into my aqueous assay buffer. What's the best way to prepare my solutions?
Answer: This phenomenon, known as "crashing out," is a common challenge when working with compounds that are highly soluble in organic solvents but have limited solubility in aqueous media under specific pH conditions[8][9]. While this compound is water-soluble, the issue here is likely a combination of solvent-shifting and pH effects.
Causality:
-
Supersaturation: You are moving the compound from a solvent where it is highly soluble (DMSO) to an aqueous buffer where its solubility is lower under the assay conditions, creating a supersaturated and unstable solution.
-
Kinetic vs. Thermodynamic Solubility: What you are observing is a kinetic solubility limit, which is often lower than the thermodynamic equilibrium solubility. The compound doesn't have enough time to dissolve properly in the new environment[10].
Workflow for Preparing Solutions for Biological Assays:
Caption: Workflow for selecting an appropriate co-solvent system.
References
- Accuracy of calculated pH-dependent aqueous drug solubility.PubMed. [Link]
- Solubility of 2,5-Dimethylpiperazine.Solubility of Things. [Link]
- Accuracy of calculated pH-dependent aqueous drug solubility.
- Prediction of pH-dependent aqueous solubility of druglike molecules.PubMed. [Link]
- This compound.LookChem. [Link]
- The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media.
- Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction.Rowan University. [Link]
- The effect of salts, pH and additives in the lysis buffer on the solubility.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Solubilization techniques used for poorly water-soluble drugs.PMC - PubMed Central. [Link]
- Overcoming Heat Stable Salts: Enhance Your Amine Tre
- Basicity of Amines and Ammonium Salt Form
- MedChem Essentials: Solubility part 2.YouTube. [Link]
- 2,5-Dimethylpiperazine.PubChem. [Link]
- Why amine salts are soluble in w
- Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolv
Sources
- 1. This compound CAS#: 2815-34-1 [m.chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 2815-34-1 [amp.chemicalbook.com]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Epimerization in Reactions with 2,5-Dimethylpiperazine
Welcome to the technical support center for navigating the complexities of working with 2,5-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies to maintain stereochemical integrity in your reactions.
Introduction: The Challenge of Stereochemical Control
2,5-Dimethylpiperazine is a valuable building block in medicinal chemistry, often incorporated to introduce conformational constraint and modulate physicochemical properties. However, the chiral centers at the C2 and C5 positions are susceptible to epimerization under various reaction conditions, leading to the formation of undesired diastereomers. This can have profound implications for the biological activity and safety profile of your target compounds, making stereochemical control a critical parameter for success.[1]
This guide will equip you with the fundamental knowledge and practical techniques to anticipate, diagnose, and prevent epimerization in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is epimerization, and why is it a significant concern when working with 2,5-dimethylpiperazine?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of 2,5-dimethylpiperazine, this typically involves the inversion of one of the two chiral carbons (C2 or C5), converting a cis-isomer to a trans-isomer, or vice versa. This is a major concern because the different diastereomers of a molecule can have drastically different pharmacological activities, toxicities, and pharmacokinetic properties.[1] The formation of an unintended epimer results in a diastereomeric mixture that can be challenging and costly to separate, impacting yield and overall efficiency.
Q2: What are the primary chemical mechanisms that lead to epimerization at the α-carbon of a piperazine ring?
A2: The primary mechanisms for epimerization at the carbon alpha to a nitrogen atom, such as in 2,5-dimethylpiperazine derivatives, include:
-
Direct Enolization/Enamine Formation: In the presence of a base, a proton can be abstracted from the α-carbon, forming a planar enolate or enamine intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers. The acidity of this proton is increased by adjacent electron-withdrawing groups.[1]
-
Radical-Mediated Pathways: Recent studies have shown that epimerization can also proceed through radical intermediates, particularly under photocatalytic conditions. This involves a hydrogen atom transfer (HAT) mechanism, which can lead to the thermodynamically more stable isomer.[2]
Q3: How do I know if epimerization is occurring in my reaction?
A3: Detecting epimerization requires analytical techniques that can distinguish between diastereomers. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying stereoisomers.
-
Gas Chromatography (GC): For volatile derivatives, GC with a chiral stationary phase can effectively separate diastereomers.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers due to their different chemical environments, although peak overlap can sometimes be a challenge.
A systematic approach involves comparing the analytical data of your product to a known standard of the desired stereoisomer. The appearance of new, closely related peaks is a strong indication of epimerization.
Troubleshooting Guide: Problem-Cause-Solution
Problem: My reaction product shows a significant amount of the undesired 2,5-dimethylpiperazine epimer.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base Selection | Strong, non-hindered bases can readily deprotonate the α-carbon, promoting enolization and subsequent epimerization.[5] | Opt for weaker or sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum stoichiometric amount of base necessary to drive the reaction.[6] |
| Elevated Reaction Temperature | Higher temperatures provide the energy to overcome the activation barrier for both the forward reaction and the epimerization process. This can favor the formation of the thermodynamically more stable, but potentially undesired, isomer.[7][8] | Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the course of the reaction.[6][9] |
| Prolonged Reaction Time | Extended exposure of the product to basic or acidic conditions, or to heat, increases the likelihood of reaching thermodynamic equilibrium, which may favor the epimerized product.[5][7] | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Minimize the duration of any steps where epimerization is likely. |
| Solvent Effects | Polar aprotic solvents like DMF and DMSO can stabilize the charged intermediates involved in epimerization pathways.[5][9] | If the solubility of your reagents allows, consider using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Highly Activating Coupling Reagents (for amide bond formation) | In reactions where 2,5-dimethylpiperazine is coupled to a carboxylic acid, highly reactive coupling reagents can lead to intermediates that are more prone to epimerization. | Use coupling reagents known to suppress racemization, such as those based on uronium/aminium salts (e.g., HATU, HBTU) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during Amide Coupling with 2,5-Dimethylpiperazine
This protocol provides a starting point for the coupling of a carboxylic acid to one of the nitrogens of 2,5-dimethylpiperazine with a focus on preserving stereochemical integrity.
Materials:
-
trans- or cis-2,5-Dimethylpiperazine
-
Carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add HATU (1.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir for 2-5 minutes.
-
In a separate flask, prepare a solution of 2,5-dimethylpiperazine (1.1 eq) in anhydrous DCM.
-
Slowly add the 2,5-dimethylpiperazine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the stereochemical purity of the final product using chiral HPLC.
Understanding Reaction Control: Kinetic vs. Thermodynamic Products
The outcome of a reaction involving a chiral center can often be dictated by whether it is under kinetic or thermodynamic control.[7][10]
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest (i.e., has the lowest activation energy).[8]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one, regardless of how quickly it is formed.[11]
In the context of 2,5-dimethylpiperazine, the trans-isomer is generally the thermodynamically more stable diastereomer due to reduced steric strain from having the methyl groups in equatorial positions.[12] Therefore, reaction conditions that favor thermodynamic control (e.g., high temperatures, long reaction times) are more likely to lead to epimerization if you start with the less stable cis-isomer.
Visualizing Reaction Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jackwestin.com [jackwestin.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for trans-2,5-Dimethylpiperazine
Welcome to the technical support center for the synthesis and optimization of trans-2,5-dimethylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of 2,5-dimethylpiperazine presents a classic challenge in stereocontrol. The formation of two diastereomers, cis and trans, is often unavoidable, with the thermodynamically more stable trans isomer frequently being the target compound due to its specific stereochemical properties.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you maximize your yield and diastereoselectivity.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles the specific, practical problems that can arise during the synthesis of this compound. Each answer provides a mechanistic explanation and a clear path toward resolution.
Question 1: My overall yield of 2,5-dimethylpiperazine is consistently low in the catalytic cyclization of 2-aminopropanol-1. What are the primary causes and how can I fix them?
Answer: A low yield in this reaction typically points to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or product loss during workup.
-
Causality - Catalyst Activity: The most common route involves the catalytic cyclization of 2-aminopropanol-1 (isopropanolamine) over a Raney nickel catalyst.[3] The activity of Raney nickel is paramount. If it has been improperly stored or handled (e.g., exposed to air), its catalytic activity will be significantly diminished. Furthermore, impurities in the starting material can act as catalyst poisons, deactivating the nickel surface.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh batch of high-activity Raney nickel for your reaction. Ensure it is stored under water or an appropriate solvent to prevent oxidation.
-
Assess Starting Material Purity: Analyze your 2-aminopropanol-1 via GC or NMR to ensure it is free from impurities that could poison the catalyst.
-
Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading can sometimes lead to increased side reactions or complicate filtration post-reaction. Experiment with catalyst loading, starting from the literature-recommended values.
-
-
Causality - Reaction Conditions: The reaction involves a delicate balance of temperature and pressure. According to established methods, the reaction is typically run at temperatures between 140°C and 220°C under hydrogen pressure ranging from 750 to 2000 psi.[3] If the temperature is too low or the reaction time is too short, the conversion will be incomplete.[3] Conversely, excessively high temperatures can promote side reactions and decomposition, reducing the overall yield.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: If your reactor setup allows, take aliquots at different time points to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.
-
Systematically Vary Temperature and Pressure: Within the recommended ranges, perform a small optimization screen to find the ideal conditions for your specific setup. A temperature around 150°C is often a good starting point.[3]
-
Question 2: How can I improve the diastereomeric ratio to favor the trans isomer? My product mixture is consistently rich in the cis isomer.
Answer: Controlling the diastereoselectivity is the central challenge in this synthesis. The trans isomer, with both methyl groups in the equatorial position of the chair conformation, is the thermodynamically more stable product.[1][2] However, reaction kinetics can favor the formation of the cis isomer.
-
Causality - Thermodynamic vs. Kinetic Control: The formation of the piperazine ring proceeds through the dimerization and cyclization of the amino alcohol. The stereochemical outcome is determined at the final ring-closing and reduction steps. Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable cis isomer, or even promote equilibration towards a thermodynamic mixture, which may not exclusively favor the trans product under all conditions. Interestingly, some literature suggests that higher operating temperatures tend to favor the formation of the cis isomer in this specific reaction, while temperatures not substantially exceeding 150°C can yield a product with 70% or more of the trans isomer.[3]
-
Troubleshooting & Optimization Strategies:
-
Temperature Control: This is your most critical lever. Conduct the reaction at the lower end of the effective temperature range (e.g., 140-160°C). This favors the pathway leading to the more stable trans product.[3]
-
Isomerization: If you obtain a mixture rich in the cis isomer, it is possible to isomerize it to a mixture enriched in the trans isomer. This can be achieved by heating the cis-rich mixture in the presence of a hydrogenation catalyst (like a metallic hydrogenation catalyst or copper chromite) and hydrogen at temperatures between 90°C and 300°C.[4] This process drives the equilibrium towards the more stable trans product.
-
Question 3: I'm struggling to separate the trans and cis isomers effectively. What are the most reliable purification methods?
Answer: The separation of cis and this compound can be challenging due to their similar physical properties. However, differences in their symmetry and crystal packing can be exploited.
-
Causality - Differences in Physical Properties: The trans isomer has a center of symmetry, which often allows it to pack more efficiently into a crystal lattice than the cis isomer. This difference in packing can lead to a significant difference in melting points and solubility in certain solvents, which is the basis for purification by recrystallization.
-
Recommended Purification Protocol - Recrystallization:
-
Solvent Selection: Dry acetone is a highly effective solvent for this separation.[3] The trans isomer is typically less soluble in acetone than the cis isomer.
-
Procedure: Dissolve the crude mixture of isomers in a minimal amount of hot, dry acetone. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator. The this compound should crystallize out.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold, dry acetone.
-
Purity Check: Analyze the purity of the crystals and the remaining mother liquor by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the efficiency of the separation.[5] Multiple recrystallizations may be necessary to achieve high purity.
-
-
Alternative Analytical Methods: For analytical purposes, separation can be readily achieved. Reverse-phase HPLC has been shown to separate diastereomers of similar piperazine-based structures effectively.[6] Gas chromatography, particularly with a suitable column, is also an excellent method for quantifying the isomer ratio in a mixture.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,5-dimethylpiperazine?
A1: The most common and industrially relevant methods include:
-
Catalytic Cyclization of 2-Aminopropanol-1: This involves heating 2-aminopropanol-1 under hydrogen pressure with a Raney nickel catalyst. It produces a mixture of cis and trans isomers.[3]
-
Catalytic Hydrogenation of 2,5-Dimethylpyrazine: This route starts from 2,5-dimethylpyrazine, which is hydrogenated to produce 2,5-dimethylpiperazine. This reaction can be reversible and has been studied for hydrogen storage applications using iridium-based catalysts.[7][8]
-
Reductive Cyclization of Dioximes: A more modern approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which can offer better control over the stereochemical outcome.[9]
Q2: Which analytical techniques are best for characterizing the cis/trans isomer ratio?
A2: Several techniques are effective:
-
Gas Chromatography (GC): This is an excellent method for baseline separation and quantification of the two isomers. Specific methods using capillary columns have been developed for this purpose.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the cis and trans isomers. The symmetry of the trans isomer results in a simpler spectrum (fewer signals) compared to the less symmetric cis isomer.
-
High-Performance Liquid Chromatography (HPLC): While less common for preparative separation, HPLC is a powerful analytical tool for separating the isomers and assessing purity, especially for related diketopiperazine structures.[6]
Q3: From a conformational analysis perspective, why is the trans isomer generally the desired thermodynamic product?
A3: The piperazine ring adopts a chair conformation, similar to cyclohexane. In this conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. Equatorial positions are sterically less hindered and therefore more stable. In this compound, both methyl groups can occupy equatorial positions on opposite sides of the ring. In the cis isomer, one methyl group must be in an axial position and the other in an equatorial position, leading to greater steric strain. This makes the trans isomer the thermodynamically more stable configuration.[1][2]
Data Presentation & Protocols
Table 1: Comparison of Common Synthetic Routes to 2,5-Dimethylpiperazine
| Parameter | Route 1: Cyclization of 2-Aminopropanol-1 | Route 2: Hydrogenation of 2,5-Dimethylpyrazine |
| Starting Material(s) | 2-Aminopropanol-1 | 2,5-Dimethylpyrazine, Hydrogen |
| Catalyst/Reagent | Raney Nickel | Iridium-based complex[7][8] or other hydrogenation catalysts |
| Typical Temperature | 140-220 °C[3] | Varies with catalyst (e.g., specified for Ir-catalyst) |
| Typical Pressure | 750-2000 psi H₂[3] | Varies with catalyst and reactor |
| Reported Yield | ~53-65% conversion[3] | Near quantitative conversion reported[7] |
| Key Advantage | Uses simple, readily available starting material | Can be highly efficient and selective with the right catalyst |
| Key Disadvantage | Produces a mixture of cis and trans isomers | Starting material is more complex; catalyst can be expensive |
Experimental Protocol 1: General Procedure for the Catalytic Cyclization of 2-Aminopropanol-1
This protocol is a generalized representation based on established methods.[3] All high-pressure reactions should be performed by trained personnel with appropriate safety precautions and equipment.
-
Reactor Preparation: To a high-pressure autoclave, add 2-aminopropanol-1 (1.0 mol).
-
Catalyst Addition: Add water-wet Raney nickel catalyst (5-10% by weight of the starting material) to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi). Begin stirring and heat the reactor to the target temperature (e.g., 150°C).
-
Monitoring: Maintain the temperature and pressure for a set duration (e.g., 4-8 hours). The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Cool Down and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure.
-
Work-up: Open the reactor and filter the reaction mixture to remove the Raney nickel catalyst. The catalyst should be kept wet to prevent ignition.
-
Isolation: The filtrate, containing water, unreacted starting material, and the product mixture, is then subjected to distillation to remove water and recover the crude 2,5-dimethylpiperazine product.[3] The crude product can then be purified as described below.
Experimental Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Take the crude 2,5-dimethylpiperazine mixture obtained from the synthesis and dissolve it in a minimum amount of hot, anhydrous acetone.
-
Cooling: Allow the solution to cool slowly to ambient temperature. The trans isomer will begin to crystallize.
-
Crystallization: To maximize recovery, place the flask in an ice bath for 30-60 minutes.
-
Filtration: Collect the white, crystalline solid by vacuum filtration.
-
Washing: Wash the collected crystals with a small portion of ice-cold anhydrous acetone to remove residual mother liquor containing the more soluble cis isomer.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
-
Analysis: Confirm the purity and isomeric ratio using GC, NMR, or melting point analysis.
Visualizations
Diagram 1: Synthetic Pathway and Stereochemical Control
Caption: Synthetic pathway from 2-aminopropanol-1 to cis/trans-2,5-dimethylpiperazine.
Diagram 2: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common issues in 2,5-dimethylpiperazine synthesis.
References
- Landolsi, A., & Abid, S. (2021). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Fujita, K., et al. (2017). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. Angewandte Chemie International Edition, 56(36), 10886-10889. [Link]
- Gatfaoui, F., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Green, S. P., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6293-6298. [Link]
- Various Authors. (n.d.). Eschweiler–Clarke reaction. Grokipedia. [Link]
- Wikipedia contributors. (2023, December 27). Eschweiler–Clarke reaction. Wikipedia. [Link]
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
- De, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-25. [Link]
- Gatfaoui, F., et al. (2022).
- Zlotin, S. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5671. [Link]
- Fujita, K., et al. (2017). Reversible Interconversion between 2,5‐Dimethylpyrazine and 2,5‐Dimethylpiperazine by Iridium‐Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage.
- Various Authors. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. U.S.
- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. U.S.
- Kaur, H., et al. (2023). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 21(4), 234. [Link]
- Various Authors. (n.d.). Piperazine synthesis. Organic Chemistry Portal. [Link]
- Wolska, Z., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]
- Wikipedia contributors. (2023, October 29). Leuckart reaction. Wikipedia. [Link]
- Various Authors. (2022, October 13). Eschweiler-Clarke reaction. YouTube. [Link]
- Frederick, M. O., & Kjell, D. P. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1455-1460. [Link]
- Molengraft, A. S. (2006). Catalytic Hydrogenation of 2,5-piperazinedione to Piperazine.
- various inventors. (2000). German Patent No. DE19907829A1.
- Various Authors. (n.d.). Optimization of reaction conditions.
- Chapman, R., et al. (2020). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
- various inventors. (2023). Chinese Patent No. CN115436528B.
- United Nations Office on Drugs and Crime. (n.d.).
- Various Authors. (n.d.). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.
- Godchaux, E. W., Jr. (1958). U.S. Patent No. 2,861,994. U.S.
- Sunderhaus, J. D., & Martin, S. F. (2009). Total Synthesis of Complex Diketopiperazine Alkaloids.
- various inventors. (1962). German Patent No. DE1140938B.
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpiperazine. PubChem. [Link]
- Kaur, H., et al. (2023). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers.
- Kumar, A., et al. (2023).
- News-Medical.Net. (2022, January 5).
Sources
- 1. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 4. DE1140938B - Process for the preparation of isomer mixtures enriched in this compound from cis- and this compound - Google Patents [patents.google.com]
- 5. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-2,5-Dimethylpiperazine Derivatives
Welcome to the technical support center for the synthesis of trans-2,5-dimethylpiperazine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, improve yields, and troubleshoot common experimental challenges. As a vital scaffold in medicinal chemistry, achieving high stereoselectivity and overall yield for the trans isomer is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing 2,5-dimethylpiperazine?
There are two predominant strategies for synthesizing the 2,5-dimethylpiperazine core:
-
Catalytic Cyclization of Isopropanolamine (2-Aminopropanol-1): This is a robust and common industrial method. It involves the self-condensation of two molecules of isopropanolamine over a hydrogenation-dehydrogenation catalyst, typically Raney Nickel, under hydrogen pressure and elevated temperature.[2][3][4] The reaction proceeds through the dehydrogenation of the alcohol to an amino ketone (aminoacetone), which then dimerizes and cyclizes. Subsequent hydrogenation of the cyclic di-Schiff base intermediate yields the final piperazine ring.[2]
-
Reduction of 2,5-Diketopiperazines (DKPs): This route often starts from amino acids, such as L-alanine. The amino acids are first coupled to form a dipeptide, which then cyclizes to form a 2,5-diketopiperazine (also known as a cyclo-dipeptide).[5] This DKP intermediate is then reduced using strong reducing agents like lithium aluminum hydride (LAH) to yield the corresponding piperazine. This method is particularly useful for constructing chiral piperazines from enantiopure amino acid precursors.
Q2: Why is the trans isomer often preferred and thermodynamically more stable?
The preference for the trans isomer is rooted in stereochemistry. The piperazine ring adopts a low-energy chair conformation. In this compound, both bulky methyl groups can occupy equatorial positions on the ring, minimizing steric strain.[6] In the cis isomer, one methyl group is forced into a more sterically hindered axial position, resulting in higher conformational energy. This inherent stability makes the trans isomer the thermodynamic product of the reaction.
Q3: What is the principle of "Kinetic vs. Thermodynamic Control" and how does it apply to this synthesis?
This principle is central to controlling the trans:cis isomer ratio.[7][8]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is essentially irreversible. The major product formed is the one that is generated fastest—the one with the lowest activation energy barrier. This is the kinetic product .[9]
-
Thermodynamic Control: At higher temperatures with sufficient energy, the formation of both isomers becomes reversible. The system can reach equilibrium. Over time, the less stable kinetic product (often the cis isomer) will revert to the intermediate and eventually convert to the more stable thermodynamic product (trans isomer).[8][9][10]
To maximize the yield of the desired trans isomer, reaction conditions must be chosen to favor thermodynamic control.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. The following decision tree provides a logical workflow for diagnosing issues related to a poor diastereomeric ratio.
Caption: Troubleshooting workflow for poor trans:cis isomer ratio.
Problem 1: Low Overall Yield
Possible Cause A: Incomplete Reaction Your reaction may not have reached completion due to insufficient temperature, time, or catalyst activity. In the cyclization of isopropanolamine, the reaction is sensitive to these parameters.
-
Solution: Verify that your reaction temperature is within the optimal range of 180-220°C.[2][3] Extend the reaction time; literature suggests 4-8 hours can be effective.[3][4] The quality of the Raney Nickel catalyst is paramount; use freshly prepared or high-activity commercial sources.
Possible Cause B: Competing Dehydrogenation to 2,5-Dimethylpyrazine A common side reaction is the further dehydrogenation of the cyclic intermediate to form the aromatic 2,5-dimethylpyrazine, especially if hydrogen pressure is too low.[2]
-
Solution: Ensure a sufficiently high hydrogen pressure is maintained throughout the reaction. Pressures between 800 and 2000 psi are reported to favor the formation of the desired piperazine.[2][3]
Possible Cause C: Product Loss During Workup 2,5-Dimethylpiperazine is a basic compound and is soluble in water, particularly in its protonated (salt) form.[1] Significant product can be lost to the aqueous phase if extractions are not performed correctly.
-
Solution: Before extracting with an organic solvent (e.g., dichloromethane or ethyl acetate), ensure the aqueous phase is made strongly basic (pH > 12) with NaOH or KOH. This deprotonates the piperazine, decreasing its water solubility and increasing its partition into the organic layer. Perform multiple extractions to maximize recovery.
Problem 2: Poor trans:cis Diastereomeric Ratio
Possible Cause: Reaction Conditions Favor Kinetic Product As discussed, low temperatures and short reaction times favor the kinetically controlled product, which may not be the desired trans isomer.
-
Solution: To favor the thermodynamically stable trans product, increase the reaction temperature and prolong the reaction time. This allows the reaction to reach equilibrium, where the more stable trans isomer will predominate.[9] For the isopropanolamine route, temperatures around 180°C have been shown to produce a product with an ~80% trans isomer content.[2]
The diagram below illustrates how higher energy input allows the reaction to overcome the activation barrier for the reverse reaction, enabling equilibrium and favoring the more stable thermodynamic product.
Caption: Energy profile for kinetic vs. thermodynamic control.
Problem 3: Difficulty in Separating cis and trans Isomers
Cause: Similar Physical Properties The cis and trans isomers often have close boiling points, making separation by simple distillation impractical.[2]
-
Solution 1: Fractional Recrystallization: This is the most effective and widely cited method for isolating the trans isomer on a lab scale. The trans isomer is typically a crystalline solid at room temperature, while the cis isomer may be an oil or lower-melting solid. Recrystallization from a suitable solvent, such as acetone, can yield highly pure this compound.[3]
-
Solution 2: Chromatographic Separation: While less common for large scales, column chromatography can be effective for separating the isomers. For related diketopiperazine compounds, reverse-phase HPLC has been shown to provide excellent separation.[11] For the free base piperazines, normal phase silica gel chromatography could be developed with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking).
Optimized Experimental Protocols
Table 1: Reaction Parameters for Isopropanolamine Cyclization
| Parameter | Condition Range | Typical Outcome | Rationale / Comment | Source(s) |
| Catalyst | Raney Nickel | High Conversion | Standard for this hydrogenation/dehydrogenation. | [2],[3] |
| Temperature | 140 - 220 °C | ~75% yield, ~80% trans at 180°C | Balances reaction rate and selectivity. Higher temps can favor the trans (thermodynamic) product. | [2],[3] |
| H₂ Pressure | 750 - 2000 psi | High piperazine selectivity | Suppresses the formation of the 2,5-dimethylpyrazine byproduct. | [2],[3],[4] |
| Reaction Time | 4 - 8 hours | Good conversion | Allows the reaction to approach thermodynamic equilibrium. | [3],[4] |
Protocol 1: Synthesis via Catalytic Cyclization of Isopropanolamine
This protocol is a synthesis based on established literature procedures.[2][3]
-
Reactor Setup: To a high-pressure stainless steel autoclave, add isopropanolamine and wet Raney Nickel catalyst (approx. 5-10% by weight of the isopropanolamine).
-
Purging: Seal the reactor. Purge the headspace sequentially with nitrogen (3x) and then hydrogen (3x) to remove all air.
-
Pressurization & Heating: Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 800 psi). Begin agitation and heat the reactor to the target temperature (e.g., 180°C).
-
Reaction: Maintain the temperature and pressure for 6-8 hours. Monitor the pressure; a drop may indicate hydrogen consumption.
-
Cooldown & Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with methanol or ethanol. Combine the filtrate and washes.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by distillation or, more effectively, by recrystallization as described below.
Protocol 2: Purification by Fractional Recrystallization
This protocol is adapted from methods described in synthetic patents.[3]
-
Dissolution: Dissolve the crude mixture of 2,5-dimethylpiperazine isomers in a minimal amount of hot acetone.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator (0-4°C) for several hours to induce crystallization. The trans isomer should preferentially crystallize.
-
Filtration: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold acetone.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
-
Purity Check: Check the purity and isomer ratio of the crystalline product and the mother liquor by GC or NMR to assess the efficiency of the separation. A second recrystallization may be performed to achieve higher purity if necessary.
References
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI.
- 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. I&EC Product Research and Development.
- Preparation of 2,5-dimethylpiperazine.
- 2,5-Diketopiperazine. Wikipedia.
- Method for preparing piperazines.
- Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine.
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
- Process for the preparation of cis-2,6-dimethylpiperazine.
- Overcoming by-products in chemical synthesis of 2,5-Dimethylpyrazine. Benchchem.
- Synthesis and structure of this compound-1,4-diium dihydrogen diphosph
- Thermodynamic and kinetic reaction control. Wikipedia.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Intramolecular reductive amination for the preparation of piperazines.
- 2,5-Dimethylpiperazine. Solubility of Things.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Thermodynamic vs Kinetic Control. YouTube.
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Characterization of trans-2,5-Dimethylpiperazine
Welcome to the technical support center for the characterization of trans-2,5-Dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the integrity and accuracy of your results.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific problems that may arise during the characterization of this compound, providing insights into their root causes and offering step-by-step solutions.
Issue 1: My NMR spectrum shows more signals than expected, suggesting impurities. How can I identify the common culprits?
Answer:
The presence of unexpected signals in your ¹H or ¹³C NMR spectrum often points to contamination with the cis-isomer or residual starting materials and solvents. The key to troubleshooting is to understand the expected spectral features of this compound and its common associates.
Causality and Identification:
-
cis-2,5-Dimethylpiperazine: This is the most common stereoisomeric impurity. Due to different spatial arrangements of the methyl groups (one axial, one equatorial in the most stable chair conformation), the cis-isomer will have a distinct set of NMR signals. The trans-isomer, with both methyl groups in the more stable equatorial positions, exhibits a simpler spectrum due to its higher symmetry (C₂h).[1][2][3]
-
Starting Materials: Depending on your synthetic route, you might see residual starting materials. For instance, if you're using a method involving the reduction of 2,5-dimethylpyrazine, you might see traces of the aromatic precursor.
-
Solvents: Residual solvents from purification, such as ethanol, acetone, or toluene, are also common impurities and will show their characteristic NMR signals.
Step-by-Step Troubleshooting Protocol:
-
Acquire a High-Resolution ¹H NMR Spectrum: Ensure good shimming to resolve closely spaced peaks.
-
Compare with Reference Spectra: Obtain a reference spectrum for pure this compound.[4]
-
Identify Isomeric Impurities: Look for a second set of doublet and multiplet signals corresponding to the cis-isomer. The chemical shifts will be slightly different from the trans-isomer.
-
Check for Solvent Peaks: Consult a standard NMR solvent chart to identify any solvent signals.
-
Consider GC-MS for Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to confirm the presence of volatile impurities and the isomeric ratio.[5][6] The cis and trans isomers may have slightly different retention times.
Typical ¹H NMR Data for Isomer Comparison:
| Compound | Proton | Typical Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₃ | ~1.1 | Doublet |
| -CH- | ~2.8 | Multiplet | |
| -CH₂- | ~2.2 (axial), ~2.9 (equatorial) | Multiplets | |
| -NH- | Variable | Broad Singlet | |
| cis-2,5-Dimethylpiperazine | -CH₃ | Distinct from trans | Doublet |
| -CH- | Distinct from trans | Multiplet | |
| -CH₂- | Distinct from trans | Multiplets | |
| -NH- | Variable | Broad Singlet |
Note: Chemical shifts can vary depending on the solvent and concentration.
Issue 2: I'm struggling to separate the cis and trans isomers. What are the most effective purification strategies?
Answer:
Separating diastereomers like cis- and this compound can be challenging due to their similar physical properties. However, their subtle differences in polarity and crystal packing can be exploited for effective separation.
Underlying Principles of Separation:
-
Polarity Differences: The cis-isomer, with one axial and one equatorial methyl group, has a slightly different dipole moment and polarity compared to the more symmetric trans-isomer (both equatorial).[7][8] This difference can be leveraged in chromatographic separations.
-
Crystallization: The two isomers may have different solubilities and crystal lattice energies, allowing for separation by fractional crystallization.
Recommended Purification Workflow:
Caption: Workflow for separating cis/trans isomers.
Detailed Protocols:
-
Fractional Crystallization:
-
Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., toluene, hexane, or a mixture).
-
Allow the solution to cool slowly. The less soluble isomer (trans is often less soluble) should crystallize out first.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by GC-MS or NMR.
-
Repeat the process to improve purity.
-
-
Column Chromatography:
-
Choose an appropriate stationary phase (silica gel is common) and eluent system. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a nonpolar solvent (e.g., dichloromethane or hexane) often works well.
-
Carefully load the sample onto the column.
-
Elute the isomers, collecting fractions. The less polar isomer will typically elute first.
-
Monitor the fractions by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Combine the pure fractions and remove the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a suitable chiral or reverse-phase column can be effective.[7][8]
Issue 3: My GC-MS results are inconsistent, with varying retention times and poor peak shapes. What could be the cause?
Answer:
Inconsistent GC-MS results for piperazine derivatives can stem from several factors, including interactions with the column, improper method parameters, or sample degradation.
Potential Causes and Solutions:
-
Active Sites on the Column: The amine groups in 2,5-dimethylpiperazine can interact with active silanol groups on the GC column, leading to peak tailing and shifting retention times.
-
Solution: Use a deactivated column (e.g., a "WAX" or amine-specific column) or derivatize the sample to block the active amine groups. Acylation or silylation are common derivatization techniques.[9]
-
-
Improper Oven Temperature Program: A poorly optimized temperature program can lead to co-elution of isomers or broad peaks.
-
Solution: Start with a lower initial temperature and use a slow ramp rate to ensure good separation of the cis and trans isomers.[10]
-
-
Injector Temperature: If the injector temperature is too high, the sample may degrade. If it's too low, you may get poor volatilization and peak broadening.
-
Solution: Optimize the injector temperature, typically starting around 250 °C and adjusting as needed.
-
-
Sample Concentration: Overloading the column can lead to fronting or tailing peaks.
-
Solution: Dilute your sample and re-inject.
-
Optimized GC-MS Parameters (Example):
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Initial 100 °C, hold 1 min, ramp to 250 °C at 10 °C/min |
| Injector Temp. | 250 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mode | Electron Ionization (EI) at 70 eV |
Note: These are starting parameters and may require optimization for your specific instrument and column.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the characterization of this compound.
Q1: What is the expected crystal structure of this compound?
A1: In the solid state, this compound typically adopts a chair conformation with both methyl groups in equatorial positions, which is the most thermodynamically stable arrangement.[1][2][3] The piperazine ring itself is puckered.
Q2: How can I definitively confirm the stereochemistry as trans?
A2: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the stereochemistry of a crystalline solid.[2][3] For solutions, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide evidence for the relative stereochemistry by showing spatial proximity between protons.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, this compound is a flammable solid and is toxic in contact with skin.[5] It can also cause severe skin burns and eye damage. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
Q4: How should I store this compound to ensure its stability?
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11][12] It is stable under normal temperatures and pressures.
Q5: Can I use infrared (IR) spectroscopy to differentiate between the cis and trans isomers?
A5: While the IR spectra of the cis and trans isomers will be very similar, there may be subtle differences in the fingerprint region (below 1500 cm⁻¹) due to variations in their vibrational modes. However, IR spectroscopy is generally not as definitive as NMR or X-ray crystallography for stereoisomer differentiation.[9][13]
Decision Tree for Characterization Issues:
Sources
- 1. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. This compound(2815-34-1) 1H NMR [m.chemicalbook.com]
- 5. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.direct [scholars.direct]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 2,5-Dimethylpiperazine(2815-34-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 13. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of 2,5-Dimethylpiperazine Isomers
Welcome to the technical support center for resolving peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of 2,5-dimethylpiperazine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in distinguishing and quantifying the cis and trans isomers of this compound. Due to their structural similarities, the ¹H and ¹³C NMR spectra of these isomers often exhibit significant signal overlap, complicating structural elucidation and purity assessment.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges. We will explore the underlying scientific principles and provide detailed, step-by-step protocols for advanced NMR techniques to enhance spectral resolution.
Troubleshooting Guide
This section is structured in a question-and-answer format to address specific experimental issues. We begin with simple adjustments to experimental parameters and progress to more advanced techniques.
Q1: My ¹H NMR spectrum, run at room temperature in CDCl₃, shows broad, poorly resolved signals in the aliphatic region, making it impossible to distinguish the isomers. What's happening and how can I fix it?
A1: The broad signals you are observing are likely due to dynamic conformational exchange processes occurring on the NMR timescale.[1][2] The piperazine ring exists in chair-like conformations, and for the cis-isomer, in particular, there is a rapid interconversion (ring-flipping) between two conformers. At room temperature, this exchange is fast enough to broaden the signals of the ring protons.
Recommended Action: Variable Temperature (VT) NMR
By lowering the temperature of the experiment, you can slow down this conformational exchange.[1][3][4] As the exchange rate decreases, you may reach the "slow-exchange regime" where the signals for individual conformers sharpen, often revealing distinct peaks for the cis and trans isomers.[3][5]
-
At low temperatures (e.g., down to -80 °C): The interconversion can be "frozen out," leading to sharp, distinct signals for the axial and equatorial protons, which will differ significantly between the rigid trans isomer and the favored conformation of the cis isomer.[1][2]
-
At high temperatures (e.g., up to 100 °C): Alternatively, increasing the temperature can push the molecule into the "fast-exchange regime," causing the averaged signals to sharpen, though this is less likely to resolve the isomer peaks.[1]
Q2: The methyl signals (~1.1 ppm) for my cis/trans mixture are almost perfectly overlapped in CDCl₃. What is the simplest first step to try and resolve them?
A2: The easiest and most direct approach is to change the deuterated solvent.[6] The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by interactions with solvent molecules.[7][8] Switching to a solvent with different properties (e.g., polarity, aromaticity) can alter the chemical shifts of the isomer signals to different extents, potentially resolving the overlap.[6]
Recommended Action: Utilize Aromatic Solvent-Induced Shifts (ASIS)
Change the solvent from chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) or toluene-d₈. Aromatic solvents induce significant changes in the chemical shifts of nearby protons due to their magnetic anisotropy. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can be particularly effective.[9][10] Protons located in different spatial positions relative to the aromatic solvent ring will experience different shielding or deshielding effects, which can be sufficient to separate the methyl signals of the cis and trans isomers.[9]
| Technique | Principle | Expected Outcome for 2,5-Dimethylpiperazine |
| Solvent Change (CDCl₃ → C₆D₆) | Aromatic Solvent-Induced Shift (ASIS).[9] | Differential upfield or downfield shifts of methyl and ring proton signals between isomers, potentially resolving overlap.[4] |
| Temperature Variation | Alteration of conformational exchange rates.[1] | Sharpening of broad peaks at low or high temperatures; potential to "freeze out" distinct conformers.[3] |
Q3: I've tried various solvents and temperatures, but the resolution of the ring protons is still insufficient for a conclusive assignment. What is a more advanced technique I should use?
A3: When one-dimensional (1D) NMR is insufficient, the next logical step is to employ two-dimensional (2D) NMR spectroscopy.[6][11] 2D NMR spreads the information across a second frequency dimension, which can resolve overlapping signals that are congested in a 1D spectrum.[12][13]
Recommended Actions: 2D Correlation Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds).[14][15] By examining the cross-peaks, you can trace the connectivity of the proton spin systems within each isomer. Even if the diagonal peaks overlap, the off-diagonal cross-peaks in the 2D spectrum may be resolved, allowing you to map out the distinct -CH(CH₃)-CH₂-CH₂- spin systems for the cis and trans isomers.[14][16][17]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[18][19] Since ¹³C spectra are typically much better dispersed than ¹H spectra, this is a powerful method for resolving proton overlap.[20][21] Overlapping proton signals in the ¹H dimension will correlate to different, well-resolved carbon signals in the ¹³C dimension, confirming the presence of multiple species (isomers).[12]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[18][22] This is invaluable for piecing together the carbon skeleton and confirming assignments, especially for quaternary carbons.[19]
dot graph TD { rankdir="LR"; subgraph "Troubleshooting Workflow" A["Start: Overlapping ¹H NMR Signals"]; B["Change Solvent (e.g., to C₆D₆)"]; C["Perform Variable Temperature (VT) NMR"]; D["Acquire 2D NMR (COSY, HSQC)"]; E["Use Lanthanide Shift Reagent (LSR)"]; F["Problem Resolved"];
} caption { label="Workflow for resolving overlapping NMR signals."; font-size: 12; }
Q4: I need to accurately quantify the cis/trans isomer ratio for a quality control process, but the key signals remain too close for reliable integration. Is there a way to induce a much larger chemical shift separation?
A4: Yes. In cases of severe and persistent peak overlap, you can use a chemical shift reagent. For molecules containing Lewis basic sites, such as the nitrogen atoms in piperazine, lanthanide shift reagents (LSRs) are extremely effective.[23][24][25]
Recommended Action: Use a Lanthanide Shift Reagent (LSR)
LSRs are paramagnetic complexes, often of Europium (Eu) or Praseodymium (Pr), that reversibly coordinate to basic functional groups in your analyte.[24][26] This coordination induces large changes in the chemical shifts of nearby nuclei. The magnitude of this induced shift is highly dependent on the distance and angle of the nucleus from the lanthanide ion.[23]
Because the geometry of the cis and trans isomers is different, the average position of the lanthanide ion upon coordination will be different for each isomer. This results in dramatically different induced shifts for the protons of each isomer, effectively "spreading out" the spectrum and resolving the overlap.[23][24] Europium-based reagents like Eu(fod)₃ typically induce downfield shifts.[26]
dot graph G { layout=neato; node [shape=circle, style=filled];
} caption { label="Effect of a Lanthanide Shift Reagent (LSR)."; font-size: 12; }
Frequently Asked Questions (FAQs)
FAQ1: Why do the cis and trans isomers of 2,5-dimethylpiperazine have such similar NMR spectra in the first place?
The similarity arises from their closely related chemical structures. Both isomers share the same piperazine core and methyl substituents, meaning the types of chemical environments for the protons (methyl, methine, methylene) and carbons are identical. The differences in chemical shifts are due solely to stereochemistry—the spatial arrangement of the atoms. These subtle differences in bond angles and through-space distances result in only minor variations in the local magnetic fields experienced by the nuclei, leading to very similar chemical shifts and potential peak overlap.
FAQ2: What is the fundamental principle behind using a change in solvent to resolve signals?
The principle lies in altering the intermolecular interactions between the solute (your isomer mixture) and the solvent. A solvent is not a passive medium; it can form weak interactions (e.g., hydrogen bonds, dipole-dipole interactions, van der Waals forces) with the solute molecules. Aromatic solvents like benzene-d₆ create a specific effect known as the Aromatic Solvent-Induced Shift (ASIS), where they form weak complexes with solute molecules.[9] The anisotropic magnetic field of the aromatic ring then shields or deshields the solute's protons depending on their orientation within this transient complex. Since the cis and trans isomers have different shapes, they will orient themselves differently with the solvent molecules, leading to differential shifts and improved resolution.[10]
FAQ3: How does a 2D COSY experiment help in distinguishing isomers if the proton signals on the diagonal are still overlapped?
A COSY spectrum displays correlations between J-coupled protons as off-diagonal cross-peaks.[15] Imagine two overlapping signals on the diagonal, one from the methine (-CH-) proton of the cis isomer and one from the methine proton of the trans isomer.
-
The cis methine proton will show a cross-peak to its neighboring methylene (-CH₂-) protons.
-
The trans methine proton will show a cross-peak to its neighboring methylene protons.
Even if the methine signals overlap, their corresponding methylene signals might not. The pattern of cross-peaks acts like a connectivity "fingerprint" for each molecule. By tracing these connections, you can distinguish the spin system of one isomer from the other, even if some of their primary signals are degenerate.[14]
FAQ4: When should I consider using a chemical shift reagent? Are there any drawbacks?
You should consider using a chemical shift reagent (LSR) as a final resort when other methods (solvent change, VT, 2D NMR) have failed to provide the necessary resolution, especially for quantitative analysis.[6][24]
Drawbacks:
-
Line Broadening: LSRs are paramagnetic, which can cause significant broadening of NMR signals, potentially reducing resolution if too much reagent is added.[26]
-
Quantitation: The LSR must be added in small, precise aliquots, and the induced shifts must be carefully monitored. The process can be time-consuming.
-
Purity: LSRs are hygroscopic and must be handled in a dry environment to remain effective.[26] Water contamination can compete for coordination to the reagent.
-
Sample Loss: The sample is modified by the addition of the reagent, which may not be ideal if the sample is precious and needs to be recovered.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., toluene-d₈ or CD₂Cl₂) in a Class A NMR tube rated for VT work.[1]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the sample at room temperature (25 °C) to achieve optimal field homogeneity.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature as a reference.
-
Cooling: Set the target temperature to 0 °C. Allow the system to equilibrate for 10-15 minutes. Re-shim the instrument, as the magnetic field homogeneity will change with temperature.
-
Data Acquisition: Acquire a spectrum at the new temperature.
-
Iterative Cooling: Repeat steps 4 and 5 in increments of -20 °C (e.g., -20 °C, -40 °C, -60 °C, -80 °C), allowing for equilibration and re-shimming at each step.[1]
-
Analysis: Compare the spectra at different temperatures, looking for the sharpening of broad peaks and the appearance of new, resolved signals.[3]
Protocol 2: Analysis Using an Aromatic Solvent (ASIS Effect)
-
Sample Preparation (Initial): Acquire a standard ¹H NMR spectrum of your sample in ~0.6 mL of CDCl₃.
-
Sample Preparation (ASIS): Prepare a second, identical sample, but dissolve it in ~0.6 mL of benzene-d₆.
-
Data Acquisition: Acquire a ¹H NMR spectrum for the benzene-d₆ sample using the same parameters as the first experiment.
-
Analysis: Compare the two spectra. Note the changes in chemical shifts (Δδ = δ(CDCl₃) - δ(C₆D₆)) for all signals. The differential shifts between the isomers should lead to improved resolution for at least some of the key signals.
Protocol 3: Application of a Lanthanide Shift Reagent (LSR)
-
Sample Preparation: Prepare a stock solution of the 2,5-dimethylpiperazine isomer mixture in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is free of water.
-
Initial Spectrum: Acquire a high-quality reference ¹H NMR spectrum of the sample before adding any reagent.[24]
-
LSR Addition (Aliquot 1): Add a small, known amount of LSR (e.g., Eu(fod)₃, ~1-2 mg) to the NMR tube. Cap, invert gently to mix, and re-acquire the spectrum.
-
Analysis: Observe the changes in chemical shifts. Protons closer to the nitrogen atoms will show larger downfield shifts.
-
Iterative Addition: Continue adding small aliquots of the LSR and acquiring spectra after each addition. Create a plot of chemical shift (δ) vs. the [LSR]/[Substrate] molar ratio for each proton signal. The signals from the cis and trans isomers will show different slopes, confirming their assignment and allowing for resolution.
-
Optimization: Stop adding the LSR when sufficient resolution is achieved for quantification without excessive line broadening.[23]
References
- Lanthanide shift reagents in nmr.Slideshare.
- Conformational Analysis of (+)
- Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.Benchchem.
- Spectroscopic Analysis of Piperazine Compounds: Applic
- How NMR Helps Identify Isomers in Organic Chemistry?
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers.
- Variable Temperature NMR Experiments.University of Oxford.
- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.Longdom Publishing.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.RSC Publishing.
- Variable-temperature NMR and conform
- Variable Temperature to Improve NMR Resolution.University of Ottawa NMR Facility Blog.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.MDPI.
- Technical Support Center: Resolving NMR Peak Overlap in Cyclohexanemethanol Deriv
- Lanthanide NMR Shift Reagents.
- 23.1: NMR Shift Reagents.Chemistry LibreTexts.
- Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conform
- How can diastereomers be identified using 2D-COSY (Correlation Spectroscopy)
- Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds.Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- 2D NMR- Worked Example 1 (COSY).YouTube.
- nmr hsqc hmbc: Topics by Science.gov.Science.gov.
- Two solvents, two different spectra - Arom
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.Oxford Instruments.
- Resolution of overlapping signals using 2D NMR spectroscopy.
- Effects of NMR Spectral Resolution on Protein Structure Calculation.
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.Chemistry LibreTexts.
- qNMR of mixtures: what is the best solution to signal overlap?Mestrelab Research.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.Revue Roumaine de Chimie.
- HSQC and HMBC.Columbia University NMR Core Facility.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide.University of Basrah.
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Peak overlap resolution by covariance NMR.
- Aromatic solvent-induced shifts (ASIS) in carbon-13 NMR spectroscopy.Semantic Scholar.
- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.J-Stage.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.University of Wisconsin-Madison.
- Structural Elucidation of An Unknown Compound.Cornell University.
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers.
- trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR spectrum.ChemicalBook.
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 5. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unn.edu.ng [unn.edu.ng]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 10. Aromatic solvent-induced shifts (ASIS) in carbon-13 NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of NMR Spectral Resolution on Protein Structure Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. proprep.com [proprep.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 21. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 22. researchgate.net [researchgate.net]
- 23. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Hygroscopic Nature of trans-2,5-Dimethylpiperazine
Welcome to the technical support center for trans-2,5-Dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic and air-sensitive nature of this valuable chiral building block. Our goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring the integrity and success of your experiments.
Introduction: The Challenge of a Hygroscopic Diamine
This compound is a C2-symmetric chiral diamine widely employed in the synthesis of pharmacologically active compounds, including opioid receptor ligands, and as a ligand in asymmetric catalysis.[1][2] Its utility is derived from the rigid, chair-like conformation and the nucleophilic secondary amine groups. However, its pronounced hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[3][4]
Absorbed water can act as an unwanted reactant, a base, or a catalyst poison, leading to side reactions, reduced yields, and compromised purity of your target molecules. Indeed, crystallographic studies have confirmed that this compound can form a stable dihydrate, incorporating two water molecules into its crystal structure.[3] This guide provides troubleshooting advice and validated protocols to help you effectively manage this critical material property.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your work with this compound.
Q1: I'm seeing a lower than expected yield in my N-alkylation reaction. Could absorbed moisture be the cause?
A1: Absolutely. This is one of the most common consequences of using hygroscopic this compound that has been improperly handled. The absorbed water can interfere in several ways:
-
Competitive Nucleophile: Water can compete with the piperazine's secondary amines as a nucleophile, reacting with your alkylating agent (e.g., an alkyl halide) to form an alcohol byproduct. This side reaction consumes your electrophile and reduces the yield of your desired N-alkylated product.
-
Base Quenching: In reactions where a strong base (e.g., an organolithium reagent or a hydride) is used to deprotonate the piperazine, any present water will be rapidly and preferentially deprotonated. This consumes the base, rendering it unavailable for the intended reaction and potentially halting your synthesis altogether.
-
Solubility Issues: The presence of water can alter the solubility of reactants and intermediates, potentially leading to precipitation or phase separation in non-polar aprotic solvents, thereby impeding the reaction.
Solution: The most effective solution is prevention. Always handle the reagent under an inert atmosphere and use anhydrous solvents. If you suspect your starting material is "wet," you must quantify the water content and dry the material before use. (See Protocols below).
Q2: My reaction is supposed to be stereoselective, but I'm observing poor enantiomeric or diastereomeric excess. How can moisture affect this?
A2: In asymmetric synthesis, the precise coordination of a chiral ligand or catalyst to a metal center or substrate is paramount for achieving high stereoselectivity.[5][6] Water can disrupt this delicate arrangement:
-
Ligand Displacement: Water is a potent ligand for many transition metals used in catalysis. It can compete with your this compound ligand for coordination sites on the metal center. This can lead to the formation of achiral or less-selective catalytic species, thereby eroding the stereochemical outcome of the reaction.
-
Alteration of Reaction Pathway: The presence of water can open up alternative, non-stereoselective reaction pathways. For instance, it can facilitate protonolysis of sensitive organometallic intermediates or alter the acidity of the reaction medium, which can be critical in many asymmetric transformations.[6]
Solution: Rigorous exclusion of water is non-negotiable for stereoselective reactions. This involves using a glovebox or Schlenk line for all manipulations, employing freshly dried and degassed solvents, and ensuring your this compound is scrupulously dry.[1][7]
Q3: The physical appearance of my this compound has changed. It was a free-flowing crystalline powder, but now it's clumpy and difficult to handle. What happened?
A3: This is a classic physical manifestation of moisture absorption. The hygroscopic nature of the compound causes it to adsorb water from the air, leading to the formation of hydrates.[3] This changes the crystal lattice structure, causing the particles to stick together and form clumps. In extreme cases of exposure to humid air, the solid may even begin to deliquesce, appearing wet or oily.
Solution: The material has been compromised by atmospheric moisture. You should not use it directly in a moisture-sensitive reaction. The immediate course of action is to determine the extent of water absorption and then dry the material thoroughly. (See Protocols below). To prevent this, always store the compound in a desiccator over a strong drying agent and under an inert atmosphere if possible.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its integrity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][4] The container should be placed inside a desiccator containing a freshly activated desiccant like Drierite® (anhydrous calcium sulfate) or phosphorus pentoxide.[8] Store in a cool, dark place.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Temperature | Cool (<15°C recommended) | Minimizes potential for degradation over time.[4] |
| Moisture | In a desiccator over an active desiccant | Protects against its hygroscopic nature.[3][8] |
| Light | Dark place (amber vial) | Protects against potential light-induced degradation.[3] |
Q2: How can I accurately determine the water content in my sample?
A2: The two most reliable methods for quantifying water content in solid organic compounds are Karl Fischer titration and quantitative ¹H NMR spectroscopy.
-
Karl Fischer (KF) Titration: This is the gold standard for water determination.[9][10][11] It is a highly sensitive and specific method based on a chemical reaction with water. For strongly basic amines like piperazines, a specialized KF reagent or the addition of a weak acid like salicylic acid to the titration medium is often necessary to prevent side reactions that can lead to inaccurate, artificially high results.[12][13]
-
Quantitative ¹H NMR (qNMR) Spectroscopy: This method offers a convenient alternative if a KF titrator is unavailable.[8][14] By dissolving a precisely weighed sample in a dry deuterated solvent (e.g., DMSO-d₆) with an internal standard of known concentration, the water peak can be integrated relative to the standard's peaks to calculate the water content.
Q3: My bottle of this compound has been opened several times. Is it still good to use?
A3: Each time the bottle is opened, there is a risk of moisture and air ingress. It is not advisable to assume the material is still anhydrous. Before using it in a critical, moisture-sensitive reaction, you should perform a quick quality control check. A Karl Fischer titration or a ¹H NMR spectrum can confirm the water content. If significant moisture is detected, the material should be dried.
Q4: What is the best way to handle this reagent outside of a glovebox?
A4: If a glovebox is not available, you can use a Schlenk line or a nitrogen-filled glove bag. The key is to minimize the time the compound is exposed to the atmosphere. Weighing should be done quickly. For transfers, use a positive pressure of an inert gas.
Caption: Workflow for handling hygroscopic reagents outside a glovebox.
Experimental Protocols
Protocol 1: Quantitative Water Content Determination by ¹H NMR Spectroscopy
This protocol provides a method to quantify the water content in your this compound sample.
-
Preparation:
-
Dry an NMR tube and a small vial with a cap in an oven at 125 °C overnight and cool in a desiccator.
-
Use a high-purity, anhydrous internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Use anhydrous deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as the water peak is well-separated from many organic signals.
-
-
Sample Preparation:
-
In an inert atmosphere (glovebox), accurately weigh ~10-20 mg of the internal standard into the tared, dry vial.
-
Accurately weigh ~20-30 mg of your this compound sample into the same vial.
-
Add ~0.7 mL of anhydrous DMSO-d₆ to the vial, cap it, and vortex until fully dissolved.
-
Transfer the solution to the dry NMR tube and cap it.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of all signals. A d1 of 30 seconds is generally safe.
-
Carefully integrate the signal for water (around 3.3 ppm in DMSO-d₆), a well-resolved signal from your this compound, and a signal from the internal standard.
-
-
Calculation:
-
Use the following formula to calculate the weight percentage of water:
% H₂O (w/w) = (I_water / N_water) * (N_std / I_std) * (MW_water / MW_std) * (m_std / m_sample) * 100%
Where:
-
I_water = Integral of the water peak
-
N_water = Number of protons for water (2)
-
I_std = Integral of the chosen standard peak
-
N_std = Number of protons for that standard peak
-
MW_water = Molecular weight of water (18.02 g/mol )
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
m_sample = Mass of the this compound sample
-
-
Protocol 2: Drying of Hygroscopic this compound
If your analysis confirms the presence of unacceptable levels of water (>0.1% w/w for sensitive reactions), the material must be dried.
-
Apparatus Setup:
-
Place the "wet" this compound in a round-bottom flask or Schlenk flask. Do not fill the flask more than one-third full.
-
Connect the flask to a high-vacuum line (<1 mmHg) through a cold trap (liquid nitrogen or dry ice/acetone).
-
-
Drying Procedure:
-
Slowly apply vacuum to the flask.
-
Gently heat the flask in a water or oil bath. Do not exceed 40-50 °C. this compound has a relatively low melting point (115-118 °C) and can sublime under vacuum. Overheating can lead to loss of material.
-
Dry under dynamic vacuum with gentle heating for 4-6 hours. For very wet samples, a longer time may be required.
-
Allow the flask to cool to room temperature completely before slowly reintroducing an inert gas (argon or nitrogen). Never open a hot, evacuated flask to air.
-
Once back at atmospheric pressure with an inert gas, immediately transfer the dried solid to a clean, dry storage container inside a glovebox or glove bag.
-
-
Verification:
-
After drying, it is crucial to re-analyze the water content using Karl Fischer titration or qNMR (Protocol 1) to confirm that the desired level of dryness has been achieved.
-
Caption: Step-by-step workflow for drying this compound.
References
- Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. Analytical Chemistry. [Link]
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]
- Simple and User-Friendly Methodology for Crystal Water Determination by Quantitative Proton NMR Spectroscopy in Deuterium Oxide. Analytical Chemistry. [Link]
- This compound-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E. [Link]
- Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. US Environmental Protection Agency. [Link]
- Workup: Drying Methods. University of Rochester, Department of Chemistry. [Link]
- Azeotropic drying process.
- Regeneration of Drierite Desiccants. W.A. Hammond Drierite Co. [Link]
- Determine water content
- Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E. [Link]
- Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry. [Link]
- A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent.
- This compound-1,4-diium dinitrate.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Aliphatic amine-containing Karl Fischer titration agent and method for using it.
- Azeotropic distillation of propyl amines.
- Process for the N-monoalkylation of piperazine.
- Method of separating primary amines from tertiary amines by azeotropic distillation.
- A Simple Synthesis of N-Alkylpiperazines.
- The hydrolysis of piperazine-2,5-dione. Biochemistry. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. [Link]
- This compound-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Chiral Vicinal Diamines Derived from Mefloquine.
- Water-enabling strategies for asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]
- TGA Thermal Gravity Analysis. SKZ Industrial Co., Limited. [Link]
- Application of Biobased Solvents in Asymmetric C
- Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allyl
- Chiral Vicinal Diamines Derived
- Thermogravimetric Analyzer: TGA Thermostep. ELTRA. [Link]
- Chiral Diamine in Small Molecule Biomimetic Asymmetric C
- Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry. [Link]
- This compound. Stenutz. [Link]
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2815-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 6. Water-enabling strategies for asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound [stenutz.eu]
- 8. Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. mcckf.com [mcckf.com]
- 11. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 12. Determination of Water Content in Triethylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Overcoming Scale-Up Challenges in trans-2,5-Dimethylpiperazine Production
Welcome to the technical support center for the synthesis and scale-up of trans-2,5-dimethylpiperazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic scaffold. As a C-alkyl substituted piperazine, this compound serves as a vital building block in the preparation of opioid receptor ligands and other biologically active compounds[1].
Navigating the transition from bench-scale synthesis to pilot or manufacturing scale presents a unique set of challenges, particularly concerning stereoselectivity, yield optimization, and product purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Primary Synthetic Route: Reductive Dimerization & Cyclization
A prevalent and scalable method for producing 2,5-dimethylpiperazine involves the catalytic reductive cyclization of 2-aminopropanol-1 (isopropanolamine). This process theoretically requires two moles of the starting material to form one mole of the desired product, which is typically obtained as a mixture of cis and trans isomers[2].
Reaction: 2 x (C₃H₉NO) --[Catalyst, H₂, Heat, Pressure]--> C₆H₁₄N₂ + 2 x H₂O
The primary challenge lies in controlling the reaction conditions to maximize the yield of the thermodynamically more stable and often more desirable trans-isomer.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Involving trans-2,5-Dimethylpiperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet complex issue: catalyst deactivation in reactions utilizing trans-2,5-dimethylpiperazine. As a chiral diamine, this compound is a critical ligand in numerous asymmetric catalytic reactions, particularly those involving ruthenium and iridium catalysts for transfer hydrogenation.[1][2] However, its basic nature and coordination properties can also lead to challenges in maintaining catalyst activity. This resource offers a structured, question-and-answer approach to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My asymmetric transfer hydrogenation of a prochiral ketone using a Ru(II)-trans-2,5-dimethylpiperazine-based catalyst is stalling prematurely. What are the likely causes?
A1: Premature stalling of an asymmetric transfer hydrogenation is a frequent issue. The primary culprits often fall into several categories: catalyst poisoning, formation of inactive catalyst species, or substrate/product inhibition.
-
Catalyst Poisoning by Impurities: The catalyst's active metal center is susceptible to poisoning. Trace impurities in your reagents or solvents, such as sulfur compounds, or even water in certain systems, can irreversibly bind to the catalyst, rendering it inactive.[3] The nitrogen atoms in the this compound ligand are Lewis bases, and other stronger Lewis basic impurities can compete for coordination to the metal center.[4]
-
Formation of Inactive Catalyst Species: Under reaction conditions, the active catalyst can sometimes convert into an inactive state. For Noyori-type catalysts, this can involve the formation of catalyst dimers or the conversion of the active hydride species into an inactive diastereomer.[5][6] Although tethering the ligand to the arene can prevent dissociation, it doesn't always stop this interconversion.[7]
-
Product Inhibition: The chiral alcohol product, or even the piperazine ligand itself if it dissociates, can coordinate to the catalyst's active site, leading to product inhibition and a decrease in the reaction rate.[5]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity and/or Enantioselectivity
You observe a promising initial reaction rate and high enantiomeric excess (ee), but both diminish significantly over time, long before the substrate is fully consumed.
The chiral diamine ligand is crucial for both activity and stereocontrol.[8] Its dissociation from the metal center leads to the formation of achiral or less active species, causing a drop in both conversion and enantioselectivity.
Causality: The bond between the metal and the diamine ligand, while essential for catalysis, is not always kinetically inert. Under thermal stress or in the presence of competing ligands (including the product), the diamine can dissociate.
-
Lower the Reaction Temperature: High temperatures can accelerate ligand dissociation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Consider a Tethered Catalyst: Use a catalyst where the diamine ligand is covalently tethered to the arene ring, such as an ether-tethered Ru(II)/TsDPEN complex.[9][10] This intramolecular chelation significantly enhances catalyst stability.[11]
-
Screen Solvents: The choice of solvent can influence catalyst stability.[12][13] Protic solvents like isopropanol are common in transfer hydrogenation, but their purity is critical. Aprotic solvents might offer greater stability in some cases, although this can affect the reaction mechanism.
Caption: Diagnostic workflow for ligand dissociation.
The catalyst is highly sensitive to impurities that can act as poisons.
Causality: Lewis basic impurities (e.g., sulfur compounds from substrates, trace amines) or protic impurities (e.g., water) can coordinate more strongly to the ruthenium center than the substrate or the hydrogen source, effectively blocking the catalytic cycle.[3]
-
Reagent and Solvent Purification:
-
Ensure all substrates are purified (e.g., by chromatography or distillation) immediately before use.
-
Use freshly distilled, anhydrous, and deoxygenated solvents. Isopropanol, a common hydrogen source, should be of high purity.
-
-
Inert Atmosphere: Conduct all manipulations under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.
-
Use of Additives: In some cases, the addition of a non-poisonous Lewis base or an achiral additive can surprisingly enhance catalyst performance by preventing the formation of inactive dimers or by facilitating the desired catalytic pathway.[14][15] However, this requires careful screening.
| Impurity Source | Common Contaminants | Recommended Action |
| Substrate (Ketone) | Residual synthesis reagents (e.g., sulfur compounds), oxidation byproducts | Re-purify by column chromatography or distillation. |
| Solvent (e.g., Isopropanol) | Water, acetone, peroxides | Use anhydrous grade solvent and distill from a suitable drying agent. |
| Base (e.g., KOtBu) | Carbonates, water | Use freshly opened, high-purity base. |
Issue 2: Formation of a Precipitate and Loss of Homogeneity
During the reaction, you observe the formation of a dark-colored precipitate, and the reaction mixture, which was initially homogeneous, becomes heterogeneous.
This is often a visual indicator of catalyst death, where the soluble, active catalyst aggregates or decomposes into an insoluble, inactive species, such as ruthenium black.
Causality: The catalytically active species, often a 16- or 18-electron complex, can be unstable.[16] Under certain conditions, particularly at higher concentrations or temperatures, these complexes can undergo irreversible aggregation to form metallic ruthenium (Ru(0)), which is inactive for asymmetric transfer hydrogenation.
-
Lower Catalyst Loading: While counterintuitive, a very high catalyst concentration can sometimes promote aggregation. Try running the reaction at a lower catalyst loading.
-
Ligand Modification: The electronic and steric properties of the ligands play a significant role in stabilizing the metal center.[17] Using a more sterically bulky or electron-donating variant of the piperazine ligand, if available, could enhance stability.
-
Incremental Addition: Instead of adding all the catalyst at the beginning, consider adding it in portions over the course of the reaction to maintain a low, steady concentration of the active species.
Advanced Catalyst Characterization
When troubleshooting proves difficult, characterizing the deactivated catalyst can provide definitive answers.[18][19]
| Technique | Information Gained | Relevance to Deactivation |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation state of the surface.[20] | Can detect poisons (e.g., sulfur) on the catalyst surface and changes in the metal's oxidation state.[18] |
| Nuclear Magnetic Resonance (NMR) | Structure of the catalyst in solution. | Can identify the formation of inactive diastereomers or the presence of free, dissociated ligands.[16] |
| X-ray Diffraction (XRD) | Crystalline structure of solid components.[19] | Can identify the formation of crystalline, inactive phases like ruthenium black. |
| Inductively Coupled Plasma (ICP) Analysis | Elemental composition of the reaction mixture. | Can quantify catalyst leaching if a supported catalyst is used.[21] |
Catalyst Regeneration
Q2: Can I regenerate my deactivated ruthenium-based catalyst?
A2: Regeneration of homogeneous catalysts used in solution is often impractical. However, if the deactivation is due to reversible product inhibition, it might be possible to recover the catalyst. For supported ruthenium catalysts, regeneration is more feasible.[22]
-
For Reversible Inhibition: If the deactivation is due to the product binding to the catalyst, removing the product (e.g., by extraction) and re-subjecting the catalyst to the reaction conditions might restore some activity.
-
For Supported Catalysts: If the catalyst is supported on a solid material, deactivation by coking can sometimes be reversed by calcination (heating in air) followed by reduction with hydrogen.[23] However, this can also lead to sintering of the metal particles.[24] Deactivation by poisoning is often irreversible.
Caption: Decision tree for catalyst regeneration.
References
- Applied Catalysts. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- NPTEL. (n.d.). Lecture 10 Catalyst characterization.
- Yadav, G. D., & Yadav, A. K. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
- Rojas-García, E., et al. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- van der Vlugt, J. I., et al. (2020). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society, 142(48), 20457-20468. [Link]
- Yadav, G. D., & Yadav, A. K. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
- Tascon GmbH. (n.d.). Analysis of Catalysts.
- Puyang Sensi. (2025). What are the reasons for catalyst deactivation during the reaction process?
- Kenny, D., et al. (2012). Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. Catalysis Science & Technology, 2(4), 747-754. [Link]
- Hiden Analytical. (2021). Catalyst Characterization Techniques.
- Hall, M., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Morris, R. H., et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.
- Morris, R. H., et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.
- NPTEL. (n.d.). Lecture 6 Catalyst characterization.
- Google Patents. (1982). US4331557A - Regeneration of ruthenium-containing catalyst.
- ResearchGate. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions.
- Ohkuma, T., et al. (2012). Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. Chemistry – A European Journal, 18(40), 12566-12579. [Link]
- ResearchGate. (n.d.). Tuning Chiral Catalysts with Achiral Additives.
- ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions.
- Zhang, X. P., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(49), 17001-17004. [Link]
- Sammakia, T., et al. (2007). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Tetrahedron: Asymmetry, 18(8), 993-1004. [Link]
- University of Maine. (n.d.). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst.
- ResearchGate. (n.d.). Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one.
- IntechOpen. (2018). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid.
- MDPI. (2017). Advances in Catalyst Deactivation and Regeneration.
- ChemRxiv. (2023). Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism.
- National Center for Biotechnology Information. (2011). Diamine Ligands in Copper-Catalyzed Reactions.
- IUCr. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.
- Fujita, K., et al. (2017). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. Angewandte Chemie International Edition, 56(36), 10886-10889. [Link]
- Royal Society of Chemistry. (2011). Diamine ligands in copper-catalyzed reactions.
- ResearchGate. (n.d.). Ruthenium-Catalyzed Synthesis of Piperazines and Diazepanes.
- ResearchGate. (n.d.). Chiral Poisoning and Asymmetric Activation.
- ResearchGate. (n.d.). Synthesis of Supported Ruthenium Catalyst for Phenol Degradation in the Presence of Peroxymonosulfate.
- ResearchGate. (n.d.). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage.
- MDPI. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation.
- Royal Society of Chemistry. (1974). Solvent effects on the electronic spectra of the ruthenium(II) complexes Ru(NH3) and Ru(en). Evidence for charge transfer to solvent transitions.
- Semantic Scholar. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions.
- Liu, Q., et al. (2024). Asymmetric hydrogenation of ketimines with minimally different alkyl groups.
Sources
- 1. Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 13. Solvent effects on the electronic spectra of the ruthenium(II) complexes Ru(NH3) and Ru(en). Evidence for charge transfer to solvent transitions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 21. researchgate.net [researchgate.net]
- 22. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
- 23. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 24. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
Validation & Comparative
Distinguishing Stereoisomers: A Comparative Spectral Analysis of cis- and trans-2,5-Dimethylpiperazine
For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a final compound. The subtle yet significant differences in the three-dimensional arrangement of atoms between isomers like cis- and trans-2,5-dimethylpiperazine can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectral data of these two isomers, offering a practical framework for their differentiation using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) Spectroscopy.
The Structural Imperative: Why Stereochemistry Matters
The piperazine ring is a common scaffold in medicinal chemistry. In 2,5-dimethylpiperazine, the relative orientation of the two methyl groups gives rise to cis and trans diastereomers. These isomers are not superimposable and exist in different chair conformations, which profoundly impacts their spectroscopic signatures. The trans isomer predominantly adopts a di-equatorial conformation of the methyl groups to minimize steric hindrance. In contrast, the cis isomer exists in a conformational equilibrium between a di-axial and a di-equatorial arrangement of the methyl groups, with the latter being less stable. This fundamental structural difference is the key to their spectral differentiation.
Caption: Chair conformations of trans- and cis-2,5-dimethylpiperazine.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift and multiplicity of the protons on the piperazine ring and the methyl groups are highly sensitive to their spatial orientation (axial vs. equatorial).
Comparative ¹H NMR Data (CDCl₃)
| Proton | cis-2,5-Dimethylpiperazine Chemical Shift (ppm) | This compound Chemical Shift (ppm) |
| Methyl (CH₃) | ~1.10 (d) | ~1.05 (d) |
| Methine (CH) | ~2.85 (m) | ~2.75 (m) |
| Methylene (CH₂) | ~2.20 (dd, axial), ~2.95 (dd, equatorial) | ~2.15 (t, axial), ~2.80 (dd, equatorial) |
| Amine (NH) | ~1.5 (br s) | ~1.6 (br s) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Interpretation of ¹H NMR Spectral Differences:
The key to differentiating the isomers lies in the complexity and chemical shifts of the ring protons.
-
trans Isomer: With both methyl groups in equatorial positions, the ring protons have distinct axial and equatorial environments. The axial protons are typically shielded (appear at a lower chemical shift) compared to the equatorial protons. This leads to a more complex splitting pattern for the methylene protons.
-
cis Isomer: Due to the conformational equilibrium, the observed spectrum is an average of the di-axial and di-equatorial forms. This can lead to broader signals or averaged chemical shifts compared to the more rigid trans isomer. The chemical shifts of the methine and methyl protons are also slightly different from the trans isomer.
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of the 2,5-dimethylpiperazine isomer.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by their stereochemical environment.
Comparative ¹³C NMR Data (CDCl₃)
| Carbon | cis-2,5-Dimethylpiperazine Chemical Shift (ppm) | This compound Chemical Shift (ppm) |
| Methyl (CH₃) | ~17.5 | ~21.5 |
| Methine (CH) | ~51.0 | ~55.0 |
| Methylene (CH₂) | ~47.0 | ~50.0 |
Note: These are approximate values and can vary.
Interpretation of ¹³C NMR Spectral Differences:
The most significant difference is observed in the chemical shifts of the methyl and methine carbons.
-
Gamma-Gauche Effect: In the cis isomer, when the methyl groups are in the axial position, they experience steric compression from the axial protons on the other carbons. This "gamma-gauche" effect results in a shielding of the axial methyl and methine carbons, causing them to appear at a lower chemical shift (upfield) compared to the equatorial carbons in the trans isomer.[1] The observed chemical shifts in the cis isomer are an average of the two chair conformers, but the influence of the sterically hindered conformer is evident.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is very similar to that of ¹H NMR, with the primary difference being the acquisition parameters.
-
Sample Preparation: Prepare the sample as described for ¹H NMR. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup and Locking/Shimming: As per the ¹H NMR protocol.
-
Acquisition: Acquire the ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon. A longer acquisition time or a greater number of scans is usually required compared to ¹H NMR.
-
Processing and Analysis: Process the data as with ¹H NMR. Analyze the chemical shifts to identify the different carbon environments.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of chemical bonds. The stereochemistry of the isomers influences the vibrational modes of the C-H, N-H, and C-N bonds.
Comparative IR Spectral Data (KBr Pellet, cm⁻¹)
| Vibrational Mode | cis-2,5-Dimethylpiperazine | This compound |
| N-H stretch | ~3250 (broad) | ~3280 (broad) |
| C-H stretch (methyl) | ~2960, ~2870 | ~2970, ~2880 |
| C-H stretch (ring) | ~2930, ~2850 | ~2940, ~2860 |
| N-H bend | ~1600 | ~1590 |
| C-H bend | ~1450, ~1370 | ~1460, ~1380 |
| C-N stretch | ~1130 | ~1100 |
Note: These are approximate peak positions. The fingerprint region (<1500 cm⁻¹) will show more complex and unique patterns for each isomer.
Interpretation of IR Spectral Differences:
While the overall IR spectra may appear similar, subtle but consistent differences can be observed.
-
C-H Stretching Region: The positioning of the methyl groups (axial vs. equatorial) can influence the C-H stretching frequencies. Axial C-H bonds sometimes absorb at slightly lower frequencies than equatorial C-H bonds.[2] These differences can be subtle and may require a high-resolution instrument to resolve clearly.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrational modes that are unique to the overall molecular structure. The differences in symmetry and bond angles between the cis and trans isomers will result in a distinct pattern of peaks in this region, providing a reliable method for differentiation when comparing the spectrum of an unknown sample to a known standard.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for preparing a KBr pellet for IR analysis.
-
Sample and KBr Preparation: Gently grind 1-2 mg of the 2,5-dimethylpiperazine isomer into a fine powder using an agate mortar and pestle. Add approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Mixing: Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press. Applying a vacuum during pressing helps to remove trapped air and moisture, resulting in a more transparent pellet.
-
Analysis: Carefully remove the transparent KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.
Conclusion
The differentiation of cis- and this compound is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive insights, with chemical shift differences arising from the distinct conformational preferences and through-space interactions of the two isomers. IR spectroscopy, particularly in the fingerprint region, provides a unique vibrational signature for each compound. By understanding the fundamental principles of how stereochemistry influences spectral output and by employing rigorous experimental protocols, researchers can confidently identify and characterize these and other stereoisomeric molecules, a crucial capability in the landscape of modern chemical and pharmaceutical research.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Saad, E. M., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-476.
- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.
- PubChem. (n.d.). 2,5-Dimethylpiperazine.
- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- PubChem. (n.d.). (2S,5S)-2,5-dimethylpiperazine.
- Krueger, P. J., & Jan, J. (1970). Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Journal of Chemistry, 48(20), 3236-3248.
- NIST. (n.d.). cis-2,5-dimethylpiperazine. In NIST Chemistry WebBook.
- Evangelisti, L., et al. (2011). Axial and equatorial hydrogen-bond conformers between (CH2)3S and H(D)F: Fourier transform infrared spectroscopy and ab initio calculations. Physical Chemistry Chemical Physics, 13(32), 14456-14467.
- Kumar, N., et al. (2023). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 21(4), 234.
- NIST. (n.d.). Piperazine, 2,5-dimethyl-. In NIST Chemistry WebBook.
- Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 829-835.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
- NIST. (n.d.). Piperazine, 2,5-dimethyl-. In NIST Chemistry WebBook.
- Stewart, C. D., et al. (2023).
- Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts.
- Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alcohols. [Video]. YouTube.
- Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306.
- NIST. (n.d.). cis-2,5-dimethylpiperazine. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives....
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1375.
Sources
A Comparative Guide to the Reactivity of cis- vs. trans-2,5-Dimethylpiperazine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted piperazines are fundamental building blocks, pivotal in the design of pharmaceuticals and functional materials. Among these, the stereoisomers of 2,5-dimethylpiperazine, cis and trans, present a compelling case study in how subtle changes in three-dimensional structure can profoundly dictate chemical reactivity. This guide provides an in-depth comparison of these isomers, grounded in conformational analysis and supported by experimental data, to inform rational molecular design and reaction optimization.
The Decisive Role of Stereochemistry: Conformational Analysis
The reactivity of a cyclic molecule is inextricably linked to its preferred conformation(s). For the 2,5-dimethylpiperazine isomers, the chair conformation of the six-membered ring is the most stable, but the spatial orientation of the two methyl groups leads to vastly different energetic landscapes and, consequently, different chemical behaviors.
trans-2,5-Dimethylpiperazine: A Conformationally Locked System
In the trans isomer, the two methyl groups are situated on opposite faces of the piperazine ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is equatorial. Through a ring flip, their positions invert. However, because these two conformations are energetically identical, the trans isomer exists as a rapidly equilibrating mixture of two equivalent chair forms. Critically, in any given conformation, the two nitrogen atoms are inequivalent: one has an axial lone pair and an equatorial N-H bond, while the other has an equatorial lone pair and an axial N-H bond. The methyl groups are always in equatorial positions in the most stable conformations.[1][2]
Figure 1: Chair conformation of this compound. The diequatorial arrangement of the bulky methyl groups provides significant steric shielding to the adjacent nitrogen lone pairs, influencing nucleophilicity.
cis-2,5-Dimethylpiperazine: A Dynamic Equilibrium
The cis isomer, with both methyl groups on the same face of the ring, can exist in two distinct chair conformations: a diequatorial form and a diaxial form. The diequatorial conformer is significantly more stable, as it avoids the energetically unfavorable 1,3-diaxial interactions that would occur between the two methyl groups in the diaxial form. This strong energetic preference means that cis-2,5-dimethylpiperazine exists almost exclusively in the diequatorial conformation. In this state, both nitrogen atoms are equivalent, each possessing one axial N-H bond and one equatorial lone pair. This conformational homogeneity and the accessibility of the equatorial lone pairs are key determinants of its reactivity.
Figure 2: Conformational equilibrium of cis-2,5-dimethylpiperazine. The diequatorial conformer is heavily favored, presenting two equivalent and sterically accessible nitrogen atoms for reaction.
Comparative Reactivity Analysis
The structural differences outlined above translate directly into observable differences in basicity and nucleophilicity.
Basicity (pKa)
The alkyl groups are electron-donating, which should increase the electron density on the nitrogen and thus increase basicity. However, steric hindrance can affect the solvation of the resulting conjugate acid, which can decrease basicity. In the predominant diequatorial cis conformer, the lone pairs are equatorial and relatively unhindered. In the trans isomer, one nitrogen always has a more sterically shielded axial lone pair. This suggests that the cis isomer is likely to be a slightly stronger base than the trans isomer due to the greater accessibility of its lone pairs for protonation.
| Compound | pKa (first protonation) | Key Structural Feature |
| Piperazine | ~9.73[3] | Unsubstituted, flexible ring |
| This compound | 9.66[4][5] | Diequatorial methyl groups, sterically hindered N-atoms |
| cis-2,5-Dimethylpiperazine | Predicted slightly > 9.66 | Predominantly diequatorial methyls, more accessible lone pairs |
Table 1: Comparison of pKa values and influencing structural features.
Nucleophilicity in N-Alkylation and N-Acylation Reactions
Nucleophilicity is arguably the more critical parameter in synthetic applications. It is highly sensitive to steric effects.[6][7][8]
-
cis-2,5-Dimethylpiperazine : With its two equivalent nitrogen atoms featuring accessible equatorial lone pairs in the stable diequatorial conformation, the cis isomer is expected to be the more potent nucleophile. The reaction pathway is straightforward, leading to symmetric N,N'-disubstituted products under appropriate stoichiometry.
-
This compound : The reactivity of the trans isomer is more complex. The diequatorial methyl groups provide significant steric bulk, shielding the nitrogen atoms.[2] An incoming electrophile faces greater steric repulsion compared to the cis isomer. This steric hindrance can dramatically decrease the rate of N-alkylation or N-acylation reactions.[6] Consequently, the trans isomer is a weaker nucleophile and may require more forcing reaction conditions (e.g., higher temperatures, stronger bases) to achieve comparable reaction rates to the cis isomer.
A study on related piperazine derivatives showed that steric hindrance from N-alkyl groups is a critical factor in determining reaction outcomes.[8] Bulky substituents can prevent certain reactions or alter regioselectivity.[6] This principle directly applies to the C-alkyl substituents in 2,5-dimethylpiperazine, where the trans configuration imposes greater steric constraints than the cis.
Experimental Protocols for Reactivity Differentiation
The difference in nucleophilicity can be exploited and demonstrated experimentally. Below are protocols designed to highlight these differences.
Protocol 1: Competitive N-Acylation
This experiment directly compares the nucleophilicity of the two isomers by allowing them to compete for a limited amount of an acylating agent.
Objective: To demonstrate the higher nucleophilicity of cis-2,5-dimethylpiperazine.
Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve an equimolar mixture of cis-2,5-dimethylpiperazine (1.0 mmol) and this compound (1.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (2.2 mmol) as a proton scavenger.
-
Initiation: Cool the solution to 0 °C in an ice bath. While stirring, add a solution of benzoyl chloride (1.0 mmol, the limiting reagent) in 5 mL of anhydrous DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the resulting crude product mixture by ¹H NMR spectroscopy and/or GC-MS to determine the relative ratio of the mono-acylated cis product versus the mono-acylated trans product.
Expected Outcome: The ratio of the cis-acylated product to the trans-acylated product will be significantly greater than 1, confirming the higher nucleophilic reactivity of the cis isomer.
Figure 3: Workflow for the competitive N-acylation experiment. This protocol is designed to provide a clear, quantitative measure of the relative nucleophilicity of the two isomers.
Conclusion and Practical Implications
The stereochemistry of 2,5-dimethylpiperazine is not a trivial detail; it is the primary determinant of the molecule's reactivity.
-
cis-2,5-Dimethylpiperazine is the more reactive nucleophile. Its conformationally homogenous structure, presenting two sterically accessible equatorial lone pairs, makes it the preferred isomer for synthetic routes requiring efficient N-functionalization.
-
This compound is the less reactive nucleophile. The steric shielding provided by its diequatorial methyl groups significantly hinders the approach of electrophiles. This reduced reactivity can be advantageous, for example, in applications where a more robust, less reactive scaffold is desired, or to achieve selective mono-functionalization under carefully controlled conditions.
For researchers in drug development, understanding these differences is crucial. The choice of isomer can impact the ease of synthesis, the stability of the final compound, and its ability to interact with biological targets. The trans isomer might be used to introduce a rigid, sterically defined linker, while the cis isomer provides a more flexible and reactive handle for further chemical elaboration. This guide serves as a foundational tool for making informed decisions in the synthesis and application of these versatile heterocyclic building blocks.
References
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2025).
- Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. (n.d.).
- This compound. (n.d.). LookChem. [Link]
- Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). National Institutes of Health, PMC. [Link]
- Differential TMU reactivity of cis/trans‐fused piperazine... (n.d.).
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. [Link]
- Piperazine, 2,5-dimethyl-. (n.d.). NIST Chemistry WebBook. [Link]
- cis-2,5-dimethylpiperazine. (n.d.). NIST Chemistry WebBook. [Link]
- Piperazine, 2,5-dimethyl-. (n.d.). NIST Chemistry WebBook. [Link]
- Conformational Studies of Some Piperazine-2,5-Diones. (n.d.).
- 2,5-dimethylpiperazine. (n.d.). Stenutz. [Link]
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II). (n.d.).
- Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). PubMed. [Link]
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025).
- 2,5-Dimethylpiperazine. (n.d.). CAS Common Chemistry. [Link]
- This compound. (n.d.). Stenutz. [Link]
Sources
- 1. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. This compound CAS#: 2815-34-1 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of trans-2,5-Dimethylpiperazine and Other Piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of therapeutic agents has earned it the designation of a "privileged scaffold."[3] This is attributed to the unique physicochemical properties conferred by the two nitrogen atoms, which allow for modifications that can significantly influence a molecule's pharmacological profile.[2] These nitrogen atoms provide sites for hydrogen bond donors and acceptors, and their basicity can be fine-tuned to optimize solubility, oral bioavailability, and target engagement.[2] As a result, piperazine derivatives have been successfully developed for a wide range of therapeutic applications, including as antipsychotics, antidepressants, anxiolytics, anticancer agents, and antimicrobials.[3][4]
This guide focuses on trans-2,5-Dimethylpiperazine, a C-alkyl substituted piperazine, and aims to contextualize its biological activity within the broader landscape of piperazine analogs. While often utilized as a synthetic building block for more complex molecules, such as opioid receptor ligands, understanding the intrinsic activity of this simple derivative and how it compares to others is crucial for rational drug design.[5][6]
The Influence of Substitution on the Piperazine Core: A Structure-Activity Relationship (SAR) Overview
The biological activity of a piperazine derivative is profoundly influenced by the nature and position of substituents on the piperazine ring and its nitrogen atoms.[2][4] Simple alkyl substitutions, such as the two methyl groups in this compound, can have a significant impact on the molecule's conformation, lipophilicity, and steric profile, thereby altering its interaction with biological targets.
Key Principles of Piperazine SAR:
-
N1 and N4 Substitution: The two nitrogen atoms of the piperazine ring are the primary points for diversification. Substitution at these positions can dramatically alter the pharmacological properties of the resulting compound. For instance, the attachment of aryl groups often imparts activity at central nervous system (CNS) receptors, while other substituents can confer antimicrobial or anticancer properties.[7]
-
Ring Conformation: The piperazine ring typically adopts a chair conformation. Substituents on the ring carbons, as in this compound, can influence the conformational equilibrium and the orientation of the nitrogen lone pairs, which can be critical for receptor binding.[8]
-
Stereochemistry: The introduction of chiral centers, such as at the 2 and 5 positions in dimethylpiperazine, adds another layer of complexity and opportunity for refining biological activity. Different stereoisomers can exhibit distinct pharmacological profiles due to the specific three-dimensional arrangement of atoms required for optimal target interaction.
Comparative Biological Activity Profiles
This section provides a comparative analysis of the biological activity of this compound and other selected piperazine derivatives across several key therapeutic areas.
Opioid Receptor Modulation
This compound is a known precursor in the synthesis of potent opioid receptor ligands.[6] The dimethyl substitution on the piperazine ring can provide a rigid scaffold that, when appropriately derivatized, can lead to high-affinity interactions with opioid receptors.
Experimental Insight:
Anticancer Activity (Cytotoxicity)
Arylpiperazine derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[7] The cytotoxic effects of various piperazine-containing compounds have been evaluated against a range of cancer cell lines.
Comparative Cytotoxicity Data:
While specific cytotoxic data for this compound is limited, studies on other piperazine derivatives provide valuable insights into the structural features that contribute to anticancer activity. For example, 1-acetyl-4-(4-hydroxyphenyl)piperazine has demonstrated potent cytotoxicity against breast and colon cancer cell lines.[9]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-acetyl-4-(4-hydroxyphenyl)piperazine | 4T1 (Breast Cancer) | 149.7 | [9] |
| 1-acetyl-4-(4-hydroxyphenyl)piperazine | Caco-2 (Colon Cancer) | 825 | [9] |
| Gefitinib (Standard) | A-549 (Lung Cancer) | >100 | [10] |
| Compound A-11 (a methyl piperazine derivative) | A-549 (Lung Cancer) | 5.71 | [10] |
| Compound A-11 (a methyl piperazine derivative) | HCT-116 (Colon Cancer) | 4.26 | [10] |
This table presents a selection of cytotoxicity data for various piperazine derivatives to illustrate the range of activities observed. A direct comparison with this compound is not possible due to a lack of available data.
Antimicrobial Activity
Piperazine derivatives have been extensively investigated for their antimicrobial properties against a wide spectrum of bacteria and fungi.[11][12] The presence of the piperazine moiety can enhance the antimicrobial efficacy of a compound.
Comparative Antimicrobial Data:
Numerous studies have reported the synthesis and antimicrobial evaluation of various N-substituted piperazine derivatives.[13][14][15] These studies consistently demonstrate that the nature of the substituent on the piperazine nitrogen plays a crucial role in determining the antimicrobial potency and spectrum. While data on the intrinsic antimicrobial activity of this compound is scarce, the broad activity of other derivatives suggests that this scaffold could be a useful starting point for the development of new antimicrobial agents.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the data presented, this section outlines the detailed protocols for the key biological assays used to evaluate piperazine derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., piperazine derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Receptor-Ligand Binding Assay: Competitive Radioligand Binding
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the same receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., opioid receptors).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter. The receptor-bound radioligand is retained on the filter.
-
Radioactivity Measurement: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. [16]
Conclusion
This compound serves as a valuable and structurally rigid scaffold in medicinal chemistry, particularly in the design of opioid receptor ligands. While direct comparative data on its intrinsic biological activity across a range of targets is not extensively documented, the broader landscape of piperazine derivatives demonstrates that even simple alkyl substitutions can be a critical starting point for developing potent and selective therapeutic agents. The structure-activity relationships of piperazine analogs are complex, with substitutions at the nitrogen atoms and on the carbon skeleton, as well as stereochemistry, all playing pivotal roles in determining the ultimate pharmacological profile.
The experimental protocols detailed in this guide provide a robust framework for the evaluation of new piperazine derivatives, ensuring the generation of reliable and comparable data. Further research into the biological activities of simple, C-alkylated piperazines like this compound is warranted to build a more complete understanding of their potential and to guide the future design of novel therapeutics based on this privileged scaffold.
References
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
- Chaudhary, P., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., Sharma, G. L., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry letters, 16(7), 1819–1826.
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024).
- The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.).
- Sim, W. J., Lee, S. J., & Lee, J. R. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of microbiology and biotechnology, 31(10), 1333–1344.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Kaderabkova, N., & Mahmood, A. J. S. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. BenchChem.
- Lavecchia, A., Di Giovanni, C., & Novellino, E. (2010). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Kharb, R., & Sharma, P. C. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
- Patel, P. R., & Patel, M. P. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-40.
- Wójcik-Pszczoła, K., & Chłoń-Rzepa, G. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules (Basel, Switzerland), 26(4), 965.
- Hemant, R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Łażewska, D., & Kieć-Kononowicz, K. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules (Basel, Switzerland), 24(18), 3379.
- Al-Ostath, A. I., El-Emam, A. A., Al-Deeb, O. A., & El-Brollosy, N. R. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules (Basel, Switzerland), 27(12), 3740.
- Sgarlata, C., & Graziano, A. C. E. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(14), 5413.
- De, A., & Russell, M. G. (2001). Piperazinyl Benzamidines: Synthesis and Affinity for the Delta Opioid Receptor. SciSpace.
- Lavecchia, A., Di Giovanni, C., & Novellino, E. (2010). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- Antunes, M. M., & Moreira, N. (2019). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes.
- Wang, Y., et al. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
- CymitQuimica. (n.d.). CAS 2815-34-1: this compound. CymitQuimica.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- LookChem. (n.d.). This compound. LookChem.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Medium.
- Kopra, K., et al. (2015). The principle of the delta opioid receptor – ligand binding assay...
- Wang, Z., & Miller, R. L. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS medicinal chemistry letters, 9(4), 323–328.
- Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Aldrich, J. V., & McLaughlin, J. P. (2020). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules (Basel, Switzerland), 25(23), 5727.
- PubChem. (n.d.). 2,5-Dimethylpiperazine. PubChem.
- Sittampalam, G. S., & Coussens, N. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf.
- Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
- Yilmaz, I., & Kucuk, O. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Journal of cellular and molecular medicine.
- Landolsi, K., & Abid, S. (2023). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. Acta crystallographica.
- Alam, M. S., & Lee, D. U. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules (Basel, Switzerland), 27(19), 6528.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 2815-34-1: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound|lookchem [lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. apjhs.com [apjhs.com]
- 13. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalysts for trans-2,5-Dimethylpiperazine Synthesis
Introduction
Trans-2,5-dimethylpiperazine is a pivotal structural motif in a vast array of pharmacologically active compounds, making its efficient and stereoselective synthesis a critical aspect of drug discovery and development.[1] The spatial arrangement of the methyl groups in the piperazine ring significantly influences the biological activity of the final molecule. Consequently, synthetic routes that favor the formation of the trans isomer are of particular interest to researchers and drug development professionals.
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances, compare catalyst performance based on experimental data, and provide detailed protocols to enable researchers to select and implement the most suitable method for their specific needs.
Catalytic Systems for 2,5-Dimethylpiperazine Synthesis: A Comparative Overview
The synthesis of 2,5-dimethylpiperazine can be broadly approached through two primary strategies: the cyclization of acyclic precursors and the reduction of a pre-formed pyrazine ring. The choice of catalyst is paramount in controlling both the overall yield and, more importantly, the diastereoselectivity of the reaction, favoring the desired trans isomer. Here, we compare the performance of several key catalytic systems.
Raney Nickel: The Workhorse Catalyst for Cyclization
Raney Nickel, a fine-grained, porous nickel catalyst, is a widely used and cost-effective option for the synthesis of 2,5-dimethylpiperazine via the reductive cyclization of 2-aminopropanol-1.[2]
Reaction Pathway:
The reaction involves the intermolecular condensation of two molecules of 2-aminopropanol-1, followed by dehydration and subsequent hydrogenation of the resulting intermediate to form the piperazine ring.
Caption: Raney Nickel-catalyzed synthesis of 2,5-dimethylpiperazine.
Performance and Diastereoselectivity:
The Raney Nickel-catalyzed process typically yields a mixture of cis and trans isomers.[2] The diastereoselectivity is sensitive to reaction conditions, particularly temperature. Lower temperatures (around 150°C) have been reported to favor the formation of the trans isomer.[2] Overall yields of the mixed isomers are generally in the range of 50-65%.[2]
Causality Behind Experimental Choices:
The use of high pressure and temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent hydrogenation steps. The presence of a hydrogen atmosphere is crucial not only for the final reduction but also to maintain the activity of the Raney Nickel catalyst.
Noble Metal Catalysts: Precision in Pyrazine Hydrogenation
Catalysts based on noble metals such as platinum, rhodium, and iridium offer an alternative route to 2,5-dimethylpiperazine through the hydrogenation of 2,5-dimethylpyrazine. This method often provides higher selectivity towards the desired trans isomer.
Reaction Pathway:
This approach involves the direct hydrogenation of the aromatic pyrazine ring to the saturated piperazine ring.
Caption: Noble metal-catalyzed hydrogenation of 2,5-dimethylpyrazine.
Performance and Diastereoselectivity:
-
Platinum on Carbon (Pt/C): This catalyst is effective for the hydrogenation of pyrazines. The stereochemical outcome can be influenced by the reaction conditions.
-
Rhodium on Carbon (Rh/C): Rhodium catalysts have shown good activity and selectivity in the hydrogenation of substituted pyridines and pyrazines, often favoring the formation of the thermodynamically more stable trans isomer.[3]
-
Iridium-based Catalysts: Iridium complexes have been utilized for the reversible hydrogenation and dehydrogenation of 2,5-dimethylpyrazine, indicating their potential for selective synthesis.[4] The reaction often proceeds with high efficiency.[4]
Mechanistic Insights into Diastereoselectivity:
The preference for the trans isomer in the hydrogenation of 2,5-dimethylpyrazine is generally attributed to thermodynamic control. The trans isomer, with both methyl groups in equatorial positions in the chair conformation of the piperazine ring, is sterically less hindered and therefore thermodynamically more stable than the cis isomer.[5][6] The catalyst surface and reaction conditions can influence the approach of the substrate and the subsequent hydrogen addition, thereby affecting the final isomer ratio.
Comparative Performance Data
The following table summarizes the performance of different catalytic systems for the synthesis of 2,5-dimethylpiperazine based on available literature data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst | Starting Material | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Overall Yield (%) | trans:cis Ratio | Reference |
| Raney Nickel | 2-Aminopropanol-1 | 140-220 | 750-2000 | 4-8 | ~64.5 (mixed isomers) | Favored at lower temp. (~72:28 at 150°C) | [2] |
| Platinum Oxide (PtO₂) | 2,5-Dibenzylpyrazine | Room Temp | ~1885 | 18 | 77 (mixed isomers) | ~2:1 | [3] |
| Rhodium on Carbon (10%) | 2,5-Dibenzylpyrazine | Elevated Temp | High | - | - | - | [3] |
| Iridium Complex | 2,5-Dimethylpyrazine | 100 | ~725 (H₂) | 12 | Quantitative | - | [4] |
Note: Data for Rh/C and Iridium catalysts on the specific trans:cis ratio for 2,5-dimethylpiperazine are not explicitly detailed in the cited literature but trends suggest a preference for the trans isomer.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using selected catalysts.
Protocol 1: Raney Nickel-Catalyzed Cyclization of 2-Aminopropanol-1
This protocol is adapted from a patented procedure and provides a robust method for the synthesis of a mixture of 2,5-dimethylpiperazine isomers with a preference for the trans isomer at lower temperatures.[2]
Materials:
-
2-Aminopropanol-1
-
Raney Nickel (activated)
-
High-pressure autoclave
-
Acetone (for recrystallization)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 2-aminopropanol-1 and Raney Nickel catalyst (typically 5-20% by weight of the 2-aminopropanol-1).[2]
-
Pressurization: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to 750-2000 psi.[2]
-
Reaction: Heat the mixture to 140-150°C with constant stirring. Maintaining the temperature in this lower range is reported to favor the formation of the trans isomer.[2] The reaction is typically run for 4-8 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Isolation of Isomer Mixture: The crude product, a mixture of cis and this compound, can be isolated by distillation.
-
Purification of this compound: The trans isomer can be selectively crystallized from the mixture by dissolving the crude product in acetone and cooling. The trans isomer is less soluble and will precipitate out.[2]
Protocol 2: Platinum on Carbon (Pt/C) Catalyzed Hydrogenation of 2,5-Dimethylpyrazine
This protocol provides a general procedure for the hydrogenation of a pyrazine derivative to a piperazine.
Materials:
-
2,5-Dimethylpyrazine
-
10% Platinum on Carbon (Pt/C)
-
Ethanol (or other suitable solvent)
-
High-pressure hydrogenation apparatus
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,5-dimethylpyrazine in ethanol. Add 10% Pt/C catalyst (typically 5-10 mol%).
-
Pressurization: Seal the vessel, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue, containing a mixture of cis and this compound, can be further purified by crystallization or chromatography to isolate the trans isomer.
Analytical Methods for Isomer Separation and Characterization
The successful synthesis and isolation of this compound require robust analytical techniques to separate and characterize the cis and trans isomers.
-
Gas Chromatography (GC): GC is a powerful tool for separating the volatile cis and trans isomers. The ratio of the two isomers can be determined by integrating the respective peak areas.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for the separation of the isomers, particularly after derivatization if necessary.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the stereochemistry of the isomers. The chemical shifts and coupling constants of the ring protons and methyl groups are distinct for the cis and trans configurations.[8]
-
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): These techniques provide further confirmation of the molecular structure. Spectroscopic data for this compound can be found in various chemical databases.[5][6]
Conclusion
The choice of catalyst for the synthesis of this compound is a critical decision that impacts yield, selectivity, and overall process efficiency.
-
Raney Nickel offers a cost-effective route from readily available starting materials, with the potential to favor the trans isomer by carefully controlling the reaction temperature.
-
Noble metal catalysts , such as those based on platinum, rhodium, and iridium, provide an alternative pathway through the hydrogenation of 2,5-dimethylpyrazine, often with higher selectivity for the thermodynamically favored trans isomer.
Researchers and drug development professionals should carefully consider the specific requirements of their synthesis, including scale, desired purity, and cost, when selecting a catalytic system. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and successfully synthesizing the desired this compound for their research and development endeavors.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7816, 2,5-Dimethylpiperazine.
- NIST. (n.d.). Piperazine, 2,5-dimethyl-. In NIST Chemistry WebBook.
- Wang, Y., et al. (2010). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 8(10), 2633-2644. [Link]
- Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]
- Sergeev, E. E., Gogin, L. L., & Boreskov, G. K. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-228. [Link]
- Ohta, A., Okuwaki, Y., & Koma, T. (1984). Catalytic Hydrogenation of 2,5-Dialkylpyrazines and 3,6-Dialkyl-2-hydroxypyrazines. Heterocycles, 22(11), 2489-2492. [Link]
- Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. [Link]
- Hinds, G. E. (1958). U.S. Patent No. 2,861,994. U.S.
- NIST. (n.d.). cis-2,5-dimethylpiperazine. In NIST Chemistry WebBook.
- Mrad, H., Elboulali, A., Baptiste, B., & Akriche, S. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Stewart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).
- Wencel-Delord, J., & Glorius, F. (2013). All-cis Saturated 2,5-Diketopiperazines by a Diastereoselective Rhodium-Catalyzed Arene Hydrogenation. Angewandte Chemie International Edition, 52(4), 1309–1312. [Link]
- Fujita, K., Tanaka, T., & Yamaguchi, R. (2017). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. Angewandte Chemie International Edition, 56(36), 10886–10889. [Link]
- LookChem. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
The Untapped Potential of trans-2,5-Dimethylpiperazine: A Comparative Guide to a Versatile Chiral Amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and economically viable chiral auxiliaries and catalysts is perpetual. While a host of chiral amines have been extensively studied and commercialized, this guide illuminates a promising yet underutilized alternative: trans-2,5-dimethylpiperazine. This C2-symmetric diamine offers a unique combination of structural rigidity, stereochemical control, and synthetic accessibility, positioning it as a compelling candidate for a range of asymmetric transformations crucial in drug discovery and development.
This technical guide provides a comprehensive comparison of this compound with other established chiral amines. We will delve into its intrinsic properties, explore its potential applications in asymmetric synthesis, and provide detailed experimental protocols to facilitate its adoption and further investigation in the laboratory.
The Significance of C2-Symmetry in Chiral Amines
Chiral amines are indispensable tools in modern organic synthesis, serving as chiral auxiliaries, catalysts, and resolving agents.[1] Their utility is particularly pronounced in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry of a molecule dictates its biological activity.[2] Among the various classes of chiral amines, those possessing C2-symmetry are of particular interest. This structural feature reduces the number of possible diastereomeric transition states in a chemical reaction, often leading to higher levels of stereoselectivity.
Prominent examples of C2-symmetric diamines that have found widespread application include derivatives of (±)-trans-1,2-diaminocyclohexane (DACH) and (±)-1,2-diphenylethane-1,2-diamine (DPEN). These scaffolds have been incorporated into highly effective ligands for a variety of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation.[1]
This compound shares this advantageous C2-symmetric framework. Its rigid piperazine ring, substituted at the 2 and 5 positions, presents a well-defined chiral environment that can effectively influence the stereochemical outcome of a reaction.
Unveiling this compound: Properties and Potential
This compound is a chiral, non-aromatic heterocyclic compound. The "trans" configuration indicates that the two methyl groups are on opposite sides of the piperazine ring, resulting in a C2-symmetric molecule.
| Property | Value |
| Chemical Formula | C₆H₁₄N₂ |
| Molar Mass | 114.19 g/mol |
| CAS Number | 2815-34-1 |
| Appearance | White to off-white crystalline solid |
| Boiling Point | 162-165 °C |
| Melting Point | 115-118 °C |
Its rigid, chair-like conformation and the presence of two secondary amine functionalities make it an attractive scaffold for several applications in asymmetric synthesis.
Potential Applications:
-
Chiral Auxiliary: The secondary amine groups can be readily derivatized, for instance, by acylation, to attach the piperazine moiety to a prochiral substrate. The C2-symmetric backbone can then direct subsequent reactions, such as alkylation or aldol condensation, to proceed with high diastereoselectivity.
-
Chiral Ligand: The nitrogen atoms can coordinate to metal centers, forming chiral catalysts for a variety of transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions.
-
Chiral Resolving Agent: As a chiral base, it can form diastereomeric salts with racemic acids, allowing for their separation by fractional crystallization.
Performance Comparison with Established Chiral Amines
While direct, side-by-side comparative studies of this compound with other chiral amines are limited in the published literature, we can infer its potential by examining the performance of other C2-symmetric diamines in key asymmetric reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral amines are often employed as auxiliaries to control the stereochemistry of this transformation. The following table showcases the performance of some well-established chiral auxiliaries in this context.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-propionyl derivative | Benzyl bromide | >99:1 | 95 | [3] |
| (S,S)-(+)-Pseudoephedrine | N-propionyl amide | Methyl iodide | >99:1 | 92 | [4] |
| (R)-2-Amino-2-phenylethanol | N-propionyl derivative | Ethyl iodide | 95:5 | 85 | N/A |
Based on its C2-symmetric and rigid structure, it is hypothesized that amide derivatives of this compound could afford high levels of diastereoselectivity in similar alkylation reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is another powerful tool for constructing chiral building blocks. Chiral amines and their derivatives can act as catalysts or auxiliaries to control the stereochemical outcome.
| Catalyst/Auxiliary | Aldehyde | Ketone | Enantiomeric Excess (ee%) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | 76% | - | 68% | [2] |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | 99% | 99:1 (anti) | 95% | [2] |
| Evans' Oxazolidinone | Isobutyraldehyde | N-propionyl derivative | - | >99:1 (syn) | 85% | [3] |
The bifunctional nature of this compound, with its two nitrogen atoms, suggests its potential for use in developing novel organocatalysts for aldol and other carbon-carbon bond-forming reactions.
Experimental Protocols
The following protocols are provided as a guide for researchers to begin exploring the utility of this compound in their own work.
Protocol 1: Diastereoselective Alkylation of a Ketone using a this compound-derived Chiral Auxiliary
This protocol is a representative procedure adapted from established methods for asymmetric alkylation using chiral amine auxiliaries.[5] Optimization of reaction conditions will be necessary for specific substrates.
Step 1: Synthesis of the Chiral Amide
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add the desired acid chloride (2.0 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting di-acylated piperazine by flash column chromatography.
Step 2: Asymmetric Alkylation
-
To a solution of the chiral diamide (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated product can be hydrolyzed under acidic or basic conditions to yield the corresponding chiral carboxylic acid. For example, refluxing in 6N HCl for 12 hours.
-
Alternatively, reduction with a reagent such as lithium aluminum hydride (LiAlH₄) will yield the corresponding chiral alcohol.
Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid
This generalized protocol is based on established methods for diastereomeric salt resolution. The choice of solvent and crystallization conditions are critical and require optimization for each specific acid.
-
Screening for Optimal Conditions:
-
In separate test tubes, dissolve small, equimolar amounts of the racemic carboxylic acid and (R,R)- or (S,S)-trans-2,5-dimethylpiperazine in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).
-
Observe for the formation of a precipitate at room temperature and after cooling to 0 °C.
-
Isolate any crystalline material and analyze the enantiomeric excess (ee) of the acid component by chiral HPLC to identify the most effective solvent system.
-
-
Preparative Scale Resolution:
-
Dissolve the racemic carboxylic acid (1.0 eq) in the optimal solvent identified in the screening step, with gentle heating if necessary.
-
In a separate flask, dissolve the chosen enantiomer of this compound (0.5-1.0 eq) in the same solvent.
-
Slowly add the solution of the chiral amine to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
The mother liquor, enriched in the other diastereomer, can be collected for recovery of the other enantiomer of the acid.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the collected diastereomeric salt in water and acidify with 1M HCl until the pH is ~1-2.
-
Extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched carboxylic acid.
-
Determine the enantiomeric excess by chiral HPLC.
-
Conclusion
This compound represents a compelling, yet underexplored, C2-symmetric chiral amine with significant potential as an alternative to more established reagents in asymmetric synthesis. Its rigid structure, ready availability, and versatile functional handles make it an attractive candidate for the development of novel chiral auxiliaries and ligands. While direct comparative data is still emerging, the foundational principles of asymmetric synthesis and the success of analogous C2-symmetric diamines strongly suggest that this compound is a worthy subject of further investigation by researchers in both academic and industrial settings. The protocols provided in this guide offer a starting point for unlocking the synthetic potential of this promising chiral building block.
References
- Lv, X.-X., et al. Novel C₂-Symmetric Chiral Bifunctional Primary Amine Catalysts: Design, Synthesis and Application in Asymmetric Aldol Reaction. ChemRxiv. [Link]
- PubMed. Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. [Link]
- ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
- Dalton Transactions.
- PubMed.
- RSC Publishing. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. [Link]
- ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
- Myers, A. G., et al.
Sources
- 1. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-1-Boc-2,5-dimethylpiperazine | CymitQuimica [cymitquimica.com]
- 3. Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Conformational Analysis of trans-2,5-Dimethylpiperazine and Its Derivatives
This guide provides an in-depth comparative analysis of the conformational preferences of trans-2,5-dimethylpiperazine and its N-substituted derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational insights to elucidate the structural dynamics of this crucial heterocyclic scaffold. We will explore the fundamental principles governing piperazine conformation, detail the robust experimental methodologies used for its characterization, and examine how derivatization at the nitrogen centers modulates the ring's structural and energetic landscape.
Introduction: The Piperazine Ring, a Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds, valued for its ability to introduce basic centers, improve pharmacokinetic properties, and serve as a rigid scaffold for orienting pharmacophoric groups.[1] Its conformational behavior is critical to its function, as the spatial arrangement of substituents directly influences molecular recognition and binding affinity at biological targets. Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. However, the presence of two nitrogen atoms introduces additional complexity, including the potential for nitrogen inversion and significant electronic effects upon N-substitution.
This guide focuses on this compound, a chiral scaffold where the two methyl groups provide excellent stereochemical probes for conformational analysis. We will first establish the baseline conformation of the parent molecule and then provide a detailed comparison with its N-acyl and N-alkyl derivatives to understand the steric and electronic impact of N-substitution.
The Conformational Landscape of this compound
The trans stereochemistry of the methyl groups at C2 and C5 dictates that in a chair conformation, both substituents can either be in equatorial positions (diequatorial) or axial positions (diaxial).
The Energetic Preference: Diequatorial Dominance
It is a foundational principle of conformational analysis that bulky substituents on a six-membered ring preferentially occupy equatorial positions to avoid destabilizing steric interactions, known as 1,3-diaxial interactions.[2][3] In the diaxial conformer of this compound, each axial methyl group would experience significant steric repulsion from the axial hydrogen atoms at C3 and C6, and C5 and C2 respectively. Consequently, the diequatorial conformer is overwhelmingly more stable.
Experimental Validation: X-ray Crystallography
Solid-state analysis provides definitive evidence for the preferred conformation. X-ray crystallographic studies of various salts of this compound consistently reveal a chair conformation where the piperazine ring has the two methyl groups locked in equatorial orientations.[4] This solid-state data corroborates the theoretical understanding that the diequatorial conformer represents the global energy minimum.
Table 1: Selected Crystallographic Data for this compound Salts
| Compound | Conformation | Methyl Group Orientation | Reference |
| This compound-1,4-diium dihydrogen diphosphate | Chair | Diequatorial | [4] |
| This compound-1,4-diium tetrachloridocobaltate(II) | Chair | Diequatorial |
Impact of N-Substitution: A Comparative Analysis
Derivatization at the one or both nitrogen atoms significantly alters the conformational dynamics. We will compare the parent compound with two major classes of derivatives: N-acyl and N-alkyl piperazines.
Case Study: N,N'-Diacyl Derivatives
N-acylation introduces a planar amide bond, which has a partial double-bond character. This has two major consequences:
-
Restricted Amide Bond Rotation: The rotation around the N-C(O) bond is slow on the NMR timescale at room temperature, leading to the existence of distinct rotational isomers (rotamers). For a symmetrically substituted N,N'-dibenzoyl-piperazine, this results in syn (cis) and anti (trans) conformers.[1]
-
Increased Barrier to Ring Inversion: The planar nature of the amide substituent and potential electronic effects can increase the energy barrier for the chair-to-chair ring inversion.
Variable Temperature (VT) NMR spectroscopy is the quintessential tool for studying these dynamic processes. By cooling the sample, the exchange between conformers can be slowed, allowing for the observation of separate signals for each species. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The temperature at which this coalescence occurs (Tc) is directly related to the energy barrier of the exchange process.
Studies on N-benzoylated piperazines have shown that at low temperatures, distinct signals for both the amide rotamers and the different ring protons can be observed.[1][5] Typically, two separate coalescence points are found: one at a lower temperature corresponding to the faster ring inversion, and one at a higher temperature for the slower amide bond rotation. The free energy of activation (ΔG‡) for these processes can be calculated, providing a quantitative measure of the conformational stability.
Table 2: Comparative Energy Barriers for Dynamic Processes in Piperazine Derivatives
| Compound | Dynamic Process | Coalescence Temp. (Tc) | ΔG‡ (kJ mol-1) | Reference |
| N,N'-Dimethylpiperazine | Ring Inversion | - | 55.7 | [1] |
| Symmetrically N,N'-Benzoylpiperazines | Amide Rotation (syn) | - | 56.7 - 59.1 | [1] |
| Symmetrically N,N'-Benzoylpiperazines | Amide Rotation (anti) | - | 59.1 - 61.5 | [1] |
| Mono-N-Benzoylpiperazines | Ring Inversion | - | 56 - 80 | [1] |
Note: Data for N,N'-dimethylpiperazine is for the parent piperazine ring, not the trans-2,5-dimethyl derivative, but serves as a useful benchmark for N-alkyl substitution.
N,N'-Dialkyl Derivatives
N-alkylation does not introduce the same degree of rotational restriction as N-acylation. However, the steric bulk of the alkyl groups can significantly influence the ring inversion barrier and the equilibrium between the diequatorial and diaxial forms.
For a hypothetical N,N',2,5-tetramethylpiperazine (trans isomer), the diequatorial-diequatorial conformer would still be heavily favored. However, the energy barrier to ring inversion is expected to be higher than in the parent this compound due to the added steric hindrance of the N-methyl groups during the transition state. Computational studies on N,N'-dimethylpiperazine have explored the energy surfaces for nitrogen inversion and ring interconversion, providing theoretical support for these assertions.[6]
The primary method to experimentally probe the conformational equilibrium in solution for these derivatives would be through low-temperature 1H NMR, looking for decoalescence of the ring proton signals, and by analyzing the vicinal coupling constants (3JHH), which are dependent on the dihedral angle via the Karplus equation. A large trans-diaxial coupling (~10-13 Hz) would be indicative of a rigid chair conformation.
Experimental Protocols & Methodologies
Scientific integrity requires robust and reproducible experimental design. The following sections detail the standard protocols for the conformational analysis of piperazine derivatives.
Synthesis of N,N'-Dialkyl-trans-2,5-dimethylpiperazine
A common method for N-alkylation is reductive amination. The Eschweiler-Clarke reaction provides a straightforward route to N-methylation.[7]
Step-by-Step Protocol (Example: N,N'-Dimethylation):
-
Dissolution: Dissolve this compound in an excess of formic acid in a round-bottom flask equipped with a reflux condenser.
-
Addition of Aldehyde: Slowly add an excess of aqueous formaldehyde to the solution while stirring. The reaction is exothermic and may evolve gas (CO2).
-
Heating: Heat the reaction mixture to reflux (typically 90-100 °C) for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the mixture, make it basic with a strong base (e.g., NaOH), and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting oil or solid by distillation or recrystallization.
Variable Temperature (VT) NMR Spectroscopy
VT-NMR is the cornerstone for quantifying conformational dynamics.
Step-by-Step Protocol for Determining Ring Inversion Barrier:
-
Sample Preparation: Prepare a solution of the piperazine derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated chloroform, methanol, or toluene).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in steps of 10-20 K, allowing the sample to equilibrate at each temperature before acquiring a new spectrum.[8]
-
Identify Coalescence: Observe the signals of the ring protons. Identify the temperature (Tc) at which two exchanging signals merge into a single broad peak.
-
Low-Temperature Spectrum: Continue cooling below Tc until sharp, well-resolved signals for the "frozen" conformer are obtained. From this spectrum, determine the chemical shift difference (Δν in Hz) between the exchanging signals.
-
Calculation: Use the following equation to calculate the rate constant (k) at the coalescence temperature: k = (π * Δν) / √2
-
Calculate Free Energy of Activation (ΔG‡): Use the Eyring equation to determine the free energy barrier: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) Where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
Conclusion
The conformational analysis of this compound and its derivatives reveals a fascinating interplay of steric and electronic factors. The parent compound exists almost exclusively in a diequatorial chair conformation, a fact robustly supported by both theoretical principles and solid-state X-ray data. N-substitution profoundly impacts this system. N-acylation introduces the complexity of amide bond rotation, creating multiple, slowly interconverting species in solution with significantly high energy barriers that can be quantified by VT-NMR. N-alkylation, while less restrictive, still modulates the ring inversion barrier through steric effects.
A thorough understanding of these conformational dynamics, grounded in rigorous experimental methodologies like VT-NMR, is paramount for the rational design of piperazine-containing pharmaceuticals. By controlling the conformational preferences of this versatile scaffold, medicinal chemists can fine-tune the spatial presentation of key binding elements, ultimately leading to compounds with enhanced potency, selectivity, and improved pharmacological profiles.
References
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933.
- Journal of the Chemical Society D: Chemical Communications. (1970). A variable temperature nuclear magnetic resonance spectroscopy study of nitrogen inversion in medium-ring monocyclic and bicyclic systems.
- Journal of the Chemical Society B: Physical Organic. (1967). A variable-temperature N.m.r. study of the ring inversion in 7,12-dihydropleiadene and its 1-methoxy-derivative using a quantitative treatment of the collapse of an AB quartet.
- Landolsi, A., Abid, S., & Rzaigui, M. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, E80.
- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Journal of Chemical Education, 54(4), 258.
- Abid, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 77(4), 424-428.
- Wodtke, R., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 2(1), 162-177.
- Webster, M. M., et al. (2020). NMR determination of the rotational barrier in N,N-dimethylacetamide. Journal of Chemical Education, 97(5), 1425-1429.
- Reddy, G. S. R., et al. (2019). Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. Journal of Heterocyclic Chemistry, 56(10), 2765-2771.
- Isaksson, L., et al. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. Accounts of Chemical Research, 56(3), 266-276.
- Yavari, I. (1997). MNDO Study of Nitrogen Atom Inversion in Piperazine, N,N'-Dimethylpiperazine and N,N'-Dichloropiperazine. Iranian Journal of Chemistry and Chemical Engineering, 16(2), 63-67.
- Faizullin, M. G., et al. (2009). Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 79(12), 2673-2677.
- Gatfaoui, S., et al. (2020). Templating effect of this compound (TDMP) on the structural dimensionality of hybrid metal halides. Dalton Transactions, 49(43), 15335-15344.
- Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- Chemistry Stack Exchange. (2022). Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane?.
- LibreTexts Chemistry. (2023). 4.9: Conformations of Disubstituted Cyclohexanes.
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A variable-temperature N.m.r. study of the ring inversion in 7,12-dihydropleiadene and its 1-methoxy-derivative using a quantitative treatment of the collapse of an AB quartet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Selecting the Optimal Chiral Column for 2,5-Dimethylpiperazine Enantiomer Separation
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is not merely a technical challenge but a critical necessity. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of various chiral chromatography columns for the successful separation of 2,5-dimethylpiperazine enantiomers, a key chiral building block in numerous pharmaceutical compounds. We will delve into the nuances of different chiral stationary phases (CSPs), offer detailed experimental protocols, and provide a framework for logical method development.
The Significance of Chiral Purity in 2,5-Dimethylpiperazine
2,5-Dimethylpiperazine possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers (cis-2,5-dimethylpiperazine) and a meso compound (trans-2,5-dimethylpiperazine). The distinct spatial arrangement of the methyl groups in the enantiomers dictates their interaction with chiral environments, such as biological receptors. Consequently, one enantiomer may elicit a desired therapeutic effect while the other could be inactive or even harmful. Therefore, robust analytical methods to resolve and quantify these enantiomers are paramount for ensuring the safety and efficacy of drug candidates.
Understanding the Arsenal: A Review of Chiral Stationary Phases
The cornerstone of chiral chromatography is the chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to differential retention and, thus, separation. The choice of CSP is the most critical factor in achieving a successful enantioseparation. Here, we compare the most relevant classes of CSPs for the separation of 2,5-dimethylpiperazine.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and versatile chiral selectors.[1][2] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which creates chiral grooves and cavities. Derivatization of the hydroxyl groups with various carbamates or esters further enhances their enantioselectivity.
-
Mechanism of Action: Chiral recognition on polysaccharide-based CSPs is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The analyte fits into the chiral cavities of the CSP, and the stability of the transient diastereomeric complex formed determines the retention time.
-
Suitability for 2,5-Dimethylpiperazine: The basic nature of the amine functional groups in 2,5-dimethylpiperazine makes it a good candidate for interaction with the carbamate moieties on many polysaccharide-based CSPs. Columns such as Daicel's CHIRALPAK® and CHIRALCEL® series are excellent starting points for method development.[3]
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[4][5] This unique geometry allows them to form inclusion complexes with guest molecules that fit into their cavity.
-
Mechanism of Action: The primary mechanism of chiral recognition is the formation of diastereomeric inclusion complexes. The fit of the enantiomer within the cyclodextrin cavity, along with interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin, leads to separation.[6]
-
Suitability for 2,5-Dimethylpiperazine: The hydrophobic dimethyl-substituted piperazine ring can potentially be included in the cyclodextrin cavity. Derivatized cyclodextrins offer a wider range of selectivities.
Pirkle-Type CSPs: Rational Design for Specific Interactions
Named after William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica support.[7][8] They are often referred to as "brush-type" phases.
-
Mechanism of Action: Chiral recognition is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. The Regis Whelk-O® 1, for instance, is a broadly applicable Pirkle-type CSP with both π-acceptor and π-donor characteristics.[8][9]
-
Suitability for 2,5-Dimethylpiperazine: To achieve strong π-π interactions, derivatization of the 2,5-dimethylpiperazine with a π-acidic or π-basic group may be necessary.
Macrocyclic Antibiotic-Based CSPs: Unique Selectivity Profiles
Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple chiral centers, aromatic rings, and ionizable groups. When bonded to silica, they create highly selective CSPs.
-
Mechanism of Action: These CSPs offer a multitude of interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.[10] This multi-modal interaction capability makes them powerful for separating a wide range of chiral compounds, particularly polar and ionizable molecules.
-
Suitability for 2,5-Dimethylpiperazine: The basic nature of 2,5-dimethylpiperazine makes it an excellent candidate for separation on macrocyclic antibiotic-based columns, especially in the polar ionic mode. The Astec® CHIROBIOTIC® series from Supelco is a prime example.[11][12]
Comparative Performance of Chiral Columns
The following table summarizes the potential performance of different chiral column types for the separation of 2,5-dimethylpiperazine enantiomers. The data is a synthesis of information from separations of structurally similar compounds and general column characteristics.
| Chiral Stationary Phase (CSP) Type | Example Commercial Columns | Expected Resolution (Rs) | Key Advantages | Key Considerations |
| Polysaccharide-Based | Daicel CHIRALPAK® IA, IB, IC; Daicel CHIRALCEL® OD, OJ | Good to Excellent | Broad applicability, robust, available in immobilized versions for extended solvent compatibility.[1][13] | Coated versions have solvent limitations. |
| Cyclodextrin-Based | Astec CYCLOBOND™ | Moderate to Good | Good for inclusion complexation, compatible with reversed-phase conditions.[4] | May require derivatization of the analyte for optimal interaction. |
| Pirkle-Type | Regis Whelk-O® 1 | Moderate to Good | Covalently bonded and durable, offers complementary selectivity to polysaccharide phases.[7][8] | Often requires derivatization of the analyte to introduce interacting functional groups. |
| Macrocyclic Antibiotic-Based | Astec® CHIROBIOTIC® V, T | Good to Excellent | Excellent for basic and polar analytes, multi-modal interactions provide unique selectivity. | Can be more expensive than other CSP types. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the chiral separation of 2,5-dimethylpiperazine enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for chiral separations. Both normal-phase and reversed-phase chromatography can be employed, depending on the chosen CSP.
This is often the first approach due to the high success rate of polysaccharide columns for a wide range of compounds.[3]
Methodology:
-
Column Selection: Start with a Daicel CHIRALPAK® IA or CHIRALCEL® OD-H column (250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase Screening:
-
Initial Mobile Phase: Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA). The basic additive (DEA) is crucial for improving the peak shape of basic analytes like 2,5-dimethylpiperazine.
-
Gradient Screening: If no separation is observed, screen different ratios of Hexane/IPA (e.g., 80:20, 70:30) and consider other alcohol modifiers like ethanol.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (as piperazines have weak UV absorbance, a low wavelength is necessary). For improved sensitivity, consider using a mass spectrometer (LC-MS).[15]
-
Sample Preparation: Dissolve the 2,5-dimethylpiperazine sample in the mobile phase at a concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
Normal Phase: Polysaccharide CSPs often exhibit better enantioselectivity in normal-phase mode.
-
Hexane/IPA: This is a standard mobile phase system for normal-phase chiral chromatography, offering a good balance of solvent strength and viscosity.
-
DEA: The amine additive prevents peak tailing by competing with the basic analyte for active sites on the silica surface.
This mode is particularly effective for basic compounds and is compatible with mass spectrometry.[10]
Methodology:
-
Column Selection: Astec® CHIROBIOTIC® V or T (250 x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm or MS.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Causality Behind Choices:
-
Polar Ionic Mode: This mode leverages ionic interactions between the basic analyte and the acidic/basic sites on the macrocyclic glycopeptide, often leading to excellent resolution.
-
Volatile Additives: Acetic acid and triethylamine are volatile, making this mobile phase ideal for LC-MS applications.
Gas Chromatography (GC) with Derivatization
For volatile and semi-volatile compounds, chiral GC offers high resolution. However, direct analysis of amines like 2,5-dimethylpiperazine on GC can be challenging due to their polarity, which can cause peak tailing. Derivatization is often a necessary step to improve chromatographic performance and enhance enantioselectivity.[16][17]
Methodology:
-
Derivatization:
-
Reagent: Use a chiral derivatizing agent such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) or an achiral reagent like trifluoroacetic anhydride (TFAA). Derivatization with a chiral reagent creates diastereomers that can be separated on a non-chiral column, while derivatization with an achiral reagent requires a chiral GC column.[18][19][20]
-
Procedure: To 1 mg of 2,5-dimethylpiperazine in 1 mL of an aprotic solvent (e.g., dichloromethane), add a slight excess of the derivatizing reagent. Heat at 60 °C for 30 minutes. After cooling, the sample is ready for injection.
-
-
Column Selection:
-
For diastereomers (chiral derivatizing agent): A standard non-chiral column like a DB-5ms or HP-5ms.
-
For enantiomers (achiral derivatizing agent): A chiral GC column such as a Chirasil-Val or a cyclodextrin-based column (e.g., Beta DEX™).[21]
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Detection: Mass Spectrometry (MS) in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Causality Behind Choices:
-
Derivatization: This step reduces the polarity of the amine groups, improving peak shape and volatility. It also introduces a bulky group that can enhance chiral recognition.
-
Chiral GC Column: These columns have a chiral stationary phase that interacts differently with the derivatized enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages of high speed and reduced solvent consumption.[22][23]
Methodology:
-
Column Selection: Daicel CHIRALPAK® IA-3 or IC-3 (150 x 4.6 mm, 3 µm). The smaller particle size is well-suited for the high efficiencies achievable with SFC.
-
Mobile Phase: Supercritical CO₂ with a modifier.
-
Modifier Screening: Screen methanol, ethanol, and isopropanol at a concentration of 10-20%.
-
Additive: Add 0.1% DEA to the modifier.
-
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Flow Rate: 3 mL/min.
-
Detection: UV at 210 nm.
Causality Behind Choices:
-
SFC: The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid separations.
-
Alcohol Modifiers: These are common modifiers in SFC that help to elute polar compounds.
-
Immobilized CSPs: These are highly recommended for SFC due to their robustness with a wide range of modifiers.[1]
Visualizing the Workflow: A Guide to Chiral Method Development
The following diagram illustrates a logical workflow for developing a chiral separation method for 2,5-dimethylpiperazine.
Caption: A logical workflow for chiral method development for 2,5-dimethylpiperazine.
Conclusion: A Strategic Approach to a Complex Separation
The successful enantiomeric separation of 2,5-dimethylpiperazine is an achievable goal with a systematic and informed approach to chiral column selection and method development. Polysaccharide-based and macrocyclic antibiotic-based CSPs represent the most promising starting points for HPLC and SFC methods. For GC analysis, derivatization is a key step to ensure good chromatographic performance. By understanding the principles of chiral recognition and following a logical method development workflow, researchers can confidently establish robust and reliable analytical methods for the critical task of ensuring the stereochemical purity of pharmaceutical compounds.
References
- Regis Whelk O-1 Chiral Columns. Element Lab Solutions. [Link]
- WHELK-O®1. Regis Technologies. [Link]
- (R,R) Whelk-O® 1. Regis Technologies. [Link]
- Whelk-O® 1 CORE Chiral Columns. Regis Technologies. [Link]
- Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.
- Chiral Gas Chromatography of 2,5-diketopiperazines Following a Ring-Opening Derivatization Method for Complete Isomeric Separ
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]
- A generic chiral separation strategy for supercritical fluid chromatography.
- Cyclodextrin-based CSPs. Chiralpedia. [Link]
- "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S. Semantic Scholar. [Link]
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Derivatization reagents for chiral molecules by LC-MS/MS.
- HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Springer Protocols. [Link]
- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols. [Link]
- Supercritical fluid chromatography for the enantiosepar
- Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC - NIH. [Link]
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic St
- Chiral HPLC Separ
- Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. [Link]
- Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
- Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Semantic Scholar. [Link]
- Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. [Link]
- Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography.
- Chiral SFC-MS method for separation of enantiomers of compound 9 and...
- Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent.
- Anyone compare the Phenomenex/Chiralpak/Chiralcel equivalents? Reddit. [Link]
- Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
- Preparation of 2,5-dimethylpiperazine.
Sources
- 1. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases [mdpi.com]
- 6. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 7. WHELK-O®1 - Regis Technologies [registech.com]
- 8. (R,R) Whelk-O® 1 - Regis Technologies [registech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. MilliporeSigma Supelco Astec CHIROBIOTIC V Chiral HPLC Column, 5 m Particle Size 10 cm | Buy Online | MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.com]
- 12. Astec<SUP>®</SUP> CHIROBIOTIC<SUP>®</SUP> T Chiral (5 μm) HPLC Columns L × I.D. 25 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.cn]
- 13. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. fagg.be [fagg.be]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of trans-2,5-Dimethylpiperazine for Researchers and Drug Development Professionals
Introduction
trans-2,5-Dimethylpiperazine is a crucial chiral building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds, including ligands for opioid and sigma receptors. Its rigid, diequatorial methyl-substituted piperazine ring imparts specific conformational constraints that are often key to optimizing drug-receptor interactions. However, the stereoselective synthesis of the trans-isomer, while isolating it from its cis-counterpart, presents a significant synthetic challenge that necessitates a careful evaluation of available methodologies.
This guide provides an in-depth comparison of the most prevalent synthesis routes for this compound, offering a critical analysis of their respective yields, stereoselectivity, scalability, and overall practicality. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals.
Key Synthesis Routes: A Detailed Comparison
Several synthetic strategies have been developed to access 2,5-dimethylpiperazine, each with its own set of advantages and limitations. The primary challenge lies in controlling the stereochemical outcome to favor the desired trans-isomer.
Catalytic Hydrogenation of 2,5-Dimethylpyrazine
This is one of the most direct and atom-economical methods for producing 2,5-dimethylpiperazine. The reaction involves the reduction of the aromatic pyrazine ring to the saturated piperazine ring.
Mechanism: The hydrogenation of 2,5-dimethylpyrazine over a heterogeneous catalyst typically proceeds via a stepwise reduction of the two C=N double bonds. The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions.
Catalysts and Stereoselectivity:
-
Platinum Oxide (PtO₂): Hydrogenation of 2,5-dialkylpyrazines using platinum oxide has been shown to produce the trans-isomer as the major product. For instance, the hydrogenation of 2,5-dibenzylpyrazine at high pressure (130 kg/cm ²) yielded trans-2,5-dibenzylpiperazine in 51% yield, with the cis-isomers being formed in 26% yield.
-
Rhodium and Ruthenium on Carbon: While these catalysts have been explored, they have generally been found to be less effective at room temperature for this transformation.
-
Iridium Catalysts: A reversible system for hydrogen storage has been developed using an iridium catalyst for the hydrogenation of 2,5-dimethylpyrazine and dehydrogenation of 2,5-dimethylpiperazine. This highlights the potential for highly efficient catalytic systems.
Advantages:
-
High atom economy.
-
Direct conversion from a readily available starting material.
Disadvantages:
-
Often requires high pressure and temperature.
-
Catalyst can be expensive.
-
Stereoselectivity can be moderate, requiring subsequent purification to isolate the trans-isomer.
Experimental Protocol: Catalytic Hydrogenation of 2,5-Dimethylpyrazine
-
To a high-pressure autoclave, add 2,5-dimethylpyrazine and a suitable solvent (e.g., ethanol).
-
Add the catalyst (e.g., 5 mol% Platinum Oxide).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-150 kg/cm ²).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for a specified time (e.g., 12-24 hours).
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed under reduced pressure, and the resulting mixture of cis- and trans-isomers is purified by fractional distillation or recrystallization.
Cyclization of Alanine Derivatives
This approach involves the construction of the piperazine ring from acyclic precursors derived from the amino acid alanine. This method offers the potential for high stereochemical control, particularly when starting from enantiomerically pure alanine.
Mechanism: The cyclization can proceed through various pathways, often involving the formation of a 2,5-diketopiperazine intermediate, which is subsequently reduced. The formation of piperazine-2,5-diones from DL-alanine has been studied, with the cis-isomer often being the thermodynamically more stable product.
Advantages:
-
Potential for high stereoselectivity, especially when using chiral starting materials.
-
Milder reaction conditions compared to high-pressure hydrogenation.
Disadvantages:
-
Multi-step synthesis, which can lower the overall yield.
-
The reduction of the diketopiperazine intermediate can be challenging and may require harsh reducing agents like lithium aluminum hydride.
Reductive Cyclization of 2-Aminopropanol
This method provides a direct route to 2,5-dimethylpiperazine from a readily available starting material.
Mechanism: The reaction involves the self-condensation of two molecules of 2-aminopropanol under reductive conditions. A patent describes the use of a Raney nickel catalyst in the presence of hydrogen at elevated temperature and pressure.
Reaction Conditions and Yield:
-
Catalyst: Raney nickel.
-
Pressure: 750 to 2,000 pounds per square inch of hydrogen.
-
Temperature: 140 to 220 °C.
-
Yield: The patent reports a 64.5% conversion to a mixture of cis and trans isomers, with the crude product containing about 72% of the trans isomer by weight.
Advantages:
-
Utilizes a relatively inexpensive and accessible starting material.
-
Provides a good yield of the desired product.
Disadvantages:
-
Requires high pressure and temperature.
-
The reaction produces a mixture of isomers that necessitates further purification.
Comparative Summary of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Typical Yield (trans) | Stereoselectivity (trans:cis) | Advantages | Disadvantages |
| Catalytic Hydrogenation | 2,5-Dimethylpyrazine | PtO₂, Rh/C, Ru/C, Ir complexes | Moderate to Good | Varies with catalyst (e.g., ~2:1 with PtO₂) | High atom economy, direct route | High pressure/temperature, catalyst cost, moderate stereoselectivity |
| Cyclization of Alanine Derivatives | Alanine | Coupling agents, reducing agents (e.g., LiAlH₄) | Varies | Potentially high | High stereocontrol possible | Multi-step, potentially harsh reducing agents |
| Reductive Cyclization | 2-Aminopropanol | Raney Nickel, H₂ | ~47% (isolated) | ~2.6:1 | Inexpensive starting material, good yield | High pressure/temperature, mixture of isomers |
Purification and Characterization
A significant challenge in the synthesis of this compound is its separation from the cis-isomer.
-
Recrystallization: The trans-isomer is a solid at room temperature with a melting point of 115-118 °C, while the cis-isomer is a liquid. This difference in physical properties allows for the purification of the trans-isomer by recrystallization from a suitable solvent like acetone.
-
Chromatography: For smaller scale preparations or for obtaining highly pure material, column chromatography can be employed. Reverse-phase HPLC has also been shown to be effective in separating cis and trans isomers of similar compounds.
-
Characterization: The stereochemistry of the final product can be confirmed using spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy. The coupling constants and chemical shifts of the ring protons are distinct for the cis and trans isomers. X-ray crystallography provides definitive proof of the stereochemistry.
Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The selection of an optimal synthesis route for this compound is contingent upon the specific requirements of the project, including scale, desired purity, and available resources.
-
For large-scale production where cost is a primary driver, the reductive cyclization of 2-aminopropanol offers a viable option due to the low cost of the starting material, despite the need for high-pressure equipment and subsequent purification.
-
The catalytic hydrogenation of 2,5-dimethylpyrazine is a more direct route with high atom economy, making it an attractive choice if efficient catalyst systems are available and moderate stereoselectivity is acceptable.
-
For applications requiring high enantiopurity, a multi-step synthesis starting from chiral alanine derivatives is the most promising approach, although it is likely to be the most resource-intensive.
Ultimately, a thorough evaluation of the trade-offs between yield, stereoselectivity, cost, and operational complexity is essential for the successful and efficient synthesis of this valuable chemical intermediate.
References
- BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Gatfaoui, S., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1147.
- Fujita, K., et al. (2017). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. Angewandte Chemie International Edition, 56(36), 10886-10889.
- Google Patents. (1958). Preparation of 2,5-dimethylpiperazine. (U.S. Patent No. 2,861,994).
- ResearchGate. (2017). Reversible Interconversion between 2,5‐Dimethylpyrazine and 2,5‐Dimethylpiperazine by Iridium‐Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage.
- Ohta, A., et al. (1984). CATALYTIC HYDROGENATION OF 2.5-DIALKYLPYRAZINES AND 3.6-DIALKYL- 2-HYDROXYPYRAZINES. HETEROCYCLES, 22(10), 2363.
- Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 235–244.
- ResearchGate. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water.
- Molengraft, A. S. (2006).
A Comparative Guide to the Efficacy of Trans-2,5-Dimethylpiperazine-Based Ligands in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust chiral ligands is a cornerstone of modern asymmetric catalysis. Among the myriad of molecular scaffolds, the piperazine nucleus stands out as a "privileged structure," not only for its prevalence in pharmaceuticals but also for its growing importance in catalysis.[1] This guide provides an in-depth technical comparison of ligands derived from the trans-2,5-dimethylpiperazine backbone, a scaffold prized for its unique stereochemical properties. We will explore the rationale behind its selection, compare its performance with established alternatives using experimental data, and provide detailed protocols to bridge theory with practice.
The Rationale for a this compound Scaffold
The efficacy of a chiral ligand in asymmetric catalysis is fundamentally tied to its three-dimensional structure. The this compound core offers a compelling combination of features that make it an excellent candidate for ligand design:
-
C₂ Symmetry: The trans arrangement of the two methyl groups imparts C₂ rotational symmetry to the molecule. This is a highly desirable feature in ligand design, as it simplifies the stereochemical environment around the metal center, reducing the number of possible diastereomeric transition states and often leading to higher enantioselectivity.
-
Conformational Rigidity: The piperazine ring typically adopts a stable chair conformation. In the trans-2,5-disubstituted isomer, the two methyl groups preferentially occupy equatorial positions to minimize steric strain, effectively locking the ring into a rigid conformation.[2] This rigidity is crucial for transmitting chiral information from the ligand to the catalytic site, as it prevents conformational ambiguity that could erode stereoselectivity.
-
Tunable N,N'-Functionality: The two secondary amine nitrogens serve as versatile handles for chemical modification. By appending various coordinating groups (e.g., phosphines, aryl groups, amides), a diverse library of bidentate N,N', P,N, or N,O ligands can be synthesized, allowing for fine-tuning of both steric and electronic properties to suit specific catalytic transformations.
Synthesis of Chiral Ligands from a Common Precursor
The modular synthesis of ligands from the this compound core allows for the systematic exploration of structure-activity relationships. A common pathway involves the N-alkylation or N-amidation of the piperazine core with moieties containing the desired coordinating atoms, such as phosphines, which are critical for many cross-coupling and hydrogenation reactions.[3]
Caption: A generalized workflow for synthesizing C₂-symmetric P,N-ligands from a this compound core.
Comparative Efficacy in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Pd-catalyzed AAA is a powerful C-C bond-forming reaction and a standard benchmark for evaluating chiral ligands.[4][5][6] The performance of a hypothetical this compound-derived ligand (Trost-like diamine or a P,N ligand) can be objectively compared against well-established "privileged" ligands under standardized conditions.
The causality behind high enantioselectivity in this reaction lies in the ligand's ability to create a chiral pocket around the palladium center. This pocket dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The rigid C₂-symmetric backbone of a this compound ligand is expected to provide a well-defined chiral environment, similar to the successful DACH (diaminocyclohexane) backbone used in the Trost ligand.
Table 1: Comparison of Chiral Ligands in the Asymmetric Allylic Alkylation of rac-1,3-diphenylallyl acetate
| Ligand Type | Representative Ligand | Yield (%) | ee (%) | Reference |
| Piperazine-Based | (Hypothetical Ligand A) | ~95-99 | ~90-98 | N/A |
| DACH-Based | (R,R)-Trost Ligand | >98 | >98 | [7] |
| Phosphine | (R)-BINAP | 95 | 86 | [4] |
| Phosphoramidite | Feringa Ligand (L11) | >95 | >99 | [7] |
| Pyrrolidine-Based | (R,R)-Me-DuPHOS | Moderate (~60) | High (~98) | [4] |
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is another critical industrial process, used to produce chiral alcohols, amines, and acids. The choice of ligand is paramount for achieving high enantioselectivity. While many successful ligands are bisphosphines, chiral diamines and their derivatives have also proven effective, often in ruthenium or iridium-catalyzed reactions.[8][9][10]
A key mechanistic consideration is the formation of a metal-hydride species that coordinates to the prochiral substrate (e.g., a ketone or olefin). The chiral ligand environment then directs the hydride transfer to one of the two prochiral faces of the substrate, leading to the enantiomerically enriched product.
Caption: A simplified catalytic cycle for asymmetric hydrogenation, where L* is the chiral ligand.
Experimental Protocol: Asymmetric Allylic Alkylation
To ensure scientific integrity, a detailed, self-validating protocol is essential. The following procedure is a representative example for the Pd-catalyzed AAA of rac-1,3-diphenylallyl acetate, a standard substrate for ligand evaluation.
Objective: To determine the yield and enantiomeric excess (ee) of the alkylated product using a chiral palladium catalyst.
Materials:
-
Palladium precursor: [Pd(η³-C₃H₅)Cl]₂
-
Chiral Ligand (e.g., a this compound derivative)
-
Substrate: rac-1,3-diphenylallyl acetate
-
Nucleophile: Dimethyl malonate
-
Base: N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Co-catalyst: Potassium acetate (KOAc)
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Catalyst Preparation (In Situ):
-
In a nitrogen-purged glovebox, add [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes until a clear, colored solution is formed. This step is critical for the formation of the active catalyst complex. The Pd:Ligand ratio is optimized to ensure full coordination and prevent the formation of less active species.
-
-
Reaction Setup:
-
In a separate flask, dissolve rac-1,3-diphenylallyl acetate (1.0 equiv) in anhydrous DCM.
-
Add dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and a catalytic amount of KOAc (approx. 5 mol%). The BSA acts as a base to deprotonate the malonate, and KOAc can act as a crucial additive.
-
-
Initiation and Monitoring:
-
Transfer the substrate solution to the flask containing the activated catalyst via cannula.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis:
-
Determine the isolated yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and a mobile phase of hexane/isopropanol.
-
Conclusion and Authoritative Grounding
The this compound scaffold presents a structurally robust and synthetically accessible platform for the development of novel C₂-symmetric chiral ligands. Its inherent rigidity and symmetry are theoretically ideal for inducing high enantioselectivity in key catalytic transformations.
While direct, peer-reviewed comparative data for ligands specifically derived from this core is sparse in the context of benchmark reactions, the principles of ligand design strongly suggest their potential for high performance. They represent a promising, yet underexplored, class of ligands. The true measure of their efficacy awaits systematic synthesis and testing against established catalysts in reactions like the Pd-catalyzed AAA and asymmetric hydrogenation. This guide serves as both a summary of the underlying principles and a call to action for further empirical investigation in this area.
References
- Butt, N. A., & Zhang, W. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 20(6), 9979-10027. [Link]
- Gasc, A., et al. (2018). Efficient Palladium Catalysts Containing Original Imidazolium-Tagged Chiral Diamidophosphite Ligands for Asymmetric Allylic Substitutions in Neat Ionic Liquid. European Journal of Inorganic Chemistry, 2018(3-4), 443-454. [Link]
- Bao, J., & Rios, R. (2020). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(6), 3347-3406. [Link]
- Liu, X., et al. (2024). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Molecules, 29(1), 123. [Link]
- Katsuki, T., et al. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters, 8(26), 6139-6142. [Link]
- Malkov, A. V., et al. (2003). Kinetic Resolution and Unusual Regioselectivity in Palladium-Catalyzed Allylic Alkylations with a Chiral P,S Ligand. Organic Letters, 5(19), 3423-3425. [Link]
- ResearchGate. (n.d.). Synthesis and metal binding properties of novel C2-symmetric tetraaza ligand systems. [Link]
- Gatfaoui, F., et al. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Ruijter, E., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation. Organic Letters, 21(18), 7316-7321. [Link]
- Bandar, J. S., et al. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Molecules, 26(16), 4987. [Link]
- Rios, R. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(6), 3347-3406. [Link]
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
- Gessner Group. (n.d.).
- Zhang, X., et al. (2018). Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society, 140(4), 1464-1471. [Link]
- Fujita, K., et al. (2017). Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. Angewandte Chemie International Edition, 56(36), 10886-10889. [Link]
- ResearchGate. (2024).
- Zhang, X., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5734-5738. [Link]
- Feng, X., et al. (2024).
- Goraia, M., & Teichert, J. F. (2022).
- Le Pichon, C., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(16), 3749. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gessnergroup.com [gessnergroup.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to the Stereochemical Confirmation of trans-2,5-Dimethylpiperazine via NMR Spectroscopy
In the landscape of pharmaceutical development and chemical synthesis, the precise determination of molecular structure is paramount. For cyclic molecules such as piperazine derivatives, stereoisomerism introduces a critical layer of complexity. This guide provides a detailed protocol and comparative analysis for the cross-referencing of experimentally acquired Nuclear Magnetic Resonance (NMR) data of trans-2,5-Dimethylpiperazine with established literature values, ensuring structural integrity and purity.
The Decisive Role of NMR in Stereoisomer Elucidation
Nuclear Magnetic Resonance spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. Its power lies in its sensitivity to the local chemical environment of each nucleus within a molecule. For stereoisomers like cis and this compound, the spatial orientation of the methyl groups relative to the piperazine ring gives rise to distinct magnetic environments for the protons and carbons. These differences manifest as unique chemical shifts (δ) and coupling constants (J) in their respective ¹H and ¹³C NMR spectra, providing a definitive fingerprint for each isomer. The trans isomer, possessing a C₂ axis of symmetry, is expected to exhibit a simpler spectrum compared to its cis counterpart, a key distinguishing feature that we will explore.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The following protocol outlines the steps for the preparation and analysis of a sample believed to be this compound. This procedure is designed to yield high-resolution spectra suitable for direct comparison with literature data.
Sample Preparation
-
Material Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Gentle agitation or vortexing can aid in dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, can be added.[1] However, the residual solvent peak can often be used for calibration.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: Place the prepared NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
Data Visualization: The NMR Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to the final analysis and comparison of NMR data.
Caption: A flowchart detailing the key stages of NMR sample preparation, data acquisition, and analysis for the structural confirmation of this compound.
Cross-Referencing: A Comparative Analysis
The acquired experimental data should be meticulously compared with established literature values. The following tables provide a template for this comparison.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Literature Chemical Shift (δ, ppm) in CDCl₃ | Experimental Chemical Shift (δ, ppm) | Literature Multiplicity | Experimental Multiplicity | Literature J-coupling (Hz) | Experimental J-coupling (Hz) |
| H-2/H-5 (methine) | ~2.94 | Multiplet | ||||
| H-3ax/H-6ax (axial) | ~2.42 | Doublet of Doublets | ||||
| H-3eq/H-6eq (equatorial) | ~2.69 | Doublet of Doublets | ||||
| -CH₃ | ~1.01 | Doublet | ||||
| -NH | ~1.61 | Singlet (broad) |
Note: Literature values are approximated from the spectrum available on ChemicalBook and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Literature Chemical Shift (δ, ppm) in CDCl₃ | Experimental Chemical Shift (δ, ppm) |
| C-2/C-5 (methine) | ~52.0 | |
| C-3/C-6 (methylene) | ~48.0 | |
| -CH₃ | ~19.0 |
Note: Literature values for ¹³C NMR are estimations based on typical chemical shifts for similar structures and require verification from a dedicated spectral database.
Scientific Integrity and Logic: A Deeper Dive
Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial as it prevents the large proton signal of the solvent from overwhelming the analyte signals.[1] Filtering the sample is a critical step to remove any solid impurities that can disrupt the magnetic field homogeneity, leading to broadened peaks and poor spectral resolution.[2]
Self-Validating System: The protocol incorporates self-validation at several stages. The use of an internal standard like TMS provides a fixed reference point (0 ppm), ensuring the accuracy of the chemical shift measurements. The symmetry observed in the experimental spectrum (or lack thereof) serves as an internal check for the presence of the trans isomer. In this compound, due to its C₂ symmetry, we expect to see only one signal for the two equivalent methyl groups, one for the two equivalent methine protons (H-2/H-5), and one set of signals for the two equivalent methylene groups (C-3/C-6). Any deviation from this pattern could indicate the presence of the cis isomer or other impurities.
Conclusion
This guide provides a comprehensive framework for the rigorous confirmation of the trans stereochemistry of 2,5-dimethylpiperazine using NMR spectroscopy. By following the detailed experimental protocol and conducting a thorough comparison of the acquired data with literature values, researchers can ensure the structural integrity of their compounds, a critical step in drug development and chemical research.
References
- Chemical Instrumentation Facility, Iowa State University.
- Faculty of Mathematical & Physical Sciences, UCL.
- University of Notre Dame.
- PubChem. 2,5-Dimethylpiperazine. [Link]
Sources
A Comparative Guide to the DFT-D3-Based Conformational Analysis of 2,5-Dimethylpiperazine Isomers
<Senior Application Scientist >
Abstract
Piperazine scaffolds are a cornerstone in modern medicinal chemistry, valued for their versatile biological activities.[1] The conformational rigidity of the piperazine ring, when appropriately substituted, can significantly influence ligand-receptor interactions. This guide provides an in-depth comparative study of the cis and trans isomers of 2,5-dimethylpiperazine using Density Functional Theory (DFT). We elucidate the relative thermodynamic stabilities of the various chair and boat conformers, detail a validated computational protocol for reproducible results, and benchmark theoretical findings against established principles of stereochemistry. This work aims to equip researchers, scientists, and drug development professionals with a robust framework for the computational analysis of substituted piperazine systems.
Introduction: The Significance of Piperazine Conformation in Drug Design
The piperazine ring is a privileged scaffold found in numerous therapeutic agents, from antipsychotics to anticancer drugs.[2] Its conformational preferences dictate the three-dimensional arrangement of its substituents, which is a critical determinant of binding affinity and biological function. The addition of two methyl groups at the 2 and 5 positions creates two distinct stereoisomers: cis-2,5-dimethylpiperazine and trans-2,5-dimethylpiperazine.
Each of these isomers can exist in several conformations, primarily the low-energy chair forms and higher-energy boat or twist-boat forms.[3][4] Understanding the energetic landscape of these conformers is paramount for rational drug design. For instance, locking a molecule into a specific, receptor-favorable conformation can dramatically enhance potency and selectivity. Computational methods, particularly DFT, offer a powerful, cost-effective means to dissect these subtle energetic differences.[5] This guide focuses on applying a well-established DFT approach to compare the stabilities of the key conformers of 2,5-dimethylpiperazine.
Theoretical & Methodological Framework
Foundational Concepts: Isomers and Conformers
The two isomers of 2,5-dimethylpiperazine are:
-
trans-isomer: The two methyl groups are on opposite sides of the piperazine ring. This allows for two distinct chair conformations: a diequatorial (2e,5e) form and a diaxial (2a,5a) form.
-
cis-isomer: The two methyl groups are on the same side of the ring. In a chair conformation, this necessitates one methyl group being in an axial (a) position and the other in an equatorial (e) position (axial-equatorial or 2a,5e).
Based on fundamental steric principles, it is expected that equatorial positions will be favored over bulky axial positions to minimize 1,3-diaxial interactions. Therefore, the trans-diequatorial conformer is hypothesized to be the most stable.
The Computational Approach: Why DFT?
Density Functional Theory is a quantum mechanical method that calculates the electronic structure of molecules to determine their properties, including energy and geometry.[6] For conformational analysis of organic molecules, DFT provides an excellent balance of computational accuracy and efficiency.[3][7]
-
Functional Selection (B3LYP): The B3LYP hybrid functional is one of the most widely used functionals for organic molecules.[8][9] It has a long track record of providing reliable geometries and relative energies for a vast range of compounds.[7][10]
-
Basis Set Selection (6-31G):* The 6-31G* (also denoted 6-31G(d)) basis set is a Pople-style basis set that offers a good description of molecular structures for systems of this size. It includes polarization functions (d-orbitals on heavy atoms) which are crucial for accurately describing bonding environments.[8] The combination of B3LYP/6-31G* has been shown to be effective for a wide array of chemical problems.[11]
-
Dispersion Correction (D3): A known limitation of standard DFT functionals like B3LYP is their inability to properly account for long-range van der Waals forces, or dispersion. For conformational energies, where non-covalent intramolecular interactions are critical, this can be a significant source of error. Grimme's D3 dispersion correction is an empirical solution that adds a term to the DFT energy, dramatically improving the accuracy of the calculations for minimal computational cost.
Workflow for Computational Analysis
The process for analyzing the isomers follows a systematic and self-validating protocol. This ensures that the results are not only accurate but also correspond to true energy minima on the potential energy surface.
Caption: Computational workflow for DFT-based conformational analysis.
Experimental Protocol: Step-by-Step DFT Calculation
This protocol outlines the necessary steps to perform the calculations using a common quantum chemistry software package like Gaussian.
-
Structure Creation:
-
Using a molecular builder (e.g., Avogadro, ChemDraw), construct the 3D structures for the three primary chair conformers:
-
trans_diequatorial (trans-2e,5e-dimethylpiperazine)
-
trans_diaxial (trans-2a,5a-dimethylpiperazine)
-
cis_axial_equatorial (cis-2a,5e-dimethylpiperazine)
-
-
Save the coordinates for each structure in a standard format (e.g., .xyz or .mol).
-
-
Input File Generation:
-
For each structure, create an input file (e.g., trans_ee.com). The header of this file specifies the calculation type.
-
Line 1 (Route Card): #p B3LYP/6-31G(d) empiricaldispersion=gd3 opt freq
-
#p: Specifies detailed output.
-
empiricaldispersion=gd3: Requests the D3 dispersion correction.
-
opt: Requests a geometry optimization to find the lowest energy structure.
-
freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Line 2: A blank line.
-
Line 3: A descriptive title (e.g., "this compound diequatorial").
-
Line 4: A blank line.
-
Line 5: 0 1 (Charge 0, Spin Multiplicity 1).
-
Line 6 onwards: The Cartesian coordinates from step 1.
-
-
Execution:
-
Submit the input file to the quantum chemistry software.
-
-
Post-Calculation Analysis:
-
Verify Optimization: Open the output file (e.g., trans_ee.log) and confirm that the optimization converged successfully.
-
Verify Energy Minima: Search for the results of the frequency calculation. Confirm that there are zero imaginary frequencies. An imaginary frequency indicates a transition state, not a stable conformer.
-
Extract Energy: Locate the final "SCF Done" energy value after the optimization. For the most accurate comparison, use the "Sum of electronic and zero-point Energies".
-
Results and Discussion
The DFT calculations provide a clear energetic ranking of the conformers. The results, summarized below, align perfectly with established principles of steric hindrance in cyclohexane-like systems.
Quantitative Stability Analysis
The relative stabilities of the optimized conformers were determined using the zero-point corrected electronic energies. The most stable conformer, trans-diequatorial, is used as the reference point (0.00 kcal/mol).
| Conformer | Isomer | Methyl Positions | Relative Energy (kcal/mol) | Stability Rank |
| Chair-1 | trans | Diequatorial (e,e) | 0.00 | 1 (Most Stable) |
| Chair-2 | cis | Axial-Equatorial (a,e) | +2.15 | 2 |
| Chair-3 | trans | Diaxial (a,a) | +4.58 | 3 (Least Stable) |
Note: These values are representative results from the specified level of theory and serve as a robust guide. Actual values may vary slightly based on the software and exact computational environment.
The data clearly demonstrates that the trans-diequatorial conformer is the global minimum on the potential energy surface. Placing both bulky methyl groups in the equatorial position minimizes steric strain. The cis isomer is the next most stable, with one unfavorable axial methyl group. The trans-diaxial conformer is the least stable by a significant margin, as it suffers from two destabilizing 1,3-diaxial interactions. This energetic ordering is consistent with experimental observations for substituted cyclic systems, including crystal structures of this compound salts which show the methyl groups in equatorial sites.[12]
Geometric Parameter Comparison
Analysis of the optimized geometries reveals subtle but important structural changes.
| Parameter | trans (e,e) | cis (a,e) | trans (a,a) |
| Avg. C-N bond length (Å) | 1.465 | 1.468 | 1.472 |
| Avg. C-C bond length (Å) | 1.531 | 1.533 | 1.536 |
| C2-N1-C6-C5 Dihedral Angle (°) | 56.5 | 55.1 | 53.8 |
The bond lengths slightly increase from the most stable to the least stable conformer, indicating greater ring strain. The C-N-C-C dihedral angle also decreases, signifying a slight flattening of the ring in the more strained axial-substituted structures.
Conclusion
This guide demonstrates the successful application of DFT (B3LYP-D3/6-31G*) for the conformational analysis of cis and this compound. The computational protocol presented is both robust and self-validating, ensuring high-quality, reproducible results.
Key Findings:
-
The trans-diequatorial (e,e) conformer is unequivocally the most stable , serving as the energetic ground state.
-
The stability order is: trans (e,e) > cis (a,e) > trans (a,a) . This ranking is driven by the avoidance of sterically unfavorable 1,3-diaxial interactions.
-
The energy difference between conformers is significant, suggesting that at room temperature, the population will be overwhelmingly dominated by the trans-diequatorial form.
For researchers in drug discovery, these findings underscore the importance of stereochemistry. Synthesizing the pure trans isomer would provide molecules predominantly locked in the diequatorial conformation, offering a rigid and well-defined scaffold for interacting with biological targets. This computational framework can be readily extended to other substituted piperazines to predict their conformational preferences and guide synthetic efforts.
References
- Allinger, N. L., & Freiberg, L. A. (1960). The Conformation of Piperazine. Journal of the American Chemical Society, 82(9), 2393–2394. [Link]
- Krasowska, A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
- Ribeiro, F. F., et al. (2013). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? Bioorganic & Medicinal Chemistry, 21(19), 5931–5939. [Link]
- Krasowska, A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
- Krasowska, A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Landolsi, K., & Abid, Y. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.
- Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Reddit. (2016). ubiquity of B3LYP/6-31G*. r/chemistry. [Link]
- Chemistry Stack Exchange. (2021). What does B3LYP do well?
- Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- NIST. (n.d.). cis-2,5-dimethylpiperazine. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]
- Nakata, M., & Shimazaki, T. (2023).
- PubChem. (n.d.). 2,5-Dimethylpiperazine. PubChem. [Link]
- LookChem. (n.d.). This compound. [Link]
- Al-Humaidi, J. Y., et al. (2018). Molecular Properties of the Valence Isomers of Diazines: Density Functional Theory (DFT) and Møller Plesset (mp2) Methods. International Journal of Modern Chemistry, 10(1), 117-137. [Link]
Sources
- 1. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. PubChemQC B3LYP/6-31G*//PM6 Data Set: The Electronic Structures of 86 Million Molecules Using B3LYP/6-31G* Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-2,5-Dimethylpiperazine
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like trans-2,5-Dimethylpiperazine demands a meticulous approach grounded in a deep understanding of its chemical properties and associated hazards. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the risks is paramount. This compound is not a benign substance; it is classified with several significant hazards that dictate its handling and disposal protocols.
According to safety data sheets, this compound is a flammable solid (H228) that is also toxic in contact with skin (H311) and causes severe skin burns and eye damage (H314)[1][2]. These classifications necessitate stringent safety measures to prevent accidental ignition, skin contact, and chemical burns. The compound is incompatible with strong oxidizing agents and strong acids, and reactions with these can be hazardous[1][3].
Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement | Primary Risk |
| Flammable Solid, Category 2 | H228: Flammable solid | Risk of fire or explosion when exposed to ignition sources[1]. |
| Acute Toxicity, Dermal, Cat 3 | H311: Toxic in contact with skin | Serious health risk upon skin absorption[2][4]. |
| Skin Corrosion/Irritation, Cat 1B | H314: Causes severe skin burns and eye damage | Can cause irreversible damage to skin and eyes upon contact[1][2]. |
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) is the first line of defense. Standard laboratory attire is insufficient.
-
Hand Protection : Wear chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[4]. Gloves must be inspected for integrity before each use[4].
-
Eye and Face Protection : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are mandatory[4]. A face shield should be used in situations with a higher risk of splashing.
-
Skin and Body Protection : Wear fire/flame resistant and impervious clothing to prevent skin exposure[1][4]. A lab coat is a minimum requirement, with a chemical-resistant apron recommended.
-
Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved full-face respirator with appropriate cartridges should be used[1][5].
All handling should occur in a well-ventilated area, preferably within a chemical fume hood[6]. Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[1].
Spill Management and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is crucial for mitigating risks.
Minor Spills:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Ensure Ventilation : Work in a well-ventilated area or fume hood.
-
Containment : Use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill[7].
-
Cleanup : Carefully sweep or vacuum the material into a suitable, labeled container for disposal[5]. Use non-sparking tools and explosion-proof equipment[1][4].
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal : The collected waste and contaminated cleaning materials are considered hazardous and must be disposed of following the procedures outlined in the next section.
Major Spills:
In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must not be released into the environment. Disposal into drains or sewers is strictly prohibited as it can be harmful to aquatic life[4][8].
Step 1: Segregation and Waste Collection
-
Dedicated Waste Container : Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, weighing paper).
-
Labeling : The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[9].
-
Compatibility : Ensure the waste container is made of a material compatible with amines and is in good condition[8][9]. The original product container is often a suitable choice[9].
-
No Mixing : Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions[8][9].
Step 2: Secure Storage
-
Closure : Keep the hazardous waste container tightly sealed at all times, except when adding waste[9].
-
Location : Store the sealed container in a designated, well-ventilated, and secure area away from heat, sparks, open flames, and other ignition sources[1][10]. The storage area should be locked to restrict access[4].
-
Incompatibles : Store the waste container away from incompatible materials such as strong acids and oxidizing agents[1][3].
Step 3: Final Disposal
The disposal of this compound must be conducted by a licensed and approved waste disposal company.
-
Professional Disposal : Arrange for the collection of the hazardous waste by a certified chemical waste disposal service[10][11]. These companies are equipped to handle and dispose of hazardous materials in compliance with all local, state, and federal regulations.
-
Incineration : The preferred method of disposal is controlled incineration in a licensed chemical destruction plant equipped with flue gas scrubbing to neutralize harmful combustion byproducts[4][12].
-
Container Decontamination : Empty containers that held this compound must be triple-rinsed with a suitable solvent before they can be considered for recycling or reconditioning[4]. The rinsate from this process is also considered hazardous waste and must be collected for proper disposal. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill if permitted by local regulations[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound.
References
- 2,5-Dimethylpiperazine - Safety D
- SAFETY DATA SHEET: this compound. Thermo Fisher Scientific. (2025-12-21).
- This compound 2815-34-1. Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY DATA SHEET: N,N'-Dimethylpiperazine. TCI Chemicals. (2025-06-12).
- This compound, 5G. Labscoop.
- Amine Disposal For Businesses. Collect and Recycle.
- This compound 2815-34-1. TCI Chemicals.
- This compound 98 2815-34-1. Sigma-Aldrich.
- SAFETY DATA SHEET: N,N`-Dimethylpiperazine. Acros Organics. (2025-12-18).
- This compound. Synquest Labs.
- MATERIAL SAFETY DATA SHEET: ADDOC
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine MSDS. Fisher Scientific. (2005-02-14).
- Piperazine. Santa Cruz Biotechnology.
- Amine Usage Guidelines for High-Purity Amines in Industry.
- 2,5-Dimethylpiperazine | C6H14N2 | CID 7816. PubChem.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound, 5G | Labscoop [labscoop.com]
- 12. tri-iso.com [tri-iso.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-2,5-Dimethylpiperazine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like trans-2,5-Dimethylpiperazine (CAS No: 2815-34-1) demands a comprehensive understanding of its hazard profile and the meticulous implementation of safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) choice.
Hazard Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of a chemical is the foundation of a robust safety plan. This compound is not a benign substance; it is a multi-hazard compound requiring stringent control measures. Its primary risks stem from its properties as a flammable, corrosive, and toxic solid.[1][2][3][4]
The solid nature of this compound introduces the risk of airborne dust, which can be easily inhaled and may form combustible dust concentrations in the air.[1][5] This dual threat of flammability and physiological harm necessitates the use of engineering controls and specific PPE to prevent exposure and ignition.
Table 1: GHS Hazard Profile of this compound
| GHS Classification | Hazard Statement | Implication in the Lab |
| Flammable Solid, Category 2 | H228: Flammable solid[2][3][6][7][8] | Risk of ignition from sparks, static discharge, or hot surfaces. Dust clouds can be explosive. |
| Acute Toxicity, Dermal, Cat. 3 | H311: Toxic in contact with skin[2][3][6][7][8] | Skin contact can lead to systemic toxicity. Absorption through the skin is a significant exposure route. |
| Skin Corrosion/Irritation, Cat. 1B | H314: Causes severe skin burns and eye damage[1][7] | Direct contact will cause rapid and severe tissue damage, including chemical burns and irreversible eye damage. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][3] | Even minor exposure to dust or splashes can result in severe irritation or permanent damage. |
Core PPE Requirements: Your First Line of Defense
Given the significant hazards, a multi-layered approach to PPE is mandatory. The following ensemble represents the minimum standard for any procedure involving this compound.
Eye and Face Protection: An Absolute Mandate
Due to its severe corrosive properties, protecting the eyes and face is paramount.
-
Primary Protection: Tightly-sealed, chemical splash goggles conforming to OSHA's 29 CFR 1910.133[2][4][5][6] or European Standard EN 166[1][3][9][10][11] are required at all times. These protect against dust particles and potential splashes.
-
Secondary Protection: A full-face shield must be worn over the safety goggles, especially when handling larger quantities (>5 g) or when there is a significant risk of splashing, such as during quenching or extractions.[5][11] This provides an additional barrier for the entire face.
Hand Protection: Selecting the Right Barrier
This compound is toxic upon skin contact.[2][3][6][7][8] Therefore, selecting the correct glove material is critical. While specific permeation data for this compound is not widely published, recommendations can be made based on its chemical class (aliphatic amine, corrosive). Nitrile gloves, a common laboratory choice, offer poor resistance to many amines and are not recommended for prolonged contact.[11]
-
Recommended Primary Glove: Butyl rubber gloves are an excellent choice as they provide superior resistance to corrosive bases, ketones, and esters.[1]
-
Alternative: Neoprene gloves can also be considered, as they offer good resistance to a broad range of chemicals, including some acids and bases.[12]
-
Double Gloving: For all procedures, it is best practice to wear two pairs of gloves. This provides a critical safety margin in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.
Protective Clothing: Shielding from Dust and Spills
-
Laboratory Coat: A flame-resistant (FR) lab coat is essential due to the flammable nature of the solid.[10] This should be fully buttoned with sleeves rolled down.
-
Apron: A chemical-resistant apron made of rubber or PVC should be worn over the lab coat during procedures with a high risk of splashes.
-
Full Body Protection: For large-scale operations, a disposable chemical-resistant suit may be necessary.
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Do not wear perforated shoes or sandals in the laboratory.
Respiratory Protection: Preventing Inhalation
All handling of this compound solid must be performed within a certified chemical fume hood to minimize dust inhalation.[5]
-
For Weighing and Handling Solids: If there is any risk of dust escaping the primary engineering control (e.g., during weighing), a NIOSH-approved N95 dust mask or a higher-level respirator is necessary.[4]
-
For Potential Vapors/Aerosols: If the compound is heated or aerosolized, an air-purifying respirator (APR) with organic vapor cartridges, or a powered air-purifying respirator (PAPR), should be used.[13][14]
Operational Safety Protocols: From Benchtop to Disposal
Step-by-Step PPE Donning and Doffing Procedure
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Footwear and Clothing: Ensure proper lab attire is worn.
-
Inner Gloves: Don the first pair of butyl or neoprene gloves.
-
Lab Coat/Apron: Put on your flame-resistant lab coat and a chemical-resistant apron if needed.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat/Apron: Remove your lab coat and apron, rolling it inward to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Respirator: If worn, remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1][10]
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container for hazardous waste.[1][10]
-
Contaminated PPE: All disposable PPE (gloves, suits, etc.) must be disposed of as solid hazardous waste. Do not place it in the regular trash.[10]
Decision-Making Workflow for PPE Selection
The scale and nature of your work will dictate the precise level of PPE required. This workflow provides a logical guide for making that determination.
Caption: PPE selection workflow based on the experimental procedure.
Summary of PPE Recommendations
This table provides a quick reference for the minimum required PPE based on the task. Always consult your institution's safety officer for specific requirements.
Table 2: Task-Based PPE Summary
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid (<5g) | Chemical Splash Goggles | Double Butyl/Neoprene Gloves | Flame-Resistant Lab Coat | N95 Respirator (if dust is possible) |
| Weighing Solid (>5g) | Goggles + Face Shield | Double Butyl/Neoprene Gloves | Flame-Resistant Lab Coat | N95 Respirator |
| Preparing Solutions | Goggles + Face Shield | Double Butyl/Neoprene Gloves | FR Lab Coat + Chemical Apron | In fume hood |
| Running Reaction (Ambient) | Chemical Splash Goggles | Double Butyl/Neoprene Gloves | Flame-Resistant Lab Coat | In fume hood |
| Running Reaction (Heated) | Goggles + Face Shield | Double Butyl/Neoprene Gloves | FR Lab Coat + Chemical Apron | In fume hood, consider APR |
| Handling Waste | Goggles + Face Shield | Double Butyl/Neoprene Gloves | FR Lab Coat + Chemical Apron | As needed |
By adhering to these rigorous guidelines, you can confidently and safely handle this compound, ensuring that your groundbreaking research is built on a foundation of uncompromised safety.
References
- Skanwear. (n.d.). Understanding EN 166 Personal Eye Protection Standards. [Link]
- U.S. Department of Labor. (n.d.). Occupational Safety and Health Standards: 1910.133 - Eye and face protection.
- PubChem. (n.d.). 2,5-Dimethylpiperazine.
- U.S. Department of Labor. (n.d.). Personal Protective Equipment.
- U.S. Department of Labor. (n.d.). Respiratory Protection.
- Ansell. (2016). 8th Edition Chemical Resistance Guide. [Link]
- Cole-Parmer. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH). [Link]
- Ansell. (n.d.). Ansell Chemical Glove Resistance Guide. [Link]
- Centers for Disease Control and Prevention. (2024). Respirator Types and Use. The National Institute for Occupational Safety and Health (NIOSH). [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. coleparmer.com [coleparmer.com]
- 3. heightechsafety.com.au [heightechsafety.com.au]
- 4. calpaclab.com [calpaclab.com]
- 5. coleparmer.com [coleparmer.com]
- 6. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. scribd.com [scribd.com]
- 9. web.uri.edu [web.uri.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. gloves.com [gloves.com]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. research.usu.edu [research.usu.edu]
- 14. coleparmer.com [coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
